Naepl
Description
BenchChem offers high-quality Naepl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naepl including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
99124-74-0 |
|---|---|
Molecular Formula |
C11H18N2O4 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2S)-2-acetamido-6-[[(E)-3-oxoprop-1-enyl]amino]hexanoic acid |
InChI |
InChI=1S/C11H18N2O4/c1-9(15)13-10(11(16)17)5-2-3-6-12-7-4-8-14/h4,7-8,10,12H,2-3,5-6H2,1H3,(H,13,15)(H,16,17)/b7-4+/t10-/m0/s1 |
InChI Key |
CFVRQIPDMDQVDT-QBBOHKLWSA-N |
SMILES |
CC(=O)NC(CCCCNC=CC=O)C(=O)O |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN/C=C/C=O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCCCNC=CC=O)C(=O)O |
Synonyms |
N(alpha)-acetyl-epsilon-(2-propenal)lysine NAEPL |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Pevonedistat
Executive Summary: Pevonedistat (B1684682) (TAK-924/MLN4924) is a pioneering, first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] This targeted inhibition disrupts the process of neddylation, a crucial post-translational modification essential for the activation of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[1][2] By inactivating CRLs, pevonedistat leads to the accumulation of a multitude of CRL substrate proteins, many of which are key regulators of critical cellular processes. This disruption of protein homeostasis can induce cell cycle arrest, apoptosis, and senescence in cancer cells, making pevonedistat a promising therapeutic agent in oncology.[1][3] This technical guide elucidates the molecular mechanism of pevonedistat, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core pathways involved.
The Neddylation Pathway and Cullin-RING Ligases
The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for protein degradation, maintaining protein homeostasis. Cullin-RING ligases (CRLs) are the largest family of E3 ubiquitin ligases, targeting a vast number of proteins for proteasomal degradation and thereby regulating processes like cell cycle progression, DNA replication, and signal transduction.[1][2]
The activity of CRLs is dependent on a post-translational modification called neddylation, where the ubiquitin-like protein NEDD8 is covalently attached to a cullin subunit of the CRL complex. This process is analogous to ubiquitination and involves a three-step enzymatic cascade:
-
E1 Activation: The NEDD8-activating enzyme (NAE) activates NEDD8 in an ATP-dependent reaction.[4]
-
E2 Conjugation: The activated NEDD8 is transferred to a NEDD8-conjugating enzyme (E2), such as UBE2M or UBE2F.[4]
-
E3 Ligation: A NEDD8-E3 ligase facilitates the transfer of NEDD8 from the E2 enzyme to the cullin protein.
Neddylation of the cullin subunit induces a conformational change in the CRL complex, which is essential for its ubiquitin ligase activity. Pevonedistat targets the first and rate-limiting step of this cascade.
Core Mechanism of Action of Pevonedistat
Molecular Target: NEDD8-Activating Enzyme (NAE)
Pevonedistat's primary target is the NEDD8-activating enzyme (NAE).[3][4] NAE is a heterodimer composed of the APPBP1 (amyloid beta precursor protein-binding protein 1) and UBA3 (ubiquitin-like modifier activating enzyme 3) subunits.[5] The UBA3 subunit contains the catalytic cysteine residue essential for the activation reaction.[5]
Molecular Interaction and Inhibition
Pevonedistat functions as an adenosine (B11128) monophosphate (AMP) mimetic.[4][5] The NAE-catalyzed reaction begins with the formation of a NEDD8-AMP intermediate.[5] Pevonedistat mimics this intermediate and binds to the adenylation site of NAE.[4] It then forms a stable, covalent adduct with NEDD8 within the catalytic pocket of the UBA3 subunit.[5][6] This pevonedistat-NEDD8 adduct is stable and cannot be utilized in the subsequent transfer of NEDD8 to the E2 enzyme, effectively terminating the neddylation cascade.[5][7]
Downstream Cellular Consequences
The inhibition of NAE by pevonedistat leads to the global inactivation of CRLs, resulting in the accumulation of their downstream substrates.[1][2] This accumulation disrupts normal cellular processes and triggers anti-tumor responses.
Substrate Accumulation and Cellular Effects
-
DNA Replication Stress: Accumulation of the DNA licensing factor CDT1, a key CRL1(SKP2) substrate, leads to DNA re-replication, replication stress, and activation of the DNA damage response.[6][8]
-
Cell Cycle Arrest: The accumulation of cell cycle inhibitors, such as p21 and WEE1, which are substrates of CRL4(CDT2) and CRL1(FBXW7) respectively, causes cell cycle arrest in the G1 and G2 phases.[8][9][10]
-
Apoptosis: The combined effects of DNA damage and cell cycle disruption ultimately lead to programmed cell death (apoptosis).[1][9][11] Pevonedistat-induced apoptosis involves both the intrinsic (BAX/BAK) and extrinsic (TRAIL-R2/caspase-8) pathways.[11]
-
Inhibition of NF-κB Pathway: In certain cancer types like activated B-cell (ABC) diffuse large B-cell lymphoma (DLBCL), pevonedistat stabilizes the NF-κB inhibitor IκBα, a substrate of CRL1(β-TrCP).[2][12] This prevents the nuclear translocation of NF-κB and inhibits its pro-survival signaling.[12]
Quantitative Preclinical and Clinical Data
Pevonedistat has shown potent activity in preclinical models and has been extensively evaluated in clinical trials, primarily for hematologic malignancies.[1]
Table 1: Preclinical Activity of Pevonedistat
| Assay/Cell Line Type | Endpoint | Value | Reference(s) |
| Biochemical Assay | |||
| NAE Enzyme Assay | IC50 | 4.7 nM | [13] |
| Cell-Based Assays | |||
| Mantle Cell Lymphoma (MCL) | IC50 | 78 nM - 8,445 nM | [9] |
| Neuroblastoma | IC50 | 136 nM - 400 nM | [10] |
| HCT-116 (Colon Cancer) | IC50 for Neddylation | < 0.1 µM | [14] |
Table 2: Clinical Efficacy of Pevonedistat + Azacitidine in Higher-Risk MDS (Phase 2, NCT02610777)
| Endpoint | Pevonedistat + Azacitidine | Azacitidine Alone | P-value | Reference(s) |
| Median Event-Free Survival (EFS) | 20.2 months | 14.8 months | 0.045 | [4][15] |
| Median Overall Survival (OS) | 23.9 months | 19.1 months | 0.240 | [4][15] |
| Overall Response Rate (ORR) | 79% | 57% | - | [15] |
| Complete Remission (CR) Rate | 52% | 27% | - | [15][16] |
| Median Duration of Response | 34.6 months | 13.1 months | - | [4] |
Table 3: Clinical Efficacy of Pevonedistat + Azacitidine (Phase 3 PANTHER Trial, NCT03268954)
The PANTHER Phase 3 trial did not meet its primary endpoint of statistically significant improvement in event-free survival (EFS).[17][18]
| Population | Endpoint | Pevonedistat + Azacitidine | Azacitidine Alone | HR (95% CI) | Reference(s) |
| Intent-to-Treat (ITT) | Median EFS | 17.7 months | 15.7 months | 0.968 (0.757-1.238) | [18] |
| Median OS | 20.3 months | 16.8 months | 0.881 (0.697-1.115) | [18] |
Experimental Protocols
In Vitro NAE Activity Assay (Time-Resolved Fluorescence Energy Transfer)
This assay measures the enzymatic activity of NAE in vitro.
-
Principle: A time-resolved fluorescence energy transfer (TR-FRET) format is used to quantify the transfer of NEDD8 from NAE to the E2 enzyme, Ubc12.[14]
-
Methodology:
-
The reaction mixture contains purified NAE enzyme, ATP, biotinylated-NEDD8, and a GST-tagged Ubc12 E2 enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2).[14]
-
Pevonedistat or a vehicle control is added at various concentrations.
-
The reaction is incubated to allow for the enzymatic transfer of NEDD8 to Ubc12.
-
The reaction is stopped, and detection reagents (e.g., Europium-labeled anti-GST antibody and streptavidin-allophycocyanin) are added.
-
The plate is read on a suitable instrument. A decrease in the FRET signal indicates inhibition of NAE activity.
-
Western Blot Analysis for Neddylation Inhibition
This method is used to confirm target engagement in cells by observing the inhibition of cullin neddylation and the accumulation of CRL substrates.
-
Methodology:
-
Cancer cells are treated with pevonedistat or vehicle for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then probed with primary antibodies specific for:
-
Neddylated and unneddylated forms of a specific cullin (e.g., CUL1). The neddylated form appears as a slower-migrating band.
-
CRL substrates such as CDT1, p21, or IκBα.[2]
-
A loading control like β-actin or GAPDH.
-
-
After incubation with appropriate secondary antibodies, bands are visualized using chemiluminescence.
-
-
Expected Outcome: Pevonedistat treatment should lead to a decrease in the upper, neddylated cullin band and an increase in the levels of CRL substrate proteins.[1]
Immunohistochemistry (IHC) for Target Engagement in Tissue
IHC can be used to detect the pevonedistat-NEDD8 adduct in tumor biopsies, providing direct evidence of target engagement in vivo.[6][7]
-
Methodology:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (e.g., tumor biopsies or bone marrow aspirates) are prepared.[6]
-
Slides undergo deparaffinization and rehydration, followed by antigen retrieval.
-
Sections are incubated with a primary antibody specifically developed to recognize the pevonedistat-NEDD8 adduct.[6]
-
A secondary antibody and detection system (e.g., HRP-DAB) are used for visualization.
-
Slides are counterstained, dehydrated, and mounted.
-
-
Expected Outcome: Positive staining in the nucleus and/or cytoplasm of tumor cells from pevonedistat-treated patients indicates that the drug has reached its target and formed the inhibitory adduct.[6]
Summary and Future Directions
Pevonedistat is a potent, selective, and first-in-class inhibitor of the NEDD8-activating enzyme. Its mechanism of action is well-characterized, involving the formation of a covalent drug-target adduct that shuts down the neddylation pathway.[5] This leads to the inactivation of Cullin-RING E3 ligases, causing the accumulation of their substrates, which in turn induces DNA damage, cell cycle arrest, and apoptosis in cancer cells.[1][3] While preclinical and Phase 2 studies showed significant promise, particularly in combination with azacitidine for myelodysplastic syndromes, the pivotal Phase 3 PANTHER trial did not meet its primary endpoint.[15][17] This outcome underscores the challenges of translating potent mechanistic activity into clinical benefit in complex diseases. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to NAE inhibition and exploring novel combination strategies to overcome resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Neddylation inhibitor: Pevonedistat_Chemicalbook [chemicalbook.com]
- 4. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pevonedistat - Wikipedia [en.wikipedia.org]
- 6. Phase I Study of the Novel Investigational NEDD8-activating Enzyme Inhibitor Pevonedistat (MLN4924) in Patients with Relapsed/refractory Multiple Myeloma or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Neddylation Inhibitor Pevonedistat (MLN4924) Suppresses and Radiosensitizes Head and Neck Squamous Carcinoma Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Pevonedistat, a NEDD8-Activating Enzyme Inhibitor, Induces Apoptosis and Augments Efficacy of Chemotherapy and Small Molecule Inhibitors in Pre-clinical Models of Diffuse Large B-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. PHASE 2 STUDY OF PEVONEDISTAT + AZACITIDINE VERSUS AZACITIDINE IN PATIENTS WITH HIGHER-RISK MYELODYSPLASTIC SYNDROMES/CHRONIC MYELOMONOCYTIC LEUKEMIA OR LOW-BLAST ACUTE MYELOGENOUS LEUKEMIA (NCT02610777) | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 16. Pevonedistat plus Azacitidine Improves Outcomes versus Azacitidine Monotherapy in High-Risk MDS [jhoponline.com]
- 17. Takeda’s pevonedistat fails to meet primary goal in Phase III leukaemia trial [clinicaltrialsarena.com]
- 18. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PMC [pmc.ncbi.nlm.nih.gov]
Pevonedistat: A Technical Guide to the First-in-Class NEDD8-Activating Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pevonedistat (B1684682) (TAK-924/MLN4924) is a pioneering, selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] By targeting the neddylation pathway, pevonedistat disrupts the activity of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases, which play a critical role in regulating protein homeostasis.[1][3] This inhibition leads to the accumulation of CRL substrate proteins, triggering downstream effects such as cell cycle arrest, apoptosis, and senescence in cancer cells.[1][4] This technical guide provides an in-depth overview of pevonedistat, including its mechanism of action, preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction: The Neddylation Pathway and Its Role in Cancer
The neddylation pathway is a post-translational modification process analogous to ubiquitination. It involves the covalent attachment of the ubiquitin-like protein NEDD8 to target proteins.[2] This process is essential for the activation of cullin-RING ligases (CRLs). CRLs are multisubunit E3 ubiquitin ligases that target a vast number of proteins for proteasomal degradation, thereby regulating critical cellular processes like cell cycle progression, DNA replication, and signal transduction.[1][5]
The activation of CRLs is dependent on the neddylation of the cullin subunit.[3] The pathway is initiated by the NEDD8-activating enzyme (NAE), a heterodimer composed of NAE1 (APPBP1) and UBA3 subunits.[6][7] NAE activates NEDD8 in an ATP-dependent manner, which is then transferred to a NEDD8-conjugating enzyme (E2), and finally to the cullin scaffold protein by an E3 ligase.[7] In many cancers, the neddylation pathway is hyperactivated, leading to the aberrant degradation of tumor suppressor proteins and promoting cancer cell survival and proliferation.[7][8]
Pevonedistat: Mechanism of Action
Pevonedistat is a potent and selective inhibitor of NAE.[1] It acts as an AMP mimetic and forms a stable covalent adduct with NEDD8 within the catalytic pocket of the UBA3 subunit of NAE.[6] This pevonedistat-NEDD8 adduct effectively traps the NAE, preventing it from processing further NEDD8 molecules.[5] The inhibition of NAE leads to a global decrease in cullin neddylation, thereby inactivating CRLs.[1][4]
The inactivation of CRLs results in the accumulation of their downstream substrates.[5] Key substrates that accumulate following pevonedistat treatment include:
-
CDT1: A DNA replication licensing factor, its accumulation leads to DNA re-replication stress and DNA damage.[5][9]
-
p27 and p21: Cyclin-dependent kinase inhibitors, their accumulation leads to cell cycle arrest, primarily at the G1 and G2 phases.[7][8][10]
-
IκBα: An inhibitor of the NF-κB pathway, its accumulation sequesters NF-κB in the cytoplasm, inhibiting its pro-survival signaling.[11][12]
-
WEE1: A kinase that negatively regulates cell cycle progression, its accumulation can contribute to G2/M arrest.[9][10]
-
NRF2: A transcription factor involved in the oxidative stress response.[5]
The culmination of these effects is the induction of apoptosis, cell cycle arrest, and senescence in cancer cells, making pevonedistat a promising anti-cancer therapeutic.[1][4]
Key Signaling Pathways Affected by Pevonedistat
Cullin-RING Ligase (CRL) Pathway
As the primary target of pevonedistat, the CRL pathway is profoundly affected. The inactivation of CRLs leads to the stabilization and accumulation of a plethora of proteins that regulate cell cycle and survival.
NF-κB Pathway
The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. In many B-cell malignancies, this pathway is constitutively active.[13] Pevonedistat inhibits the NF-κB pathway through the accumulation of IκBα, the natural inhibitor of NF-κB.[11][12] This leads to the sequestration of the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic genes.[11][12]
Preclinical Data
Pevonedistat has demonstrated potent anti-tumor activity across a wide range of preclinical models, including both solid tumors and hematological malignancies.[5]
In Vitro Cytotoxicity
Pevonedistat induces cell death in a dose-dependent manner in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Neuroblastoma Cell Lines | Neuroblastoma | 136 - 400 | [9][10] |
| T- and B-ALL Cell Lines | Acute Lymphoblastic Leukemia | 159 - 300 | [14] |
| Mantle Cell Lymphoma Lines | Mantle Cell Lymphoma | 100 - 500 | [11] |
In Vivo Efficacy
In vivo studies using xenograft models have shown that pevonedistat can significantly inhibit tumor growth.
| Cancer Model | Dosing Regimen | Outcome | Reference |
| Neuroblastoma Orthotopic Model | 50 and 100 mg/kg, i.p., 6 days/week for 2 weeks | Significant decrease in tumor weight | [9] |
| Mantle Cell Lymphoma Mouse Model | Not specified | Prolonged survival | [11] |
| Pancreatic Cancer Xenograft Model | Not specified | Decreased tumor cell xenografts | [7][8] |
Clinical Data
Pevonedistat has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other anti-cancer agents.
Phase I and II Clinical Trials
Early phase trials established the safety profile and recommended phase 2 dose (RP2D) of pevonedistat in various malignancies.
| Trial Identifier | Cancer Type | Treatment | Key Findings | Reference |
| NCT00911066 | AML and MDS | Pevonedistat Monotherapy | MTDs of 59 mg/m² (days 1, 3, 5) and 83 mg/m² (days 1, 4, 8, 11). Modest clinical activity observed. | [15] |
| NCT00677170 | Advanced Solid Tumors | Pevonedistat Monotherapy | MTD between 50 mg/m² and 67 mg/m² (days 1, 3, 5). Disease stabilization in 74% of evaluable patients. | [5][16] |
| NCT01862328 | Advanced Solid Tumors | Pevonedistat + Chemotherapy | MTD of 25 mg/m² with docetaxel (B913) and 20 mg/m² with carboplatin (B1684641)/paclitaxel. ORR of 16% and 35% respectively. | [17] |
| NCT02610777 | Higher-Risk MDS/CMML or Low-Blast AML | Pevonedistat + Azacitidine | Encouraging clinical efficacy with improved complete remission rates and duration of response compared to azacitidine alone. | [18] |
| NCT03228186 | Advanced NSCLC | Pevonedistat + Docetaxel | ORR of 22%, median PFS of 4.1 months, and median OS of 13.1 months. | [19] |
Phase III Clinical Trial (PANTHER)
The PANTHER (Pevonedistat-3001) trial was a Phase 3 study evaluating pevonedistat in combination with azacitidine versus azacitidine alone in patients with higher-risk myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and low-blast acute myeloid leukemia (AML).[20][21]
| Trial Identifier | Population | Primary Endpoint | Outcome | Reference |
| NCT03268954 (PANTHER) | Higher-risk MDS, CMML, low-blast AML | Event-Free Survival (EFS) | The trial did not meet its primary endpoint of a statistically significant improvement in EFS. | [18][20] |
Mechanisms of Resistance to Pevonedistat
Despite its promising activity, resistance to pevonedistat can develop. The primary mechanisms of resistance identified to date are:
-
Overexpression of the ABCG2 drug efflux pump: The ATP-binding cassette transporter G2 (ABCG2), also known as BCRP, can actively transport pevonedistat out of the cell, reducing its intracellular concentration and efficacy.[22][23][24][25]
-
Mutations in the NEDD8-activating enzyme (NAE): While observed in preclinical models, mutations in the NAEβ subunit are not commonly found in patients who have relapsed.[22][23]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and may require optimization for specific cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^6 cells/mL and allow them to adhere for 24 hours.[10]
-
Treatment: Treat the cells with increasing concentrations of pevonedistat (e.g., 12-1000 nM) for 72 hours.[10]
-
MTT Addition: Add 15 µL of [3-(4,5-dimethyl-thiazol-2yl)-2,5-diphenyl-tetrazolium bromide] (MTT) solution to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the pevonedistat concentration.
Immunoblotting
This protocol provides a general framework for detecting protein levels following pevonedistat treatment.
-
Cell Lysis: Lyse pevonedistat-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[23]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.[23]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[23]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[23]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., neddylated cullins, CDT1, p27, IκBα, ABCG2) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Pevonedistat is a first-in-class NAE inhibitor with a well-defined mechanism of action that leads to the inactivation of CRLs and the accumulation of their tumor-suppressive substrates.[1] It has demonstrated significant preclinical activity and has been evaluated in numerous clinical trials. While the Phase 3 PANTHER trial did not meet its primary endpoint, the data generated from pevonedistat research has provided valuable insights into the therapeutic potential of targeting the neddylation pathway in cancer. Further investigation into predictive biomarkers and combination strategies may yet define a clear clinical path for pevonedistat and other neddylation inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Frontiers | Targeting Cullin-RING E3 Ligases for Radiosensitization: From NEDDylation Inhibition to PROTACs [frontiersin.org]
- 4. A Neddylation inhibitor: Pevonedistat_Chemicalbook [chemicalbook.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pevonedistat - Wikipedia [en.wikipedia.org]
- 7. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 9. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunomodulatory effects of pevonedistat, a NEDD8-activating enzyme inhibitor, in chronic lymphocytic leukemia-derived T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pevonedistat, a Nedd8-activating enzyme inhibitor, sensitizes neoplastic B-cells to death receptor-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Pevonedistat (MLN4924), a First-in-Class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukaemia and myelodysplastic syndromes: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I Study of the Investigational NEDD8-Activating Enzyme Inhibitor Pevonedistat (TAK-924/MLN4924) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase Ib study of pevonedistat, a NEDD8-activating enzyme inhibitor, in combination with docetaxel, carboplatin and paclitaxel, or gemcitabine, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. Takeda’s pevonedistat fails to meet primary goal in Phase III leukaemia trial [clinicaltrialsarena.com]
- 21. clinicaltrials.takeda.com [clinicaltrials.takeda.com]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. ABCG2 Overexpression Contributes to Pevonedistat Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Neddylation Pathway: A Core Axis in Cancer Pathogenesis and a Target for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neddylation is a critical post-translational modification process that regulates the activity of the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs). Through the control of CRLs, the neddylation pathway governs the degradation of approximately 20% of the human proteome, including numerous proteins integral to cell cycle progression, signal transduction, and DNA repair.[1][2] In a multitude of human cancers, the neddylation pathway is hyperactivated, leading to the aberrant degradation of tumor suppressors and the stabilization of oncoproteins. This dysregulation makes the neddylation cascade a compelling target for anticancer therapeutic strategies. This guide provides a comprehensive overview of the neddylation pathway's role in cancer, detailed experimental methodologies for its study, and an exploration of therapeutic agents designed to inhibit this crucial cellular process.
The Neddylation Cascade: A Three-Step Enzymatic Process
Neddylation is an enzymatic cascade analogous to ubiquitination, involving the covalent attachment of the ubiquitin-like protein NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) to substrate proteins.[3] This process is mediated by a trio of enzymes:
-
E1 Activating Enzyme (NAE): The cascade is initiated by the NEDD8-activating enzyme (NAE), a heterodimer composed of NAE1 (also known as APPBP1) and UBA3.[3] In an ATP-dependent reaction, NAE activates NEDD8.
-
E2 Conjugating Enzymes (UBE2M and UBE2F): The activated NEDD8 is then transferred to one of two NEDD8-conjugating enzymes, UBE2M (also known as UBC12) or UBE2F.[3] These two E2 enzymes exhibit some specificity for different CRL complexes. UBE2M primarily neddylates cullins 1, 2, 3, and 4 in complex with RBX1, while UBE2F is more specific for CUL5 neddylation in conjunction with RBX2.[4]
-
E3 Ligases: Finally, a substrate-specific NEDD8-E3 ligase facilitates the transfer of NEDD8 from the E2 enzyme to a lysine (B10760008) residue on the target protein. The most well-characterized E3 ligases for neddylation are the RING-box proteins RBX1 and RBX2, which are core components of CRLs.[5]
The primary and most well-understood substrates of neddylation are the cullin proteins, which form the scaffold of CRLs. The attachment of NEDD8 to a cullin induces a conformational change that is essential for the ligase activity of the CRL complex, thereby enabling the ubiquitination and subsequent proteasomal degradation of a vast number of substrate proteins.[4][6]
Deregulation of the Neddylation Pathway in Cancer
A growing body of evidence indicates that the neddylation pathway is frequently hyperactivated in a wide range of human cancers.[1] This upregulation is often associated with disease progression and poor patient prognosis.[1] The overexpression of key neddylation enzymes, including NAE1, UBA3, UBE2M, UBE2F, and RBX1, has been documented in numerous malignancies.[1][7]
The hyperactivation of this pathway contributes to oncogenesis through several mechanisms:
-
Enhanced Degradation of Tumor Suppressors: Activated CRLs target numerous tumor suppressor proteins for degradation, including the cell cycle inhibitors p21 and p27.[3][5] Their accelerated turnover removes critical brakes on cell proliferation.
-
Stabilization of Oncoproteins: The neddylation pathway can also indirectly promote the stability and activity of oncoproteins by degrading their negative regulators.
-
Promotion of Cell Survival and Proliferation: By controlling the levels of key cell cycle regulators like Cyclin E and DNA replication factors like Cdt1, the neddylation pathway is essential for cell cycle progression and proliferation.[2]
Quantitative Data: Overexpression of Neddylation Pathway Components in Cancer
| Component | Cancer Type(s) | Observation | Reference(s) |
| NEDD8 | Esophageal Squamous Cell Carcinoma (ESCC), Hepatocellular Carcinoma (HCC), Colorectal Cancer | Significantly upregulated mRNA and protein expression compared to normal tissues; overexpression correlated with poorer overall survival. | [7][8][9] |
| NAE1 | Intrahepatic Cholangiocarcinoma (ICC), HCC, Lung Cancer, Colorectal Cancer | Overexpressed in over 2/3 of ICC cases; identified as an independent prognosticator for recurrence. Upregulated in HCC and lung cancer tissues. | [1][7][9][10][11] |
| UBA3 | ICC, Lung Cancer, HCC | Upregulated in a majority of ICC cases and in various lung cancer subtypes. Significantly increased mRNA and protein levels in HCC. | [1][7][10][11] |
| UBE2M | HCC, Lung Cancer, Colorectal Cancer, Osteosarcoma, Ovarian Cancer | Significantly higher mRNA and protein expression in tumor tissues vs. normal tissues. Overexpression is linked to poor prognosis. | [1][7][9][11][12][13] |
| RBX1 | HCC, Lung Cancer, Bladder Cancer, Liver Cancer | Overexpressed in multiple primary tumors and associated with tumor progression and poor survival. | [11][14][15] |
Therapeutic Targeting of the Neddylation Pathway
The critical role of hyperactivated neddylation in sustaining malignant phenotypes makes it an attractive target for cancer therapy. The inhibition of the NAE E1 enzyme is a particularly promising strategy, as it blocks the entire downstream cascade.
MLN4924 (Pevonedistat): A First-in-Class NAE Inhibitor
MLN4924 (pevonedistat) is a potent and selective small-molecule inhibitor of NAE.[3] It functions by forming a covalent adduct with NEDD8 in the catalytic pocket of the NAE, which prevents the subsequent transfer of NEDD8 to E2 enzymes.[16][17] This effectively shuts down all cullin-RING ligase activity, leading to the accumulation of their substrates.
The consequences of NAE inhibition by MLN4924 are multifaceted and context-dependent, but generally include:
-
Cell Cycle Arrest: Accumulation of CRL substrates like p21, p27, and WEE1 leads to cell cycle arrest, most commonly in the G2 phase.
-
Induction of Apoptosis: The stabilization of pro-apoptotic proteins, such as NOXA, and the disruption of survival signaling pathways, like NF-κB, can trigger programmed cell death.[3]
-
Senescence: In some cellular contexts, the DNA replication stress caused by the accumulation of licensing factors like CDT1 can induce a state of permanent cell cycle arrest known as senescence.[3]
-
Autophagy: Neddylation inhibition can also induce autophagy, which can be either a pro-survival or pro-death mechanism depending on the cancer type.[3]
Quantitative Data: In Vitro Activity of MLN4924
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference(s) |
| HCT-116 | Colorectal Carcinoma | < 0.1 / 0.19 | [3] |
| K562 | Chronic Myelogenous Leukemia | 0.108 | [3] |
| U2OS | Osteosarcoma | 0.16 | [3] |
| MiaPaCa-2 | Pancreatic Cancer | < BxPC-3 | [5] |
| BxPC-3 | Pancreatic Cancer | 0.213 | [5] |
| LN229 | Glioblastoma | < U87 | [5] |
| U87 | Glioblastoma | 4.28 | [5] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 0.174 | [7] |
| HN13 | Head and Neck Squamous Cell Carcinoma | 0.066 | [7] |
Key Experimental Methodologies
Studying the neddylation pathway requires a combination of biochemical and cell-based assays. Below are detailed protocols for fundamental experiments.
In Vitro Neddylation Assay
This assay reconstitutes the neddylation cascade using purified recombinant proteins to assess the activity of the enzymes or the effect of inhibitors.
Materials:
-
Recombinant NEDD8
-
Recombinant NAE (E1)
-
Recombinant UBE2M or UBE2F (E2)
-
Recombinant Cullin-RBX1 complex (E3/Substrate)
-
10x Neddylation Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 50 mM DTT)
-
10x ATP Solution (10 mM)
-
Test inhibitor (e.g., MLN4924) or DMSO vehicle control
-
2x Non-reducing SDS-PAGE sample buffer
-
Deionized water
Protocol:
-
Prepare a reaction mixture on ice. For a 20 µL final volume, combine:
-
2 µL of 10x Neddylation Reaction Buffer
-
Deionized water to bring the volume to 18 µL after adding all components except ATP.
-
Recombinant proteins to final concentrations (example): 200 nM NEDD8, 25 nM NAE, 300 nM UBE2M, 200 nM CUL1-RBX1.
-
1 µL of test inhibitor at various concentrations or DMSO.
-
-
Pre-incubate the mixture for 10-15 minutes at 25°C.
-
Initiate the reaction by adding 2 µL of 10x ATP solution (final concentration 1 mM).
-
Incubate the reaction at 37°C for 30-60 minutes.[2]
-
Stop the reaction by adding 20 µL of 2x non-reducing SDS-PAGE sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by Western blotting using an anti-Cullin antibody. The appearance of a higher molecular weight band (~9 kDa shift) corresponding to NEDD8-Cullin indicates a successful neddylation reaction.
Cell-Based Cullin Neddylation Assay (Western Blot)
This method assesses the status of cullin neddylation within cultured cells, often to confirm the in-cell activity of a neddylation inhibitor.
Materials:
-
Cultured cancer cells
-
Complete culture medium
-
Neddylation inhibitor (e.g., MLN4924) and DMSO vehicle
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-CUL1)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat cells with the desired concentrations of the neddylation inhibitor or DMSO for the specified duration (e.g., 4-24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing intermittently. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 1/3 volume of 4x Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an 8-10% polyacrylamide gel and run until adequate separation is achieved.
-
Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature in blocking buffer.
-
Immunodetection: Incubate the membrane with the primary anti-cullin antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again.
-
Signal Detection: Apply ECL substrate and capture the chemiluminescent signal. Two bands should be visible for the target cullin: a lower band (unmodified) and an upper band (NEDD8-conjugated). A decrease in the upper band in inhibitor-treated samples indicates successful target engagement.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the cell cycle distribution of a cell population after treatment with a neddylation inhibitor.
Materials:
-
Cultured cancer cells treated with inhibitor/vehicle
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Following treatment, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in ~500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.[5][10]
Conclusion and Future Directions
The neddylation pathway represents a fundamental regulatory hub in cellular protein homeostasis, and its pervasive dysregulation in cancer has established it as a high-value therapeutic target. The development of NAE inhibitors like pevonedistat (B1684682) has validated this approach, demonstrating significant preclinical activity and advancing into clinical trials. Future research will likely focus on several key areas:
-
Combination Therapies: Exploring the synergistic potential of neddylation inhibitors with other anticancer agents, such as chemotherapy, radiation, or other targeted therapies.
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to neddylation-targeted therapies.
-
Targeting E2 and E3 Enzymes: Developing inhibitors that target the more specific E2 or E3 enzymes in the neddylation cascade could offer a wider therapeutic window and reduced off-target effects compared to pan-E1 inhibition.
-
Understanding Resistance Mechanisms: Investigating the mechanisms by which cancer cells may develop resistance to neddylation inhibitors to devise strategies to overcome it.
References
- 1. In vitro NEDD8 initiation conjugation assay [bio-protocol.org]
- 2. abcam.co.jp [abcam.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. In vitro Deneddylation Assay [bio-protocol.org]
- 5. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. The Nedd8‐activating enzyme inhibitor MLN4924 (TAK‐924/Pevonedistat) induces apoptosis via c‐Myc‐Noxa axis in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of neddylation by MLN4924 improves neointimal hyperplasia and promotes apoptosis of vascular smooth muscle cells through p53 and p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of NEDD8 NEDDylation induced apoptosis in acute myeloid leukemia cells via p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The NEDD8-activating enzyme inhibitor MLN4924 induces G2 arrest and apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of NEDD8 NEDDylation induced apoptosis in acute myeloid leukemia cells via p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a small molecule inhibitor of cullin neddylation that triggers ER stress to induce autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Discovery and Development of Pevonedistat (NAE-1): A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
Pevonedistat (B1684682) (formerly MLN4924 and TAK-924) is a pioneering, first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] This investigational drug has been the subject of extensive preclinical and clinical research for the treatment of various hematologic malignancies and solid tumors.[3][4] Pevonedistat's unique mechanism of action, which disrupts the ubiquitin-proteasome system via inhibition of the neddylation pathway, has established it as a significant agent in oncology research. This guide provides a comprehensive technical overview of the discovery, development, mechanism of action, and key experimental data related to pevonedistat.
Introduction: The Neddylation Pathway and its Role in Cancer
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a vast majority of intracellular proteins, thereby regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The neddylation pathway is a post-translational modification process analogous to ubiquitination, involving the covalent attachment of the ubiquitin-like protein NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) to target proteins.
The primary substrates for neddylation are the cullin proteins, which are essential scaffolding components of the Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases. The attachment of NEDD8 to a cullin protein induces a conformational change that is critical for the catalytic activity of the CRL complex. Consequently, the neddylation pathway plays a pivotal role in regulating the degradation of a multitude of proteins, many of which are implicated in cancer pathogenesis, such as cell cycle regulators and tumor suppressors. Dysregulation and hyperactivity of the neddylation pathway have been observed in numerous human cancers, making it an attractive target for therapeutic intervention.[4][5]
Discovery and Medicinal Chemistry of Pevonedistat
Pevonedistat was discovered by Millennium Pharmaceuticals (now part of Takeda) as a result of a high-throughput screening campaign aimed at identifying inhibitors of NAE.[3] The initial lead compounds were adenosine (B11128) derivatives, which were subsequently optimized through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. Pevonedistat is a sulfamate-containing adenosine analog that acts as a potent and selective inhibitor of NAE.
Mechanism of Action
Pevonedistat functions as a mechanism-based inhibitor of NAE. It mimics adenosine monophosphate (AMP), a natural ligand of the NAE active site. In the presence of ATP, pevonedistat forms a covalent adduct with NEDD8 at the active site of NAE. This stable pevonedistat-NEDD8 adduct effectively sequesters the enzyme, preventing the transfer of activated NEDD8 to its cognate E2 conjugating enzyme, UBC12.[6]
The inhibition of NAE by pevonedistat leads to a global decrease in the neddylation of cullins, thereby inactivating CRLs. This inactivation results in the accumulation of a plethora of CRL substrate proteins, including:
The accumulation of these proteins disrupts critical cellular processes, leading to cell cycle arrest, induction of DNA damage, and ultimately, apoptosis or senescence in cancer cells.[7][9]
Quantitative Data
In Vitro Potency and Cellular Activity
Pevonedistat demonstrates potent inhibition of NAE with a reported IC50 value of 4.7 nM in biochemical assays.[1][2] The cellular activity of pevonedistat has been evaluated across a broad range of human cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Carcinoma | < 100 |
| Cal27 | Head and Neck Squamous Carcinoma | ~50 |
| FaDu | Head and Neck Squamous Carcinoma | ~50 |
| SJSA-1 | Osteosarcoma | 73 |
| MG-63 | Osteosarcoma | 71 |
| Saos-2 | Osteosarcoma | 190 |
| HOS | Osteosarcoma | 250 |
| CHP212 | Neuroblastoma | 136-400 |
| SH-SY5Y | Neuroblastoma | 136-400 |
| S-K-NAS | Neuroblastoma | 136-400 |
| Jeko-1 | Mantle Cell Lymphoma | High (specific value not stated) |
| Rec-1 | Mantle Cell Lymphoma | High (specific value not stated) |
| Granta | Mantle Cell Lymphoma | Low (specific value not stated) |
| HBL-2 | Mantle Cell Lymphoma | Low (specific value not stated) |
| MiaPaCa-2 | Pancreatic Cancer | ~213 |
| Capan-1 | Pancreatic Cancer | Not specified |
| 786-0 | Renal Cell Carcinoma | LD50 = 109.6 µM (as single agent) |
Note: IC50 and LD50 values can vary depending on the assay conditions and duration of treatment.
In Vivo Efficacy in Xenograft Models
Pevonedistat has demonstrated significant anti-tumor activity in various preclinical xenograft models of human cancers.
| Xenograft Model | Cancer Type | Pevonedistat Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| Cal27 | Head and Neck Squamous Carcinoma | Not specified | Significant suppression | [8] |
| Capan-1 | Pancreatic Cancer | 20 mg/kg, s.c. | Significant inhibition | [4] |
| SH-SY5Y (p53 WT) | Neuroblastoma | 50 mg/kg, i.p., daily for 2 weeks | Significant reduction in tumor weight | [3] |
| SH-SY5Y (p53 WT) | Neuroblastoma | 100 mg/kg, i.p., daily for 2 weeks | Significant reduction in tumor weight | [3] |
| S-K-NAS (p53 mutant) | Neuroblastoma | 100 mg/kg, i.p., daily for 2 weeks | Significant reduction in tumor weight | [3] |
| Melanoma Cell Line Xenografts | Melanoma | 90 mg/kg, s.c., twice daily | TGI < 50% in sensitive lines |
Experimental Protocols
NAE Inhibition Assay (Biochemical)
A detailed protocol for a direct in vitro NAE inhibition assay using pevonedistat would typically involve a time-resolved fluorescence energy transfer (TR-FRET) or similar format.
Materials:
-
Recombinant human NAE (NAE1/UBA3)
-
Recombinant human UBC12
-
Recombinant human NEDD8
-
ATP
-
Pevonedistat
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Detection reagents (e.g., europium-labeled anti-tag antibody for one component and a fluorescently labeled acceptor for the other)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of pevonedistat in assay buffer.
-
In a 384-well plate, add a solution containing NAE and UBC12.
-
Add the pevonedistat dilutions to the wells.
-
Initiate the reaction by adding a mixture of NEDD8 and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop the reaction and add the detection reagents.
-
Incubate for the recommended time to allow for signal development.
-
Read the plate on a suitable plate reader capable of time-resolved fluorescence.
-
Calculate the percent inhibition for each pevonedistat concentration and determine the IC50 value using a non-linear regression analysis.
Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pevonedistat
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of pevonedistat in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the various concentrations of pevonedistat. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pevonedistat
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of pevonedistat for the desired duration (e.g., 48 hours). Include a vehicle-treated control.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate software to quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
In Vivo Xenograft Study
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
Pevonedistat formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer pevonedistat at the predetermined dose and schedule (e.g., intraperitoneally or subcutaneously, daily or intermittently). The control group receives the vehicle solution.
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Visualizations
NAE-1 Signaling Pathway
Caption: The NAE-1 signaling pathway and its inhibition by pevonedistat.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: A typical workflow for determining cell viability using the MTT assay.
Logical Relationship of Pevonedistat's Mechanism of Action
Caption: The logical cascade of events following pevonedistat administration.
Conclusion
Pevonedistat represents a novel and targeted approach to cancer therapy by specifically inhibiting the NEDD8-activating enzyme. Its discovery and development have significantly advanced our understanding of the neddylation pathway's role in cancer. The extensive preclinical data, including potent in vitro and in vivo activity, have provided a strong rationale for its continued investigation in clinical trials. This technical guide summarizes the core scientific knowledge surrounding pevonedistat, offering a valuable resource for researchers and drug development professionals in the field of oncology. Further research will continue to elucidate the full therapeutic potential of this first-in-class NAE inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Neddylation Inhibitor Pevonedistat (MLN4924) Suppresses and Radiosensitizes Head and Neck Squamous Carcinoma Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NEDD8-activating enzyme inhibitor MLN4924 induces G2 arrest and apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pevonedistat's Impact on Cullin-RING Ligases (CRLs): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pevonedistat (B1684682) (TAK-924/MLN4924) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE). By targeting NAE, pevonedistat blocks the neddylation cascade, a critical post-translational modification pathway essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases in humans. The subsequent inactivation of CRLs leads to the accumulation of a wide array of their substrate proteins, many of which are key regulators of vital cellular processes. This disruption of protein homeostasis induces cell cycle arrest, apoptosis, and senescence in cancer cells, establishing pevonedistat as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of pevonedistat's mechanism of action, detailed experimental protocols for its investigation, quantitative data from preclinical studies, and visualizations of the affected signaling pathways.
Introduction: The Neddylation Pathway and Cullin-RING Ligases
The ubiquitin-proteasome system (UPS) is a principal mechanism for protein degradation in eukaryotic cells, playing a crucial role in maintaining cellular homeostasis. Cullin-RING ligases (CRLs) are the largest family of E3 ubiquitin ligases, responsible for the ubiquitination of approximately 20% of the human proteome, thereby targeting them for proteasomal degradation. The activity of CRLs is exquisitely regulated by a post-translational modification process known as neddylation, where the ubiquitin-like protein NEDD8 is conjugated to a conserved lysine (B10760008) residue on the cullin subunit.
The neddylation cascade is a three-step enzymatic process analogous to ubiquitination, involving:
-
E1 Activating Enzyme (NAE): A heterodimer of NAE1 and UBA3 that activates NEDD8 in an ATP-dependent manner.
-
E2 Conjugating Enzymes (UBE2M and UBE2F): Transfer activated NEDD8 from NAE to the cullin subunit.
-
E3 Ligases: Catalyze the final transfer of NEDD8 to the cullin.
Neddylation of the cullin scaffold induces a conformational change in the CRL complex, which is essential for its ubiquitin ligase activity.
Pevonedistat: Mechanism of Action
Pevonedistat is a potent and selective inhibitor of the NAE, with an IC50 of 4.7 nM.[1][2] It acts as a substrate-assisted inhibitor by forming a stable, covalent adduct with NEDD8 in the active site of NAE. This pevonedistat-NEDD8 adduct mimics the reaction intermediate but cannot be further processed, thus effectively blocking the entire neddylation cascade. The inhibition of NAE prevents the neddylation of cullins, leading to the inactivation of CRLs. Consequently, CRL substrate proteins are no longer targeted for ubiquitination and subsequent degradation, resulting in their accumulation within the cell.
References
Foundational Research on NEDD8-Activating Enzyme: A Technical Guide for Drug Discovery
Version: 1.0
Abstract
The post-translational modification of proteins by the ubiquitin-like protein NEDD8, a process termed neddylation, is a critical regulator of diverse cellular processes. Central to this pathway is the NEDD8-Activating Enzyme (NAE), the sole E1 enzyme responsible for initiating the neddylation cascade. Dysregulation of NAE activity has been implicated in the pathogenesis of numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the foundational research on NAE, including its structure, function, and enzymatic mechanism. We present a comprehensive summary of key NAE inhibitors, detailing their inhibitory activities in structured tables. Furthermore, this guide offers detailed protocols for essential experiments to study NAE and the neddylation pathway, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction to NEDD8-Activating Enzyme (NAE)
The neddylation pathway is a crucial post-translational modification system that governs the activity of the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs).[1][2] The covalent attachment of NEDD8 to the cullin subunit of CRLs is essential for their ubiquitin ligase activity.[3] This process is initiated by the NEDD8-Activating Enzyme (NAE), a heterodimeric protein that functions as the sole E1 activating enzyme in this cascade.[4] Given its central role, NAE has emerged as a significant target for therapeutic development, particularly in oncology.[5][6]
Structure and Function of NAE
Structural Organization
NAE is a heterodimer composed of two subunits:
-
NAE1 (also known as APPBP1): The regulatory subunit.
-
UBA3: The catalytic subunit.[7]
This heterodimeric structure is analogous to the ubiquitin-activating enzyme (UAE), with NAE1 and UBA3 sharing homology with the N- and C-terminal regions of UAE, respectively.[8] The catalytic activity resides within the UBA3 subunit, which contains the active site cysteine essential for NEDD8 activation.[8] Several crystal structures of NAE, both alone and in complex with NEDD8 and inhibitors, have been resolved, providing critical insights into its mechanism.[4][9]
Table 1: Key PDB IDs for Human NEDD8-Activating Enzyme
| PDB ID | Description | Resolution (Å) |
| 1R4N | Structure of the APPBP1-UBA3-NEDD8-ATP complex | 2.80 |
| 3GZN | Structure of NAE in complex with NEDD8 and MLN4924 | 3.00 |
| 1YOV | Crystal structure of human NAE (APPBP1/UBA3 heterodimer) | 2.60 |
Function and Mechanism of Action
The primary function of NAE is to activate NEDD8 in an ATP-dependent manner, making it competent for transfer to a NEDD8-conjugating enzyme (E2).[10] The activation process involves a two-step reaction:
-
Adenylation: NAE utilizes ATP to adenylate the C-terminal glycine (B1666218) of NEDD8, forming a high-energy NEDD8-AMP intermediate and releasing pyrophosphate (PPi).[10]
-
Thioester Bond Formation: The activated NEDD8 is then transferred to the catalytic cysteine residue of UBA3, forming a covalent thioester bond and releasing AMP.[10]
This thioester-linked NAE~NEDD8 complex is the activated form of NEDD8, which is subsequently transferred to the E2 conjugating enzyme, UBE2M (Ubc12) or UBE2F.[11]
The Neddylation Signaling Pathway
The NAE-initiated neddylation cascade plays a pivotal role in regulating the activity of Cullin-RING E3 ubiquitin ligases (CRLs).
Neddylation of the cullin subunit induces a conformational change in the CRL complex, which is essential for its ubiquitin ligase activity.[1] Activated CRLs then recruit substrate proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[2] Substrates of CRLs are numerous and include key regulators of the cell cycle (e.g., p27, Cdt1) and signaling pathways (e.g., IκBα).[12]
Therapeutic Targeting of NAE
The critical role of NAE in cancer cell proliferation and survival has made it an attractive target for drug development.[5][6] Inhibition of NAE leads to the inactivation of CRLs, resulting in the accumulation of tumor-suppressor proteins and ultimately inducing apoptosis or senescence in cancer cells.[6]
NAE Inhibitors
Several small molecule inhibitors of NAE have been developed, with pevonedistat (B1684682) (MLN4924) and TAS4464 being the most extensively studied.
Table 2: Quantitative Data for Key NAE Inhibitors
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Mechanism of Action | References |
| Pevonedistat (MLN4924) | Covalent, Mechanism-based | 4.7 | N/A | Forms a covalent NEDD8-MLN4924 adduct catalyzed by NAE.[9][13] | [13][14] |
| TAS4464 | Covalent | 0.955 | N/A | Highly potent and selective NAE inhibitor.[15][16][17] | [15][16][17][18] |
Note: Ki values for these inhibitors are not widely reported in the public domain.
Experimental Protocols
This section provides detailed methodologies for key experiments to study NAE activity and the neddylation pathway.
In Vitro NAE Inhibition Assay
This assay measures the ability of a compound to inhibit the NAE-mediated activation of NEDD8.
Materials:
-
Recombinant human NAE (APPBP1/UBA3)
-
Recombinant human NEDD8
-
Recombinant human UBE2M (Ubc12)
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
SDS-PAGE reagents
-
Anti-NEDD8 antibody for Western blotting
Protocol:
-
Prepare a reaction mixture containing NAE, NEDD8, and UBE2M in the assay buffer.
-
Add the test compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding non-reducing SDS-PAGE sample buffer.
-
Analyze the formation of the NEDD8-UBE2M thioester conjugate by non-reducing SDS-PAGE followed by Western blotting with an anti-NEDD8 antibody. The intensity of the band corresponding to the conjugate is indicative of NAE activity.
-
Quantify the band intensities to determine the IC50 value of the inhibitor.
Cell-Based Cullin Neddylation Assay
This assay assesses the effect of an inhibitor on the neddylation of cullins in a cellular context.[19]
Materials:
-
Cancer cell line (e.g., HCT116, K-562)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE reagents
-
Primary antibodies: anti-Cullin1, anti-Cullin3, anti-NEDD8
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations (or DMSO as a vehicle control) for a specified duration (e.g., 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.[19]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[19]
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against a specific cullin (e.g., anti-Cullin1).
-
The neddylated form of the cullin will appear as a higher molecular weight band (~9 kDa shift) compared to the un-neddylated form.[19]
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence imager.
-
Quantify the ratio of neddylated to un-neddylated cullin to determine the inhibitor's efficacy.
Conclusion and Future Directions
The NEDD8-activating enzyme stands as a linchpin in the neddylation pathway, playing a critical role in cellular homeostasis and disease. Foundational research has successfully elucidated its structure, mechanism, and significance as a therapeutic target. The development of potent and selective NAE inhibitors has provided valuable tools for both basic research and clinical applications. Future research will likely focus on understanding the nuances of NAE regulation, identifying novel substrates of the neddylation pathway, and developing next-generation NAE inhibitors with improved efficacy and safety profiles. The methodologies and data presented in this guide offer a solid foundation for researchers and drug developers to build upon in their quest to further unravel the complexities of NAE and harness its therapeutic potential.
References
- 1. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of cullin-ring ubiquitin ligase activity by nedd8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new NEDD8-ligating system for cullin-4A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure of the APPBP1-UBA3-NEDD8-ATP complex reveals the basis for selective ubiquitin-like protein activation by an E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of NEDD8 NEDDylation induced apoptosis in acute myeloid leukemia cells via p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in Cancer Treatment by Targeting the Neddylation Pathway [frontiersin.org]
- 7. Dissecting Distinct Roles of NEDDylation E1 Ligase Heterodimer APPBP1 and UBA3 Reveals Potential Evolution Process for Activation of Ubiquitin-related Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. rcsb.org [rcsb.org]
- 10. ENZYME - 6.2.1.64 E1 NEDD8-activating enzyme [enzyme.expasy.org]
- 11. Basis for a ubiquitin-like protein thioester switch toggling E1-E2 affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medkoo.com [medkoo.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
The Cellular Impact of Nedd8-Activating Enzyme (NAE) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and homeostasis. Within this system, the neddylation pathway, a post-translational modification process, has emerged as a key regulator of the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs). The covalent attachment of the ubiquitin-like protein NEDD8 to cullins is essential for CRL activation. The Nedd8-Activating Enzyme (NAE) catalyzes the first step in this cascade, making it a critical node for therapeutic intervention. Inhibition of NAE leads to the inactivation of CRLs, resulting in the accumulation of their substrates and profoundly impacting cellular processes. This technical guide provides an in-depth exploration of the cellular effects of NAE inhibition, with a focus on the well-characterized inhibitor pevonedistat (B1684682) (MLN4924).
Core Mechanism of NAE Inhibition
NAE, a heterodimer composed of NAE1 (also known as APP-BP1) and UBA3, activates NEDD8 in an ATP-dependent reaction. NAE inhibitors, such as pevonedistat, are structural mimics of AMP and act as substrate-assisted inhibitors. Pevonedistat forms a covalent adduct with NEDD8, which then binds tightly to the NAE active site, effectively trapping the enzyme and preventing the transfer of NEDD8 to the E2 conjugating enzyme, UBE2M (Ubc12).[1] This blockade of the neddylation cascade leads to the inactivation of CRLs.
Signaling Pathway of NAE Inhibition
The following diagram illustrates the central role of NAE in the neddylation pathway and the mechanism of its inhibition.
Quantitative Data on NAE Inhibition
The potency of NAE inhibitors has been quantified across various cancer cell lines and in clinical trials. Pevonedistat (MLN4924) is the most extensively studied NAE inhibitor.
| Compound | Metric | Value | Cell Line/Context | Reference |
| Pevonedistat (MLN4924) | IC50 | 4.7 nM | NAE enzyme inhibition | [2][3] |
| Pevonedistat (MLN4924) | IC50 | 0.16 µM | U2OS (osteosarcoma) | [4] |
| Pevonedistat (MLN4924) | IC50 | 0.19 µM | HCT116 (colorectal carcinoma) | [4] |
| Pevonedistat (MLN4924) | EC50 | 0.108 µM | K562 (chronic myelogenous leukemia) | [4] |
| Pevonedistat (MLN4924) | IC50 Range | 136–400 nM | Neuroblastoma cell lines | [5] |
| Pevonedistat (MLN4924) | MTD (Schedule A) | 59 mg/m² | AML and MDS patients | [6] |
| Pevonedistat (MLN4924) | MTD (Schedule B) | 83 mg/m² | AML and MDS patients | [6] |
| Pevonedistat (MLN4924) | MTD (Schedule A) | 110 mg/m² | Lymphoma and Multiple Myeloma | [7] |
| Pevonedistat (MLN4924) | MTD (Schedule B) | 196 mg/m² | Lymphoma and Multiple Myeloma | [7] |
MTD: Maximum Tolerated Dose; AML: Acute Myeloid Leukemia; MDS: Myelodysplastic Syndromes. Schedule A: Days 1, 3, 5 of a 21-day cycle. Schedule B: Days 1, 4, 8, 11 of a 21-day cycle.
Cellular Consequences of NAE Inhibition
The inactivation of CRLs following NAE inhibition leads to the accumulation of a multitude of their substrates, triggering a cascade of cellular events that ultimately suppress tumor growth.
Cell Cycle Arrest
A primary consequence of NAE inhibition is cell cycle arrest, often at the G2/M phase or S phase, depending on the cell type.[8][9] This is largely attributed to the accumulation of key cell cycle regulators that are normally targeted for degradation by CRLs. These include:
-
p21 (CDKN1A) and p27 (CDKN1B): These cyclin-dependent kinase (CDK) inhibitors accumulate upon NAE inhibition, leading to the inhibition of CDK activity and a block in cell cycle progression.[10]
-
WEE1: A kinase that inhibits CDK1, its accumulation prevents entry into mitosis.
-
Cdt1: A DNA replication licensing factor, its stabilization during S and G2 phases can lead to DNA re-replication, DNA damage, and subsequent cell cycle arrest.[11]
Induction of Apoptosis
NAE inhibition triggers apoptosis in a wide range of cancer cells. The accumulation of pro-apoptotic CRL substrates and the induction of DNA damage are key drivers of this process. For instance, the stabilization of the NF-κB inhibitor, IκBα, leads to the suppression of the pro-survival NF-κB pathway.[10] Furthermore, the DNA damage response initiated by Cdt1-induced re-replication can activate apoptotic signaling pathways.
Induction of Senescence
In some cellular contexts, NAE inhibition can induce a state of irreversible cell cycle arrest known as senescence. This is often associated with the sustained accumulation of p21.[5]
Autophagy
NAE inhibition has also been shown to induce autophagy. This can be a pro-survival mechanism for cancer cells, and combining NAE inhibitors with autophagy inhibitors has been proposed as a therapeutic strategy. The accumulation of DEPTOR, an mTOR inhibitor and a CRL substrate, is one mechanism by which NAE inhibition can trigger autophagy.[12]
Experimental Protocols
Western Blot Analysis of Cullin Neddylation
This protocol is designed to assess the neddylation status of cullin proteins, a direct pharmacodynamic marker of NAE inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-Cullin (e.g., anti-CUL1), anti-NEDD8.
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
Procedure:
-
Cell Lysis: Treat cells with the NAE inhibitor or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse in supplemented lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli buffer. Boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-CUL1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL reagent.
-
-
Detection: Visualize the bands using a chemiluminescence imaging system. Neddylated cullins will appear as a slower-migrating band above the unmodified cullin.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates.
-
Complete cell culture medium.
-
NAE inhibitor stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the NAE inhibitor and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle.
Materials:
-
NAE inhibitor.
-
PBS.
-
70% ethanol (B145695) (ice-cold).
-
PI staining solution (containing propidium iodide and RNase A).
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the NAE inhibitor for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Immunoprecipitation for Detection of Neddylated Proteins
This technique is used to isolate a specific protein and its binding partners, in this case, to enrich for neddylated proteins.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based).
-
Antibody against the protein of interest or against NEDD8.
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Wash buffer.
-
Elution buffer or Laemmli sample buffer.
Procedure:
-
Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads alone to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the specific antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer or by boiling in Laemmli sample buffer for subsequent Western blot analysis.
Conclusion
Inhibition of the Nedd8-activating enzyme represents a promising therapeutic strategy for the treatment of various cancers. By disrupting the neddylation of cullins and inactivating the extensive family of Cullin-RING E3 ligases, NAE inhibitors trigger a multifaceted cellular response characterized by cell cycle arrest, apoptosis, and senescence. The accumulation of CRL substrate proteins serves as a direct pharmacodynamic biomarker of NAE inhibition and underlies the profound anti-tumor effects observed in preclinical and clinical studies. The experimental protocols detailed in this guide provide a framework for researchers to investigate the cellular and molecular consequences of NAE inhibition, facilitating the continued development and optimization of this important class of anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Pevonedistat (MLN4924), a First-in-Class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukaemia and myelodysplastic syndromes: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I Study of the Novel Investigational NEDD8-Activating Enzyme Inhibitor Pevonedistat (MLN4924) in Patients with Relapsed/Refractory Multiple Myeloma or Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Advances in Cancer Treatment by Targeting the Neddylation Pathway [frontiersin.org]
- 11. Quantitative Proteomic Analysis of Cellular Protein Modulation upon Inhibition of the NEDD8-Activating Enzyme by MLN4924 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifiable analysis of cellular pathway inhibition of a Nedd8-activating enzyme inhibitor, MLN4924, using AlphaScreen - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Pevonedistat in Combination with Azacitidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (B1684682) (TAK-924/MLN4924) is a first-in-class, small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is a critical component of the neddylation pathway, a cellular process that regulates protein homeostasis.[3] By inhibiting NAE, pevonedistat disrupts the activity of Cullin-RING ligases (CRLs), leading to the accumulation of specific CRL substrates, which in turn induces cell cycle arrest, apoptosis, and senescence in cancer cells.[1][4] Azacitidine is a hypomethylating agent that is a standard-of-care treatment for patients with higher-risk myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and acute myeloid leukemia (AML).[5]
Preclinical studies demonstrated synergistic antitumor activity with the combination of pevonedistat and azacitidine in AML models.[6][7] This led to clinical investigation of the combination, aiming to improve outcomes for patients with these myeloid malignancies. This document provides an overview of the mechanism of action, clinical trial protocols, efficacy and safety data, and key experimental protocols for studying this combination.
Mechanism of Action: The Neddylation Pathway
Pevonedistat acts as an adenosine (B11128) monophosphate (AMP) mimetic, binding to the NAE active site and blocking the entire neddylation cascade.[1] This prevents the conjugation of the ubiquitin-like protein NEDD8 to Cullin proteins. Neddylated Cullins are essential for the function of CRL ubiquitin ligase complexes, which target a subset of proteins for proteasomal degradation.[2][8] Inhibition of CRL activity by pevonedistat leads to the accumulation of tumor-suppressive proteins, such as p21 and CDT1, disrupting DNA replication and cell cycle progression and ultimately causing cancer cell death.[9][10]
Clinical Trial Protocols
The combination of pevonedistat and azacitidine has been evaluated in multiple clinical trials, most notably a Phase 2 study (NCT02610777) and the Phase 3 PANTHER trial (NCT03268954).[11][12] The protocols involved treating patients with higher-risk MDS, CMML, or low-blast AML.
Dosing and Administration
The dosing regimen for the combination therapy in key clinical trials is summarized below.[6][11]
| Drug | Dose | Administration Route | Schedule (28-Day Cycle) |
| Pevonedistat | 20 mg/m² | Intravenous (IV) infusion over 60 minutes | Days 1, 3, and 5 |
| Azacitidine | 75 mg/m² | IV or Subcutaneous (SC) | Days 1-5, 8, and 9 |
On days 1, 3, and 5, azacitidine was administered prior to the pevonedistat infusion.[11]
Clinical Efficacy and Safety Data
While promising activity was observed in the Phase 2 trial, the subsequent Phase 3 PANTHER study did not meet its primary endpoint of a statistically significant improvement in event-free survival (EFS).[11][13][14] However, post-hoc analyses suggested a potential overall survival (OS) benefit in certain patient subgroups.[11][15]
Efficacy in Higher-Risk MDS (Phase 3 PANTHER Trial)
| Endpoint | Pevonedistat + Azacitidine (n=163) | Azacitidine Alone (n=161) | Hazard Ratio (95% CI) | P-value |
| Median EFS | 19.2 months | 15.6 months | 0.887 (0.659-1.193) | 0.431 |
| Median OS | 21.6 months | 17.5 months | 0.785 (0.593-1.039) | 0.092 |
| Data from the higher-risk MDS cohort of the PANTHER trial.[11][16] |
Efficacy in Higher-Risk MDS (Phase 2 Trial)
| Endpoint | Pevonedistat + Azacitidine | Azacitidine Alone |
| Complete Remission (CR) Rate | 52% | 27% |
| Median Overall Survival (OS) | 23.9 months | 19.1 months |
| Median Event-Free Survival (EFS) | 21.0 months | 16.6 months |
| Data from the higher-risk MDS cohort of the Phase 2 trial (NCT02610777).[6][17][18] |
Safety Profile (Phase 3 PANTHER Trial)
The safety profile of the combination therapy was comparable to that of azacitidine monotherapy, with no significant increase in myelosuppression.[6][11]
| Grade ≥3 Adverse Event | Pevonedistat + Azacitidine (n=227) | Azacitidine Alone (n=227) |
| Anemia | 33% | 34% |
| Neutropenia | 31% | 33% |
| Thrombocytopenia | 30% | 30% |
| Febrile Neutropenia | 26% | 29% |
| Data from the intent-to-treat population of the PANTHER trial.[11][16] |
Preclinical Experimental Protocols
Evaluating the efficacy and mechanism of the pevonedistat and azacitidine combination in a laboratory setting requires robust and reproducible assays. Detailed protocols for key experiments are provided below.
Cell Viability Assay
This protocol determines the dose-dependent effect of the drug combination on the proliferation of myeloid cancer cell lines.
Materials:
-
Pevonedistat and Azacitidine
-
Myeloid cancer cell line (e.g., MV4-11, THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
DMSO (for stock solutions)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of pevonedistat and azacitidine in DMSO. Aliquot and store at -80°C.
-
Cell Seeding: Plate cells in a 96-well opaque plate at a density of 5,000-10,000 cells/well in 90 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of each drug and their combinations in culture medium. Add 10 µL of the drug dilutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Luminescence Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Data Acquisition: Mix contents on an orbital shaker for 2 minutes to induce lysis. Incubate at room temperature for 10 minutes to stabilize the signal. Measure luminescence with a luminometer.[19]
-
Data Analysis: Normalize luminescence values to the vehicle control (100% viability). Plot viability against drug concentration to determine IC₅₀ values and assess for synergy using appropriate software (e.g., CompuSyn).
Apoptosis Assay
This protocol quantifies the induction of apoptosis using Annexin V and Propidium Iodide (PI) or 7-AAD staining followed by flow cytometry.
Materials:
-
Treated cells from a 6-well plate experiment
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with PI or 7-AAD
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed 0.5 x 10⁶ cells per well in 6-well plates and treat with pevonedistat, azacitidine, the combination, or vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.[20]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD).[19][21]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation: Add 400 µL of 1X Binding Buffer to each tube just before analysis.[19]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use unstained and single-stain controls for compensation.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Viable: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
Cell Cycle Analysis
This protocol assesses the effects of the drug combination on cell cycle distribution using PI staining.
Materials:
-
Treated cells from a 6-well plate experiment
-
PBS
-
Ice-cold 70% Ethanol (B145695)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol for 24-48 hours.
-
Cell Harvesting: Collect and wash cells once with PBS.
-
Fixation: Resuspend the cell pellet in 300 µL of PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI/RNase A staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[20]
References
- 1. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Pevonedistat used for? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. cancernursingtoday.com [cancernursingtoday.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inactivation of the CRL4-CDT2-SET8/p21 ubiquitylation and degradation axis underlies the therapeutic efficacy of pevonedistat in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Neddylation Inhibitor Pevonedistat (MLN4924) Suppresses and Radiosensitizes Head and Neck Squamous Carcinoma Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Takeda’s pevonedistat fails to meet primary goal in Phase III leukaemia trial [clinicaltrialsarena.com]
- 14. Takeda Provides Update on Phase 3 PANTHER (Pevonedistat-3001) Trial [takedaoncology.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PHASE 2 STUDY OF PEVONEDISTAT + AZACITIDINE VERSUS AZACITIDINE IN PATIENTS WITH HIGHER-RISK MYELODYSPLASTIC SYNDROMES/CHRONIC MYELOMONOCYTIC LEUKEMIA OR LOW-BLAST ACUTE MYELOGENOUS LEUKEMIA (NCT02610777) | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 18. ascopubs.org [ascopubs.org]
- 19. benchchem.com [benchchem.com]
- 20. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing Pevonedistat in Hematologic Malignancy Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (B1684682) (also known as MLN4924 or TAK-924) is a first-in-class, small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] Neddylation is a post-translational modification process crucial for the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[2] CRLs play a critical role in regulating the turnover of numerous proteins involved in key cellular processes such as cell cycle progression, DNA replication, and signal transduction.[2] By inhibiting NAE, pevonedistat prevents the neddylation of cullins, leading to the inactivation of CRLs and the subsequent accumulation of their substrates.[1][4] This disruption of protein homeostasis induces cell cycle arrest, apoptosis, and senescence in cancer cells, making pevonedistat a promising therapeutic agent for various malignancies, including hematologic cancers.[1][2]
These application notes provide a comprehensive overview of the use of pevonedistat in hematologic malignancy cell lines, including its mechanism of action, quantitative effects on cell viability, apoptosis, and cell cycle, as well as detailed protocols for key in vitro experiments.
Mechanism of Action
Pevonedistat acts as an adenosine (B11128) monophosphate (AMP) mimetic, binding to the NAE adenylation site and forming a covalent adduct with NEDD8.[2][5] This action terminates the neddylation cascade, leading to the inhibition of CRL activity.[2] The resulting accumulation of CRL substrate proteins, such as the cell cycle inhibitors p21 and p27, and the DNA replication factor CDT1, triggers cellular stress responses.[4][6] In hematologic malignancies, this disruption of protein degradation pathways has been shown to inhibit the NFκB signaling pathway, which is often hyperactivated and contributes to cell survival and proliferation.[7][8] The downstream effects of pevonedistat treatment include the induction of DNA damage, cell cycle arrest at G1, S, or G2/M phases, and ultimately, apoptosis.[2][4][6]
Quantitative Data on Pevonedistat's Effects
Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of pevonedistat in various hematologic malignancy cell lines.
| Cell Line | Disease Type | IC50 (µM) | Incubation Time (hours) | Assay Method | Reference |
| Granta-519 | Mantle Cell Lymphoma | 0.078 | Not Specified | Not Specified | [9] |
| JeKo-1 | Mantle Cell Lymphoma | Not Specified | Not Specified | Not Specified | [9] |
| Mino | Mantle Cell Lymphoma | Not Specified | Not Specified | Not Specified | [9] |
| Rec-1 | Mantle Cell Lymphoma | 8.445 | Not Specified | Not Specified | [9] |
| SR | T-Cell Lymphoma | ~0.3 | 48 | Not Specified | [6] |
| Jurkat | T-Cell Lymphoma | ~0.3 | 48 | Not Specified | [6] |
| SUP-T1 | T-Cell Lymphoma | ~0.3 | 48 | Not Specified | [6] |
| HuT-78 | T-Cell Lymphoma | ~0.3 | 48 | Not Specified | [6] |
| HH | T-Cell Lymphoma | Resistant | 48 | Not Specified | [6] |
| HEL | Myeloproliferative Neoplasm | Not Specified | 72 | AlamarBlue | [8] |
| MONO-MAC-6 | Acute Myeloid Leukemia | 0.0178 | Not Specified | Not Specified | [10] |
| OCI-M1 | Acute Myeloid Leukemia | 0.0450 | Not Specified | Not Specified | [10] |
| MV-4-11 | Leukemia | 0.0470 | Not Specified | Not Specified | [10] |
| MOLM-13 | Acute Myeloid Leukemia | 0.0475 | Not Specified | Not Specified | [10] |
| NB4 | Acute Myeloid Leukemia | 0.0557 | Not Specified | Not Specified | [10] |
| CESS | Acute Myeloid Leukemia | 0.0810 | Not Specified | Not Specified | [10] |
| SU-DHL-16 | Diffuse Large B-cell Lymphoma | 0.0399 | Not Specified | Not Specified | [10] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.0400 | Not Specified | Not Specified | [10] |
| OCI-LY7 | Diffuse Large B-cell Lymphoma | 0.0563 | Not Specified | Not Specified | [10] |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | 0.0710 | Not Specified | Not Specified | [10] |
Apoptosis Induction
Pevonedistat induces apoptosis in a dose- and time-dependent manner in sensitive hematologic malignancy cell lines.
| Cell Line | Disease Type | Pevonedistat Conc. (µM) | Treatment Time (hours) | % Apoptosis (Annexin V+) | Reference |
| MCL cell lines (sensitive) | Mantle Cell Lymphoma | Dose-dependent | 48 | Increased | [9] |
| ABC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | 0.5 | 48 | <20% (pevonedistat alone), sensitized to death receptor agonists | [11] |
| GC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | 0.5 | 48 | <20% (pevonedistat alone) | [11] |
| Primary PTCL cells | T-Cell Lymphoma | Not Specified | 24 | Increased | [6] |
Cell Cycle Arrest
Treatment with pevonedistat leads to cell cycle arrest at different phases depending on the cell type and genetic background.
| Cell Line | Disease Type | Pevonedistat Conc. (µM) | Treatment Time (hours) | Cell Cycle Phase Arrest | Reference |
| SR | T-Cell Lymphoma | 0.25 | 24 | S and G2/M | [6][12] |
| Jurkat | T-Cell Lymphoma | 0.25 | 24 | S and G2/M | [6][12] |
| MCL cell lines (sensitive) | Mantle Cell Lymphoma | 0.25 - 0.5 | 48 | G1 | [9] |
| AML cells | Acute Myeloid Leukemia | Not Specified | Not Specified | G2/M | [12] |
Experimental Protocols
Pevonedistat Stock Solution Preparation
Materials:
-
Pevonedistat hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of pevonedistat (e.g., 10 mM) by dissolving the powder in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Cell Viability Assay (e.g., MTT Assay)
Materials:
-
Hematologic malignancy cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Pevonedistat stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize for 24 hours.[13]
-
Drug Treatment: Prepare serial dilutions of pevonedistat in complete culture medium from the stock solution. Remove the old medium and add 100 µL of the various concentrations of pevonedistat or vehicle control (DMSO) to the respective wells.[13]
-
Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[13]
-
MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 1-4 hours at 37°C.[13]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[13]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570-600 nm) using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Analysis (Annexin V/PI Staining)
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells after drug treatment and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.[14][15]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.[14]
-
Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use software (e.g., FlowJo) to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Western Blotting for Protein Expression
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p21, p27, CDT1, cleaved PARP, γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the treated cells in lysis buffer and determine the protein concentration using a BCA assay.[13]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Troubleshooting and Safety Precautions
-
Drug Solubility: Ensure pevonedistat is fully dissolved in DMSO before preparing working dilutions. Precipitates can lead to inaccurate concentrations.
-
Cell Line Specificity: The sensitivity to pevonedistat can vary significantly between different cell lines. It is crucial to perform dose-response curves to determine the optimal concentration for each cell line.
-
Off-Target Effects: While pevonedistat is a selective NAE inhibitor, potential off-target effects should be considered when interpreting results.
-
Safety: Pevonedistat is a potent cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat. All waste should be disposed of according to institutional guidelines for chemical waste.
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize pevonedistat as a tool to investigate its therapeutic potential in various hematologic malignancy cell lines.
References
- 1. onclive.com [onclive.com]
- 2. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adding Pevonedistat to Azacitidine in Higher-Risk MDS/CMML or Low-Blast AML | Cancer Nursing Today [cancernursingtoday.com]
- 4. oncotarget.com [oncotarget.com]
- 5. A Neddylation inhibitor: Pevonedistat_Chemicalbook [chemicalbook.com]
- 6. NEDD8-activating enzyme inhibition induces cell cycle arrest and anaphase catastrophe in malignant T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug: Pevonedistat - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. Pevonedistat, a Nedd8-activating enzyme inhibitor, sensitizes neoplastic B-cells to death receptor-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pvreporter.com [pvreporter.com]
Application Notes and Protocols for Pevonedistat Administration in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (B1684682) (also known as MLN4924 or TAK-924) is a first-in-class, potent, and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is a critical component of the neddylation pathway, a post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[3][4] By inhibiting NAE, pevonedistat prevents the conjugation of NEDD8 to cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, which are involved in various cellular processes such as cell cycle progression, DNA replication, and signal transduction.[2][3] The disruption of these pathways ultimately leads to cancer cell death through mechanisms including apoptosis, cell cycle arrest, and senescence.[1][5] Preclinical studies in various murine xenograft models have demonstrated the anti-tumor activity of pevonedistat, making it a promising therapeutic agent for further investigation.[2][6][7]
These application notes provide a comprehensive overview of the administration of pevonedistat in murine xenograft models, including detailed protocols, quantitative data summaries, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: Summary of Pevonedistat Administration and Efficacy in Murine Xenograft Models
| Cancer Type | Cell Line/Model | Mouse Strain | Pevonedistat Dose & Route | Dosing Schedule | Key Outcomes |
| Mantle Cell Lymphoma | Granta-519 | SCID | 180 mg/kg, IP | Not specified | Prolonged survival when combined with cytarabine.[8] |
| Neuroblastoma | SH-SY5Y (p53WT) | Nude | 50 and 100 mg/kg, IP | Daily, 6 days/week for 2 weeks | Significant decrease in tumor weight.[7] |
| Neuroblastoma | S-K-NAS (p53MUT) | Nude | 100 mg/kg, IP | Daily, 6 days/week for 2 weeks | Significant decrease in tumor weight.[7] |
| Myeloproliferative Neoplasms | MPL W515L model | Not specified | 60 mg/kg, IP | Not specified | Reduced disease burden and improved survival. |
| Ovarian Cancer | ID8-Tp53-/- | C57BL/6 | 90 mg/kg, IP | Single dose | Significantly reduced tumor burden in combination with VSVΔ51.[9] |
| Colorectal Cancer | HCT-116 | BALB/c | 30-60 mg/kg, SC | Once or twice daily for 20 days | Inhibition of tumor growth.[10] |
| Melanoma | Patient-Derived Xenograft (PDX) | Not specified | 90 mg/kg, SC | Twice daily | Significant tumor growth inhibition in sensitive models.[11] |
| Acute Myeloid Leukemia | OCI-AML2 | NSGS | 60 mg/kg, IP | Once daily for 14 days | Anti-tumor activity in combination with other agents.[10] |
| Graft-versus-Host Disease | A20 lymphoma model in BALB/c mice | BALB/c | 20 mg/kg, IP | Every 5 days | Therapeutic effects on sclerodermatous GVHD.[6] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Murine Xenograft Model
This protocol describes the general procedure for establishing a subcutaneous xenograft model using a human cancer cell line.
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for some cell lines)
-
Immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice), 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Clippers for hair removal
-
Disinfectant (e.g., 70% ethanol)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols. Ensure the cells are in the logarithmic growth phase and have high viability (>90%).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.
-
Centrifuge the cells, aspirate the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
-
Cell Counting and Viability: Perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using trypan blue exclusion.
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the cells again and resuspend the pellet in the desired volume of sterile PBS or a 1:1 mixture of PBS and Matrigel to achieve the target cell concentration (typically 1 x 106 to 10 x 106 cells in 100-200 µL).
-
Keep the cell suspension on ice to maintain viability and prevent Matrigel from solidifying.
-
-
Animal Preparation and Cell Implantation:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Shave the hair from the injection site (typically the flank).
-
Disinfect the shaved area with 70% ethanol.
-
Gently mix the cell suspension to ensure homogeneity.
-
Using a sterile syringe and needle, draw up the cell suspension.
-
Subcutaneously inject the cell suspension into the prepared site.
-
-
Post-Implantation Monitoring:
-
Monitor the mice regularly for tumor formation and overall health.
-
Once tumors become palpable, begin measuring their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Protocol 2: Preparation and Administration of Pevonedistat
This protocol provides a method for preparing and administering pevonedistat to murine xenograft models.
Materials:
-
Pevonedistat (lyophilized powder)[4]
-
Vehicle for dissolution. Two options are commonly reported:
-
Sterile water for injection or sterile saline
-
Sterile vials and syringes
-
Vortex mixer and/or sonicator
Procedure for Pevonedistat Solution Preparation:
-
Reconstitution of Lyophilized Pevonedistat:
-
Bring the lyophilized pevonedistat vial to room temperature.
-
To create a stock solution, reconstitute the powder in DMSO. For example, to make a 5 mM stock, add the appropriate volume of DMSO to 1 mg of powder (e.g., for a molecular weight of 443.5 g/mol , dissolve 1 mg in 451 µL of DMSO).[4] Store this stock solution at -20°C for up to 3 months.[4]
-
-
Preparation of Dosing Solution (using Vehicle Option A):
-
Prepare a 10% (w/v) solution of HPβCD in sterile water.
-
Based on the required final concentration and dosing volume, calculate the amount of pevonedistat stock solution needed.
-
Dilute the pevonedistat stock solution with the 10% HPβCD solution to the final desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Preparation of Dosing Solution (using Vehicle Option B):
-
For a 1 mL final volume, first add 100 µL of the pevonedistat DMSO stock solution to a sterile tube.
-
Add 400 µL of PEG300 and mix well until the solution is clear.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Finally, add 450 µL of sterile saline and mix until a clear solution is formed.[10]
-
Administration of Pevonedistat:
-
Dose Calculation: Calculate the volume of the pevonedistat solution to be administered to each mouse based on its body weight and the target dose (e.g., in mg/kg).
-
Route of Administration: Pevonedistat can be administered via various routes, including:
-
Intraperitoneal (IP) injection: The most common route in the reported studies.
-
Subcutaneous (SC) injection: An alternative route.[10]
-
Intravenous (IV) injection: Requires more technical skill.
-
-
Dosing Schedule: The dosing schedule should be based on the specific experimental design and can range from once daily to intermittent dosing (e.g., every 5 days).[6][10]
-
Control Group: The control group should receive the same volume of the vehicle solution following the same administration route and schedule as the treatment group.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Pevonedistat's mechanism of action via inhibition of the Neddylation Pathway.
Caption: Experimental workflow for a pevonedistat study in a murine xenograft model.
References
- 1. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study assessing the mass balance, pharmacokinetics, and excretion of [14C]-pevonedistat, a NEDD8-activating enzyme inhibitor in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Therapeutic Effects of a NEDD8-Activating Enzyme Inhibitor, Pevonedistat, on Sclerodermatous Graft-versus-Host Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pevonedistat | MLN4924 | NAE inhibitor | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
Methods for Assessing Pevonedistat Efficacy In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (B1684682) (MLN4924) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE). Neddylation is a post-translational modification process critical for the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting NAE, pevonedistat disrupts CRL-mediated protein degradation, leading to the accumulation of CRL substrate proteins. This disruption of protein homeostasis affects multiple cellular processes, including cell cycle progression, DNA replication, and signal transduction, ultimately inducing apoptosis and cell cycle arrest in cancer cells.
These application notes provide detailed protocols for key in vitro assays to assess the efficacy of pevonedistat in cancer cell lines. The described experiments will enable researchers to determine important quantitative metrics, such as the half-maximal inhibitory concentration (IC50), and to characterize the cellular phenotypes induced by pevonedistat treatment.
Mechanism of Action: The Neddylation Pathway
Pevonedistat functions as a substrate-assisted inhibitor of NAE. It acts as an adenosine (B11128) monophosphate (AMP) mimetic and forms a covalent adduct with NEDD8 in the catalytic pocket of the NAE, preventing the transfer of NEDD8 to the E2 conjugating enzyme. This action effectively terminates the neddylation cascade. The inhibition of NAE leads to the inactivation of CRLs, which are dependent on neddylation for their function.
Data Presentation: Quantitative Analysis of Pevonedistat Efficacy
The following tables summarize key quantitative data from in vitro studies on the efficacy of pevonedistat in various cancer cell lines.
Table 1: In Vitro Potency of Pevonedistat (IC50 Values)
| Cell Line | Cancer Type | IC50 Value |
| Enzymatic Assay | - | 4.7 nM |
| HCT116 | Colorectal Cancer | 33.89 nM |
| HuTu80 | Duodenal Cancer | 42.6 nM |
| HT29 | Colorectal Cancer | 484 nM |
| Caco-2 | Colorectal Cancer | 4.4 µM |
| CAPAN-1 | Pancreatic Cancer | 101 nM |
| DU-145 | Prostate Cancer | 201 nM |
| A549 | Lung Cancer | 0.63 µM |
| HepG2 | Liver Cancer | 0.3 µM |
| HEL | Myeloproliferative Neoplasm | ~80 nM |
| Neuroblastoma Cell Lines | Neuroblastoma | 136-400 nM |
| Granta | Mantle Cell Lymphoma | 78 nM |
| Rec-1 | Mantle Cell Lymphoma | 8445 nM |
Data compiled from multiple sources.
Table 2: Pevonedistat-Induced Apoptosis and Cell Cycle Arrest
| Cell Line | Cancer Type | Pevonedistat Concentration | Assay | Results |
| HEL | Myeloproliferative Neoplasm | 80 nM - 2 µM | Annexin V/7-AAD | Marked increase in apoptosis. |
| HEL | Myeloproliferative Neoplasm | 80 nM - 2 µM | Propidium (B1200493) Iodide Staining | Arrest in S phase. |
| Neuroblastoma (p53 WT) | Neuroblastoma | IC50 | Annexin V/PI | Increased apoptosis. |
| Neuroblastoma (p53 MUT) | Neuroblastoma | IC50 | Annexin V/PI | Lower levels of apoptosis. |
| Neuroblastoma (p53 WT) | Neuroblastoma | IC50 | Propidium Iodide Staining | G0/G1 cell-cycle arrest. |
| Neuroblastoma (p53 MUT) | Neuroblastoma | IC50 | Propidium Iodide Staining | G2-M cell-cycle arrest with rereplication. |
| MCL Cell Lines | Mantle Cell Lymphoma | 250 - 500 nM | Propidium Iodide Staining | Variable degrees of cell cycle arrest. |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
Pevonedistat hydrochloride
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 1,500-5,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Treatment: The following day, treat the cells with a serial dilution of pevonedistat. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent and the 96-well plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot the percentage of cell viability against the logarithm of the pevonedistat concentration. Use a non-linear regression model to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Pevonedistat hydrochloride
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 4 x 10^5 cells per well in 6-well plates and treat with the desired concentrations of pevonedistat for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS and centrifuge.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use unstained and single-stained controls for compensation and gating. Collect at least 10,000 events per sample.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses propidium iodide (PI) to stain DNA and determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.
Materials:
-
Pevonedistat hydrochloride
-
Cancer cell line of interest
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 4 x 10^5 cells per well in 6-well plates and treat with pevonedistat for the desired time (e.g., 96 hours).
-
Cell Harvesting: Harvest the cells by trypsinization or centrifugation.
-
Washing: Wash the cells with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing to prevent clumping. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in RNase A solution and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI staining solution to the cells and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a histogram to visualize the distribution of cells in the different phases of the cell cycle.
Western Blot Analysis
Western blot analysis is used to detect changes in the expression levels of key proteins involved in the neddylation pathway and downstream signaling cascades following pevonedistat treatment.
Materials:
-
Pevonedistat hydrochloride
-
Cancer cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-neddylated cullin, anti-CDT1, anti-p21, anti-p27, anti-WEE1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with pevonedistat for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for characterizing the in vitro efficacy of pevonedistat. By systematically assessing cell viability, apoptosis, cell cycle progression, and the modulation of key signaling proteins, researchers can gain valuable insights into the therapeutic potential of this NAE inhibitor in various cancer models.
Application Notes and Protocols for Pharmacodynamic Assays of NAE Inhibition by Pevonedistat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key pharmacodynamic (PD) assays to assess the biological activity of pevonedistat (B1684682), a first-in-class inhibitor of the NEDD8-activating enzyme (NAE). The following methodologies are critical for evaluating target engagement and the downstream cellular consequences of NAE inhibition in both preclinical and clinical settings.
Introduction to Pevonedistat and NAE Inhibition
Pevonedistat (also known as MLN4924 or TAK-924) is a small molecule that inhibits NAE, a critical enzyme in the neddylation pathway.[1][2] Neddylation is a post-translational modification where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins.[3] The largest family of proteins regulated by neddylation is the Cullin-RING E3 ligases (CRLs), which control the degradation of numerous proteins involved in cell cycle progression, DNA replication, and stress responses.[4][5]
By forming a covalent adduct with NEDD8, pevonedistat prevents its conjugation to cullins, thereby inhibiting CRL activity.[6][7] This leads to the accumulation of CRL substrates, ultimately causing cell cycle arrest, DNA re-replication, and apoptosis in cancer cells.[8][9][10] Monitoring these molecular changes provides robust pharmacodynamic evidence of pevonedistat's mechanism of action.
Key Pharmacodynamic Assays
Several validated assays are employed to measure the extent of NAE inhibition by pevonedistat. These include direct measures of target engagement and quantification of downstream biological effects.
Detection of Pevonedistat-NEDD8 Adduct
The formation of a pevonedistat-NEDD8 adduct is a direct and specific indicator of target engagement.[4][6]
Protocol: Immunohistochemistry (IHC) for Pevonedistat-NEDD8 Adduct
This protocol is designed for the analysis of formalin-fixed, paraffin-embedded (FFPE) tissue samples, such as tumor or bone marrow biopsies.[4]
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Antibody specific for the pevonedistat-NEDD8 adduct
-
Standard IHC reagents: deparaffinization solutions (xylene or equivalent), rehydration ethanol (B145695) series, antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0), peroxidase blocking solution, protein block, secondary antibody, detection reagent (e.g., DAB), and counterstain (e.g., hematoxylin).
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a pressure cooker or water bath in citrate buffer (pH 6.0) for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity (10 minutes).
-
Block non-specific protein binding (30 minutes).
-
Incubate with the primary antibody against the pevonedistat-NEDD8 adduct (e.g., overnight at 4°C).
-
Wash and incubate with a suitable secondary antibody (30-60 minutes).
-
Apply detection reagent (e.g., DAB) and monitor for color development.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate slides through an ethanol series and xylene.
-
Coverslip with mounting medium.
-
-
Analysis:
-
Image slides and quantify the percentage of positive staining cells within the region of interest.
-
Accumulation of CRL Substrates
Inhibition of CRLs by pevonedistat leads to the accumulation of their substrates. CDT1 (Chromatin Licensing and DNA Replication Factor 1) and NRF2 (Nuclear factor (erythroid-derived 2)-like 2) are well-established pharmacodynamic markers.[4][6][9]
Protocol: Western Blotting for CDT1 and NRF2
This protocol is suitable for cell lysates from in vitro studies or peripheral blood mononuclear cells (PBMCs).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDT1, anti-NRF2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse cells on ice and clarify the lysate by centrifugation.
-
-
Quantification:
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and apply chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the signal using an imaging system.
-
Perform densitometric analysis to quantify protein levels relative to the loading control.
-
Protocol: Immunohistochemistry (IHC) for CDT1 and NRF2
This protocol is applicable to FFPE tissue biopsies.[6][11]
Procedure:
-
The procedure is similar to the IHC protocol for the pevonedistat-NEDD8 adduct, substituting the primary antibody with anti-CDT1 or anti-NRF2 antibodies.
-
Quantification can be performed by measuring the percent area of positive staining within the tumor or basal epithelial region using imaging software.[4]
Assessment of Cullin Neddylation
A direct consequence of NAE inhibition is the decreased neddylation of cullin proteins. This can be visualized by a shift in the molecular weight of cullins on a Western blot.
Protocol: Western Blotting for Neddylated Cullins
Procedure:
-
Follow the general Western blotting protocol described above.
-
Use a primary antibody that recognizes the specific cullin of interest (e.g., CUL1, CUL4A).
-
Neddylated cullins will appear as a higher molecular weight band compared to the unneddylated form.
-
The ratio of neddylated to total cullin can be quantified to assess the degree of NAE inhibition.
Gene Expression of NRF2-regulated Genes
The accumulation of NRF2 leads to the increased transcription of its target genes, such as NQO1 (NAD(P)H Quinone Dehydrogenase 1).[4][8]
Protocol: Quantitative Reverse-Transcriptase PCR (qRT-PCR)
Materials:
-
RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for NQO1 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from whole blood or cell samples.
-
Synthesize cDNA using a reverse transcriptase kit.
-
-
qPCR:
-
Perform qPCR using specific primers for NQO1 and a housekeeping gene.
-
-
Analysis:
-
Calculate the relative expression of NQO1 using the ΔΔCt method. The percentage change from baseline can be calculated as (2-(post-baseline ΔCt - baseline ΔCt) - 1) × 100.[4]
-
Quantitative Data Summary
The following tables summarize quantitative data from pharmacodynamic studies of pevonedistat.
Table 1: Pevonedistat IC50 Values
| Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|
| HCT-116 | Colon Carcinoma | 4.7 | [1] |
| Neuroblastoma Cell Lines | Neuroblastoma | 136-400 |[12] |
Table 2: Pharmacodynamic Effects of Pevonedistat in Clinical Studies
| Biomarker | Assay | Tissue | Dose Range (mg/m²) | Maximal Change from Baseline | Reference |
|---|---|---|---|---|---|
| NQO1 Gene Expression | qRT-PCR | Whole Blood | 25-261 | ~250% to 800% increase | [4] |
| CDT1 Protein Levels | IHC | Skin | 25-83 | Increased expression observed | [4][11] |
| NRF2 Protein Levels | IHC | Skin | 25-83 | Increased expression observed | [4][11] |
| Pevonedistat-NEDD8 Adduct | IHC | Bone Marrow | 25-261 | Detected in aspirates |[4] |
Visualizations
Signaling Pathway
Caption: Pevonedistat inhibits NAE, blocking CRL activation and substrate degradation.
Experimental Workflow
References
- 1. Pevonedistat | C21H25N5O4S | CID 16720766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phase I Study of the Novel Investigational NEDD8-activating Enzyme Inhibitor Pevonedistat (MLN4924) in Patients with Relapsed/refractory Multiple Myeloma or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study assessing the mass balance, pharmacokinetics, and excretion of [14C]-pevonedistat, a NEDD8-activating enzyme inhibitor in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Neddylation inhibitor: Pevonedistat_Chemicalbook [chemicalbook.com]
- 8. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Pevonedistat Treatment in Myelodysplastic Syndromes (MDS) Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial protocols for pevonedistat (B1684682), a first-in-class NEDD8-activating enzyme (NAE) inhibitor, for the treatment of higher-risk myelodysplastic syndromes (MDS). The information is compiled from various Phase I, II, and III clinical trials to guide researchers and drug development professionals.
Introduction to Pevonedistat
Pevonedistat (also known as MLN4924 or TAK-924) is an investigational small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is a critical enzyme in the neddylation pathway, a post-translational modification process essential for the activity of Cullin-RING ligases (CRLs).[2] By inhibiting NAE, pevonedistat disrupts CRL-mediated protein degradation, leading to the accumulation of CRL substrate proteins. This disruption of protein homeostasis can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[2][3] Preclinical studies have demonstrated the anti-tumor activity of pevonedistat in various hematologic malignancies, including MDS.[4]
Mechanism of Action Signaling Pathway
The following diagram illustrates the mechanism of action of pevonedistat.
Caption: Pevonedistat inhibits the NAE, leading to CRL substrate accumulation and apoptosis.
Clinical Trial Protocols
Pevonedistat has been investigated in several clinical trials for MDS, primarily in combination with azacitidine. The following sections summarize the key aspects of these trial protocols.
Patient Population and Eligibility Criteria
The target population for pevonedistat trials in MDS is typically adult patients with higher-risk disease. Key inclusion and exclusion criteria are summarized in the table below.
| Category | Inclusion Criteria | Exclusion Criteria |
| Disease Status | Morphologically confirmed diagnosis of MDS with very high-, high-, or intermediate-risk disease according to the Revised International Prognostic Scoring System (IPSS-R).[5] For intermediate-risk, bone marrow blasts ≥5% is often required.[5] | Prior treatment with hypomethylating agents such as azacitidine or decitabine.[5][6] |
| Performance Status | Eastern Cooperative Oncology Group (ECOG) performance status of 0, 1, or 2.[7] | Eligibility for intensive chemotherapy and/or allogeneic stem cell transplantation.[5] |
| Organ Function | Adequate hematologic, renal, and hepatic function.[8] | Severe pre-existing hepatic impairment.[9] |
Treatment Regimens
Pevonedistat is most commonly administered in combination with azacitidine. The table below outlines a typical treatment regimen from a Phase III clinical trial (NCT03268954).[10]
| Agent | Dose | Administration | Schedule |
| Pevonedistat | 20 mg/m² | 60-minute intravenous infusion[5] | Days 1, 3, and 5 of a 28-day cycle[10] |
| Azacitidine | 75 mg/m² | Subcutaneous or intravenous injection[10] | Days 1-5, 8, and 9 of a 28-day cycle[5] |
Treatment is typically continued until disease progression, unacceptable toxicity, or other discontinuation criteria are met.[11]
Experimental Workflow for a Pevonedistat Clinical Trial
The diagram below outlines the typical workflow for a patient enrolled in a pevonedistat MDS clinical trial.
Caption: Workflow of a randomized pevonedistat clinical trial in MDS.
Efficacy and Safety Endpoints
The primary and secondary endpoints are crucial for evaluating the efficacy and safety of pevonedistat.
| Endpoint Type | Endpoint | Description |
| Primary | Event-Free Survival (EFS) | Time from randomization to the first occurrence of death or transformation to acute myeloid leukemia (AML).[10] |
| Secondary | Overall Survival (OS) | Time from randomization to death from any cause.[6] |
| Overall Response Rate (ORR) | Proportion of patients achieving a complete remission (CR), partial remission (PR), or hematologic improvement (HI).[6] | |
| Duration of Response (DoR) | Time from the first documentation of a response to disease progression or death.[12] | |
| Safety and Tolerability | Assessed by monitoring adverse events (AEs) graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[5] |
Quantitative Data Summary
The following tables summarize key quantitative data from pevonedistat clinical trials in higher-risk MDS.
Table 1: Efficacy Outcomes in Higher-Risk MDS (Phase 2, NCT02610777) [8][12]
| Outcome | Pevonedistat + Azacitidine | Azacitidine Alone |
| Median Event-Free Survival (EFS) | 20.2 months | 14.8 months |
| Median Overall Survival (OS) | 23.9 months | 19.1 months |
| Complete Remission (CR) Rate | 51.7% | 26.7% |
| Overall Response Rate (ORR) | 79.3% | 56.7% |
| Median Duration of Response (DoR) | 34.6 months | 13.1 months |
Table 2: Common Grade ≥3 Adverse Events (Phase 2, NCT02610777) [12]
| Adverse Event | Pevonedistat + Azacitidine | Azacitidine Alone |
| Neutropenia | 33% | 27% |
| Febrile Neutropenia | 26% | 29% |
| Anemia | 19% | 27% |
| Thrombocytopenia | 19% | 23% |
| Pneumonia | 12% | 10% |
Detailed Methodologies for Key Experiments
Pharmacokinetic (PK) Analysis
Objective: To characterize the plasma concentration-time profile of pevonedistat.
Protocol:
-
Sample Collection:
-
Serial blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Sampling time points in the first treatment cycle typically include:
-
-
Sample Processing:
-
Plasma is separated by centrifugation and stored at ≤ -70°C until analysis.
-
-
Bioanalysis:
-
Data Analysis:
-
Noncompartmental methods are used to estimate PK parameters, including:
-
Maximum plasma concentration (Cmax).
-
Time to Cmax (Tmax).
-
Area under the plasma concentration-time curve (AUC).
-
Terminal elimination half-life (t1/2).[16]
-
-
Pharmacodynamic (PD) Analysis
Objective: To confirm NAE inhibition in patient samples.
Protocol:
-
Sample Collection:
-
Paired tumor biopsies (e.g., bone marrow aspirates) are collected at baseline (predose) and after pevonedistat administration.[17]
-
-
Immunohistochemistry (IHC) for Pevonedistat-NEDD8 Adduct and CRL Substrates:
-
Tissue Preparation: Biopsy samples are fixed in formalin and embedded in paraffin. Sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.
-
Staining:
-
Analysis: The intensity and localization of staining are assessed by a pathologist to determine the presence of the adduct and the accumulation of substrate proteins, indicating NAE inhibition.[8]
-
Logical Relationships in Patient Response Assessment
The following diagram illustrates the decision-making process for patient management based on response assessment.
Caption: Decision tree for patient management based on response to pevonedistat therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Use of azacitidine for myelodysplastic syndromes: controversial issues and practical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. uhs.nhs.uk [uhs.nhs.uk]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Azacitidine in the management of patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. takeda.com [takeda.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mary-crowley-web.s3.amazonaws.com [mary-crowley-web.s3.amazonaws.com]
- 16. Phase I study assessing the mass balance, pharmacokinetics, and excretion of [14C]-pevonedistat, a NEDD8-activating enzyme inhibitor in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phase I study of the investigational NEDD8-activating enzyme inhibitor pevonedistat (TAK-924/MLN4924) in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pevonedistat in Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (B1684682) (also known as MLN4924 or TAK-924) is a first-in-class, small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is a critical component of the neddylation pathway, a post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs).[2][4] By inhibiting NAE, pevonedistat prevents the neddylation of cullins, leading to the accumulation of CRL substrate proteins.[4] This dysregulation of protein homeostasis can induce cell cycle arrest, apoptosis, and senescence in cancer cells, making pevonedistat a promising therapeutic agent for various solid tumors.[2][5] Preclinical and clinical studies have demonstrated its anti-tumor activity in a range of solid malignancies, both as a monotherapy and in combination with other anticancer agents.[1][2][3]
Mechanism of Action
Pevonedistat acts as an adenosine (B11128) monophosphate (AMP) mimetic, binding to the NAE adenylation active site.[2] This binding forms a pevonedistat-NEDD8 adduct that remains tightly bound to NAE, thereby inhibiting its enzymatic activity.[4] The subsequent inactivation of CRLs leads to the accumulation of various tumor-suppressive proteins that are normally targeted for proteasomal degradation.[3] Key substrates that accumulate following pevonedistat treatment include p21, p27, and Wee1, which are involved in cell cycle regulation, and CDT1, a DNA replication licensing factor.[4][5] The accumulation of these proteins disrupts normal cellular processes, leading to DNA damage, cell cycle arrest at the G2 phase, and ultimately apoptosis.[2][5][6] The cellular response to pevonedistat can be influenced by the p53 status of the tumor cells.[7]
Caption: Pevonedistat's mechanism of action, inhibiting NAE and leading to apoptosis.
Quantitative Data Summary
Preclinical In Vitro Data
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Neuroblastoma Cell Lines | Neuroblastoma | 136 - 400 | [7] |
Preclinical In Vivo Data
| Cancer Model | Treatment | Outcome | Reference |
| SH-SY5Y (p53WT) Neuroblastoma Xenograft | Pevonedistat (50 mg/kg) | Tumor weight reduction from 1.6 g to 0.8 g | [7] |
| SH-SY5Y (p53WT) Neuroblastoma Xenograft | Pevonedistat (100 mg/kg) | Tumor weight reduction from 1.6 g to 0.5 g | [7] |
| Pancreatic Cancer Xenograft | Pevonedistat | Decreased tumor formation | [5] |
Clinical Trial Data (Solid Tumors)
| Phase | Combination Therapy | Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) | Patient Responses | Reference |
| Phase 1b | Pevonedistat + Docetaxel | 25 mg/m² | Not specified | [8] |
| Phase 1b | Pevonedistat + Carboplatin (B1684641) + Paclitaxel | 20 mg/m² | 2 CR, 7 PR in 32 patients | [9] |
| Phase 1 | Pevonedistat + Irinotecan + Temozolomide (Pediatric) | 35 mg/m² (RP2D) | 2 PR, 6 prolonged SD | [10] |
| Phase 1 | Pevonedistat Monotherapy | 50 mg/m² to 67 mg/m² | Disease stabilization in 74% of evaluable patients | [4] |
CR: Complete Response, PR: Partial Response, SD: Stable Disease
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline for assessing the cytotoxic effects of pevonedistat on solid tumor cell lines.
Materials:
-
Solid tumor cell lines of interest
-
Complete cell culture medium
-
Pevonedistat (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., AlamarBlue, MTT, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 0.05 x 10^6 cells/mL and allow them to adhere overnight.[11]
-
Prepare serial dilutions of pevonedistat in a complete culture medium.
-
Remove the overnight culture medium from the cells and add the pevonedistat dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[11]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.[11]
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis for CRL Substrate Accumulation
This protocol allows for the detection of accumulated CRL substrates following pevonedistat treatment.
Materials:
-
Solid tumor cell lines
-
Pevonedistat
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CRL substrates (e.g., p21, p27, Wee1, CDT1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with pevonedistat at the desired concentration (e.g., IC50 concentration) for 48 hours.[12]
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of pevonedistat in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Solid tumor cells (e.g., luciferase-positive neuroblastoma cells)
-
Pevonedistat
-
Vehicle control (e.g., 20% 2-Hydroxypropyl-β-cyclodextrin)
-
Calipers for tumor measurement
Procedure:
-
Inject tumor cells subcutaneously or orthotopically (e.g., into the renal capsule) into the mice.[7]
-
Allow the tumors to establish for a specified period (e.g., two weeks).[7]
-
Randomize the mice into treatment and control groups.
-
Administer pevonedistat (e.g., 50 or 100 mg/kg) and vehicle control intraperitoneally (i.p.) or subcutaneously daily for a defined treatment period (e.g., 6 days a week for 2 weeks).[7][11]
-
Monitor tumor growth by measuring tumor volume with calipers or through bioluminescence imaging.
-
At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[7]
Caption: A typical experimental workflow for pevonedistat research in solid tumors.
Conclusion
Pevonedistat represents a novel therapeutic strategy for solid tumors by targeting the neddylation pathway. The provided application notes and protocols offer a starting point for researchers to investigate its efficacy and mechanism of action in various cancer models. Further research is warranted to explore synergistic combinations and identify predictive biomarkers to optimize the clinical application of pevonedistat in solid tumor oncology.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Phase Ib study of pevonedistat, a NEDD8-activating enzyme inhibitor, in combination with docetaxel, carboplatin and paclitaxel, or gemcitabine, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Phase 1 study of NEDD8 activating enzyme inhibitor pevonedistat in combination with chemotherapy in pediatric patients with recurrent or refractory solid tumors (ADVL1615) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pvreporter.com [pvreporter.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Pevonedistat Synergistic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting synergistic studies involving the investigational NEDD8-activating enzyme (NAE) inhibitor, pevonedistat (B1684682). Detailed protocols for key experiments are provided to assess the synergistic potential of pevonedistat in combination with other therapeutic agents.
Introduction to Pevonedistat
Pevonedistat (also known as MLN4924 or TAK-924) is a first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is a critical component of the neddylation pathway, a post-translational modification process that regulates the activity of cullin-RING ligases (CRLs).[2][4][5] CRLs are the largest family of E3 ubiquitin ligases and are responsible for targeting a wide range of proteins for proteasomal degradation. By inhibiting NAE, pevonedistat disrupts CRL-mediated protein turnover, leading to the accumulation of CRL substrates.[4][5] This disruption of protein homeostasis can induce cancer cell cycle arrest, apoptosis, and senescence, making pevonedistat a promising agent for cancer therapy, particularly in combination with other drugs.[1][6]
Pevonedistat's Mechanism of Action and Key Signaling Pathways
Pevonedistat's primary mechanism of action is the inhibition of NAE, which leads to the inactivation of CRLs. This has downstream effects on several critical signaling pathways implicated in cancer cell survival and proliferation.
2.1. The Neddylation Pathway and its Inhibition by Pevonedistat
The neddylation pathway is analogous to the ubiquitination pathway and involves a cascade of enzymes: a NEDD8-activating enzyme (E1 - NAE), NEDD8-conjugating enzymes (E2), and NEDD8-ligases (E3). Pevonedistat acts as an adenosine (B11128) monophosphate (AMP) mimetic, binding to NAE and forming a stable covalent adduct with NEDD8.[4] This prevents the transfer of NEDD8 to the E2 enzyme, thereby terminating the neddylation cascade.[6] The subsequent inactivation of CRLs leads to the accumulation of their substrates.
2.2. Impact on NF-κB Signaling
One of the key substrates of CRLs is IκBα, an inhibitor of the NF-κB transcription factor.[1] In unstimulated cells, IκBα binds to NF-κB, sequestering it in the cytoplasm. Upon stimulation, IκBα is phosphorylated, ubiquitinated by a CRL, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-survival genes. By inhibiting CRLs, pevonedistat prevents the degradation of IκBα, leading to the suppression of NF-κB activity.[1][7]
2.3. Deregulation of c-Myc
The oncoprotein c-Myc is a transcription factor that plays a central role in cell proliferation, growth, and apoptosis.[8][9][10] Its levels are tightly regulated, in part, through CRL-mediated ubiquitination and proteasomal degradation. Pevonedistat-induced CRL inhibition can lead to the accumulation of c-Myc, which can paradoxically induce apoptosis in some cellular contexts, contributing to its anti-cancer activity.[11]
Experimental Design for Synergistic Studies
A systematic approach is crucial for evaluating the synergistic potential of pevonedistat with other anti-cancer agents. The following workflow outlines the key experimental stages.
Experimental Protocols
4.1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of pevonedistat and a combination agent on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Pevonedistat and combination agent
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[12]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of pevonedistat and the combination agent in culture medium.
-
For single-agent dose-response curves, add 100 µL of the drug dilutions to the respective wells. For combination studies, add 50 µL of each drug at various concentrations (checkerboard format). Include vehicle-treated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
4.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by pevonedistat and a combination agent.
Materials:
-
Cancer cell lines
-
Pevonedistat and combination agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with pevonedistat, the combination agent, or the combination for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
4.3. Western Blot Analysis
This protocol is for examining the effect of pevonedistat and a combination agent on the expression of key proteins in relevant signaling pathways.
Materials:
-
Cancer cell lines
-
Pevonedistat and combination agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against IκBα, phospho-IκBα, c-Myc, PARP, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Treat cells with pevonedistat, the combination agent, or the combination for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Data Presentation and Interpretation
5.1. Quantitative Data Summary
All quantitative data from the synergistic studies should be summarized in clearly structured tables for easy comparison.
Table 1: Single-Agent IC50 Values
| Cell Line | Agent | IC50 (µM) |
| Cell Line A | Pevonedistat | |
| Cell Line A | Agent X | |
| Cell Line B | Pevonedistat | |
| Cell Line B | Agent X |
Table 2: Combination Index (CI) Values
The combination index (CI) should be calculated using the Chou-Talalay method to determine the nature of the drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Pevonedistat (µM) | Agent X (µM) | Fraction Affected (Fa) | CI Value | Interaction |
| Cell Line A | 0.5 | ||||
| Cell Line A | 0.75 | ||||
| Cell Line B | 0.5 | ||||
| Cell Line B | 0.75 |
Table 3: Apoptosis Induction
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | ||
| Pevonedistat | ||
| Agent X | ||
| Pevonedistat + Agent X |
5.2. Example Preclinical and Clinical Data for Pevonedistat Combinations
The following tables summarize data from published studies on pevonedistat combination therapies.
Table 4: Preclinical Synergistic Activity of Pevonedistat
| Combination | Cancer Type | Model | Observed Effect | Reference |
| Pevonedistat + Azacitidine | AML | Xenografts | Increased DNA damage and cell death; complete and sustained tumor regression | [15] |
| Pevonedistat + Rituximab (B1143277) | Mantle Cell Lymphoma | In vivo | Potentiated rituximab activity | |
| Pevonedistat + Venetoclax + Azacitidine | AML | Preclinical models | Superior efficacy compared to venetoclax/azacitidine alone | [16] |
| Pevonedistat + Carboplatin | NSCLC | Cell viability assay | Synergistic effect in 6 of 20 cell lines | [17] |
Table 5: Clinical Trial Data for Pevonedistat Combinations
| Combination | Cancer Type | Phase | Key Findings | Reference |
| Pevonedistat + Azacitidine | AML (treatment-naive, ≥60 years) | Ib | Recommended Phase 2 dose of pevonedistat is 20 mg/m². Overall response rate of 50%. | [15][18] |
| Pevonedistat + Azacitidine | Higher-Risk MDS | II | Longer event-free survival (21.0 vs 16.6 months) and overall survival (21.8 vs 19.0 months) compared to azacitidine alone. | [19] |
| Pevonedistat + Azacitidine | Higher-Risk MDS/CMML, Low-Blast AML | III | Median event-free survival was not significantly different between the combination and azacitidine alone (17.7 vs 15.7 months). | [20] |
| Pevonedistat + Ruxolitinib | Myelofibrosis | I | Combination was safe and well-tolerated. | [21] |
| Pevonedistat + Carboplatin/Paclitaxel | Solid Tumors | Ib | Showed broad-based antitumor activity in heavily pre-treated patients. | [22] |
Conclusion
These application notes provide a framework for the rational design and execution of synergistic studies with pevonedistat. By following the detailed protocols and data analysis guidelines, researchers can effectively evaluate the potential of pevonedistat combination therapies and gain valuable insights into their mechanisms of action. The provided examples from preclinical and clinical studies highlight the promising synergistic potential of pevonedistat with a variety of anti-cancer agents.
References
- 1. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pevonedistat - Wikipedia [en.wikipedia.org]
- 5. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 6. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]
- 8. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Therapeutic aspects of c-MYC signaling in inflammatory and cancerous colonic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 16. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. kumc.edu [kumc.edu]
- 19. NF-kappaB dictates the degradation pathway of IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pevonedistat (MLN4924): mechanism of cell death induction and therapeutic potential in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF‐κB dictates the degradation pathway of IκBα | Semantic Scholar [semanticscholar.org]
- 22. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pevonedistat Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pevonedistat (B1684682) resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for pevonedistat?
Pevonedistat is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE). NAE is a crucial enzyme in the neddylation pathway, a post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs). By inhibiting NAE, pevonedistat prevents the attachment of the ubiquitin-like protein NEDD8 to cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells.
Q2: What are the primary mechanisms of acquired resistance to pevonedistat in cancer cells?
The main mechanisms of acquired resistance to pevonedistat include:
-
Overexpression of the ABCG2 drug efflux pump: The ATP-binding cassette transporter G2 (ABCG2), also known as BCRP, can actively transport pevonedistat out of the cell, which lowers its intracellular concentration and efficacy. This is considered a significant mechanism of clinical resistance.
-
Mutations in the NEDD8-activating enzyme (NAE): Identified in preclinical models, mutations in the UBA3 gene (encoding the NAEβ subunit) can alter pevonedistat's binding to its target. However, these mutations have not been commonly found in clinical samples from patients who have relapsed.
-
Alterations in Apoptotic Pathways: The upregulation of anti-apoptotic proteins, such as FLIP, can also contribute to resistance.
Q3: My pevonedistat-resistant cell line does not have mutations in NAEβ. What other mechanisms should I investigate?
Given that NAEβ mutations are rare in clinical resistance, it is essential to investigate other potential mechanisms. A recommended starting point is to evaluate the expression and function of the ABCG2 transporter. You should also assess key components of the apoptotic machinery, particularly the expression levels of anti-apoptotic proteins. Additionally, evaluating the activation status of the NRF2 pathway and the integrity of DNA damage response signaling can be informative.
Q4: Can resistance to pevonedistat be reversed?
Yes, in cases where resistance is mediated by ABCG2 overexpression, co-treatment with ABCG2 inhibitors like YHO-13351 or fumitremorgin C has been shown to restore sensitivity to pevonedistat. For resistance mechanisms involving specific signaling pathways, targeting those pathways with other small molecule inhibitors could potentially re-sensitize the cells.
Q5: What is the role of NRF2 in pevonedistat resistance?
The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a substrate of a CRL complex. Pevonedistat-mediated inhibition of neddylation leads to the stabilization and accumulation of NRF2. While NRF2 accumulation is a pharmacodynamic marker of pevonedistat activity, its sustained activation is also a known mechanism of resistance to various anticancer drugs by upregulating antioxidant and detoxification genes.
Q6: Are combination therapies a promising strategy to overcome pevonedistat resistance?
Yes, combination therapy is a highly promising approach. Pevonedistat has been studied in combination with various agents to enhance efficacy and overcome resistance:
-
With Azacitidine: In acute myeloid leukemia (AML), the combination of pevonedistat and azacitidine has shown synergistic effects. However, a Phase 3 trial in patients with higher-risk myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and low-blast AML did not meet its primary endpoint of improving event-free survival compared to azacitidine alone.
-
With Venetoclax (B612062) and Azacitidine: Preclinical data suggests that pevonedistat and venetoclax have synergistic cytotoxic effects in AML, potentially by neutralizing prosurvival proteins like MCL-1, a primary mode of venetoclax resistance. This has led to clinical trials of the triplet combination.
-
With Platinum-based Chemotherapy: Pevonedistat has been shown to synergize with carboplatin (B1684641) in non-small cell lung cancer models by potentially interfering with DNA repair pathways.
-
With Oncolytic Viruses: Pevonedistat can sensitize cancer cells to oncolytic viruses, such as VSVΔ51, by inhibiting the type 1 interferon (IFN-1) response, which enhances viral replication and cancer cell death.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Step |
| Unexpectedly high IC50 value for pevonedistat in a cancer cell line. | High intrinsic expression of ABCG2. | 1. Perform immunoblotting or qPCR to determine the expression level of ABCG2 in your cell line and compare it to sensitive cell lines. 2. Conduct a cell viability assay with pevonedistat in the presence and absence of a known ABCG2 inhibitor (e.g., Ko143, YHO-13351). A significant decrease in the IC50 value with the inhibitor suggests ABCG2-mediated resistance. |
| Pre-existing mutations in NAEβ. | Although rare, sequence the coding region of the UBA3 gene to check for mutations that might affect pevonedistat binding. | |
| Defective apoptotic signaling. | Assess the basal expression levels of key pro- and anti-apoptotic proteins. | |
| Pevonedistat-sensitive cells become resistant after prolonged treatment. | Acquired overexpression of ABCG2. | 1. Confirm ABCG2 Overexpression: Perform Western blot or qRT-PCR to assess ABCG2 protein and mRNA levels in your resistant cell line compared to the parental, sensitive line. 2. Co-treatment with ABCG2 Inhibitors: Treat resistant cells with pevonedistat in combination with ABCG2 inhibitors such as YHO-13351 or fumitremorgin C to see if sensitivity is restored. 3. Genetic Knockdown of ABCG2: Use shRNA or siRNA to specifically knock down ABCG2 expression in the resistant cell line and re-assess pevonedistat sensitivity. |
| No significant accumulation of CRL substrates (e.g., p21, p27) after pevonedistat treatment. | Ineffective inhibition of the neddylation pathway. | This could be due to ABCG2-mediated efflux of pevonedistat, preventing it from reaching its intracellular target, NAE. 1. Assess Neddylation Status: Perform a Western blot to check for the accumulation of neddylated Cullins. A lack of accumulation in the presence of pevonedistat suggests the drug is not effectively inhibiting NAE. 2. Implement Combination Therapies: Consider combining pevonedistat with other agents that have synergistic effects. |
| Pevonedistat shows reduced efficacy in an in vivo model compared to in vitro results. | Tumor microenvironment factors or in vivo-specific resistance mechanisms. | 1. Combination with Oncolytic Viruses: Pevonedistat can sensitize cancer cells to oncolytic viruses like VSVΔ51 by blocking the type 1 interferon (IFN-1) response. This combination has shown improved therapeutic outcomes in murine cancer models. 2. Combination with Standard Chemotherapy: Pevonedistat has shown synergy with platinum-based agents in some preclinical models. |
Quantitative Data Summary
Table 1: Pevonedistat IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
|---|---|---|---|---|
| A2780 (Ovarian) | ~0.1 | >10 | >100 |
| NCI-H460 (Lung) | ~0.05 | ~1.0 (NCI-H460/MX20) | ~20 | |
Table 2: Effect of ABCG2 Inhibitors on Pevonedistat IC50 in Resistant Cells
| Cell Line | Treatment | IC50 (µM) | Reference |
|---|---|---|---|
| NCI-H460/MX20 | Pevonedistat alone | ~1.0 | |
| NCI-H460/MX20 | Pevonedistat + 2 µM YHO-13351 | ~0.1 |
| NCI-H460/MX20 | Pevonedistat + 5 µM Fumitremorgin C | ~0.2 | |
Experimental Protocols
1. Generation of Pevonedistat-Resistant Cell Lines This protocol describes a general method for developing pevonedistat-resistant cancer cell lines through continuous dose escalation.
-
Cell Culture: Begin with a parental cancer cell line known to be sensitive to pevonedistat.
-
Dose Escalation: Continuously expose the cells to gradually increasing concentrations of pevonedistat, starting from a sub-lethal dose (e.g., the IC20).
-
Sub-culturing: Allow the cells to recover and repopulate between dose escalations.
-
Selection: Over a period of several months, select for a population of cells that can proliferate in the presence of a high concentration of pevonedistat (e.g., >10 µM).
-
Validation: Confirm the resistant phenotype by comparing the IC50 value of the resistant line to the parental line using a cell viability assay.
2. Immunoblotting for Resistance Markers This protocol is for detecting changes in protein expression associated with pevonedistat resistance.
-
Cell Lysis: Lyse pevonedistat-sensitive and -resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with
Technical Support Center: Managing Pevonedistat-Associated Hepatotoxicity in Clinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification, management, and monitoring of hepatotoxicity associated with the investigational NEDD8-activating enzyme inhibitor, pevonedistat (B1684682), in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary manifestation of pevonedistat-related hepatotoxicity observed in clinical trials?
A1: The most common manifestation of pevonedistat-related hepatotoxicity is transient elevations in liver enzymes, particularly aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT).[1][2] Hyperbilirubinemia has also been reported as a dose-limiting toxicity (DLT).[3][4]
Q2: Is hepatotoxicity a dose-limiting toxicity (DLT) for pevonedistat?
A2: Yes, hepatotoxicity, including elevations in transaminases and hyperbilirubinemia, has been identified as a dose-limiting toxicity for pevonedistat in several phase 1 clinical trials across different dosing schedules and in combination with other agents.[1][3][4][5][6]
Q3: How does the dosing schedule of pevonedistat affect the risk of hepatotoxicity?
A3: Clinical data suggests that intermittent dosing schedules may mitigate the risk of severe hepatotoxicity. A daily dosing schedule (days 1-5) was associated with severe hepatotoxicity, leading to its discontinuation in one study.[3][4] Intermittent schedules, such as on days 1, 3, and 5 of a 21-day cycle, have been better tolerated.[3][4][7]
Q4: What is the proposed mechanism of pevonedistat-induced liver injury?
A4: Pevonedistat inhibits the NEDD8-activating enzyme (NAE), leading to the accumulation of Cullin-RING ligase (CRL) substrates.[3] This disruption of protein homeostasis can induce cell cycle arrest and apoptosis.[7] Preclinical models suggest a synergistic cytotoxicity between pevonedistat and tumor necrosis factor-alpha (TNF-α), where pevonedistat sensitizes cells to TNF-α-mediated apoptosis, which may contribute to liver damage.[2][8]
Q5: Are there specific patient populations at higher risk for pevonedistat-associated hepatotoxicity?
A5: While specific risk factors are still under investigation, patients with pre-existing liver dysfunction may be at increased risk. Clinical trials often exclude patients with severe hepatic impairment, such as cirrhosis or active hepatitis B or C infections.[9][10] A dedicated study has been designed to determine the appropriate pevonedistat dosage for patients with mild to moderate liver problems.[10]
Troubleshooting Guide: Management of Liver Abnormalities
This guide provides a structured approach to managing liver-related adverse events during pevonedistat clinical trials.
| Issue/Observation | Potential Cause | Recommended Action |
| Grade 2 elevation in AST/ALT | Pevonedistat-induced liver injury | - Hold pevonedistat administration.[11]- Monitor liver function tests (LFTs) more frequently (e.g., every 2-3 days) until resolution to ≤ Grade 1.[11]- Investigate and rule out other causes of liver injury (e.g., viral hepatitis, concomitant medications).[12] |
| Grade ≥3 elevation in AST/ALT or Grade 2 hyperbilirubinemia | Significant pevonedistat-induced liver injury (potential DLT) | - Discontinue pevonedistat for the current cycle.[3]- Closely monitor LFTs until they return to baseline or ≤ Grade 1.[1]- Consider dose reduction for subsequent cycles upon resolution, if clinically indicated and per protocol.[1]- Report as a serious adverse event (SAE) if it meets the criteria. |
| Concurrent elevation of ALT (≥3x ULN) and Total Bilirubin (B190676) (≥2x ULN) | Potential for severe drug-induced liver injury (DILI) - Hy's Law case | - Permanently discontinue pevonedistat treatment.- Immediately conduct a thorough workup to exclude alternative causes.[9]- Hospitalize the patient for close monitoring and supportive care.- Report immediately to the study sponsor and regulatory authorities. |
| Multi-organ failure including liver failure | Severe systemic toxicity, potentially exacerbated by pevonedistat | - Permanently discontinue pevonedistat.[2][3]- Provide intensive supportive care in an appropriate clinical setting.- Investigate potential contributing factors, such as sepsis.[2] |
Quantitative Data Summary
Table 1: Pevonedistat Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Doses (MTDs) in Select Clinical Trials
| Study Population | Dosing Schedule | Combination Agent(s) | MTD | DLTs Observed | Reference(s) |
| Advanced Solid Tumors | Schedule A: Days 1-5, 21-day cycle | Single Agent | 50 mg/m² | Grade 3 transaminase elevations | [3][4] |
| Advanced Solid Tumors | Schedule C: Days 1, 3, 5, 21-day cycle | Single Agent | 67 mg/m² | Hyperbilirubinemia, elevated AST | [3][4] |
| AML (unfit for induction) | Days 1, 3, 5, 28-day cycle | Azacitidine | 20 mg/m² | Grade 2 bilirubin elevation, Grade 4 AST elevation | [1] |
| AML/MDS | Schedule A: Days 1, 3, 5, 21-day cycle | Single Agent | 59 mg/m² | Hepatotoxicity | [5] |
| AML/MDS | Schedule B: Days 1, 4, 8, 11, 21-day cycle | Single Agent | 83 mg/m² | Multi-organ failure | [5] |
| Advanced Solid Tumors | Days 1, 3, 5, 21-day cycle | Docetaxel | 25 mg/m² | Grade ≥3 liver enzyme elevations | [6] |
| Advanced Solid Tumors | Days 1, 3, 5, 21-day cycle | Carboplatin (B1684641) + Paclitaxel | 20 mg/m² | Grade 3 increased AST/ALT | [6] |
AML: Acute Myeloid Leukemia, MDS: Myelodysplastic Syndromes, AST: Aspartate Aminotransferase, ALT: Alanine Aminotransferase
Experimental Protocols
Protocol 1: Routine Monitoring of Liver Function
Objective: To prospectively monitor for signs of hepatotoxicity in patients receiving pevonedistat.
Methodology:
-
Baseline Assessment: Prior to the first dose of pevonedistat, obtain baseline liver function tests (LFTs) including ALT, AST, total bilirubin, and alkaline phosphatase (ALP).
-
Pre-dose Monitoring: For each treatment cycle, LFTs should be assessed prior to pevonedistat administration. Dosing should only proceed if serum transaminases are ≤ Grade 1 and total bilirubin is ≤ upper limit of normal (ULN), or as specified by the clinical trial protocol.[3]
-
Intra-cycle Monitoring: The frequency of LFT monitoring during a treatment cycle should be defined in the protocol, typically at least once between doses in the first cycle, and more frequently if clinically indicated.
-
End of Cycle/Follow-up: Assess LFTs at the end of each cycle and during the safety follow-up period (e.g., 30 days after the last dose).[3]
Protocol 2: Management of Suspected Drug-Induced Liver Injury (DILI)
Objective: To systematically evaluate and manage patients who develop significant liver test abnormalities.
Methodology:
-
Confirmation and Increased Monitoring: If a significant LFT abnormality is detected (e.g., ALT >3x ULN), repeat the test within 24-48 hours to confirm the finding. Increase the frequency of monitoring to every 2-3 days.
-
Treatment Interruption: Immediately hold or discontinue pevonedistat as per the protocol's toxicity management guidelines (see Troubleshooting Guide).
-
Causality Assessment:
-
Obtain a detailed history of concomitant medications (including over-the-counter drugs and herbal supplements), alcohol use, and any new symptoms (e.g., fever, rash, abdominal pain, nausea).
-
Conduct a workup to rule out alternative causes of liver injury, including:
-
Serological testing for acute viral hepatitis (Hepatitis A, B, C, E, CMV, EBV).
-
Abdominal ultrasound with Doppler to assess for biliary obstruction or vascular abnormalities.
-
Autoimmune hepatitis screen (e.g., ANA, ASMA).
-
-
Utilize a structured causality assessment tool, such as the Roussel Uclaf Causality Assessment Method (RUCAM), to standardize the assessment.
-
-
Reporting: Report the event to the study sponsor and institutional review board (IRB) in accordance with regulatory requirements. Cases meeting Hy's Law criteria require expedited reporting.
Visualizations
Caption: Proposed mechanism of pevonedistat-induced hepatotoxicity.
References
- 1. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanded safety analysis of pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukemia and myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I Study of the Investigational NEDD8-Activating Enzyme Inhibitor Pevonedistat (TAK-924/MLN4924) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pevonedistat (MLN4924), a First-in-Class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukaemia and myelodysplastic syndromes: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase Ib study of pevonedistat, a NEDD8-activating enzyme inhibitor, in combination with docetaxel, carboplatin and paclitaxel, or gemcitabine, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NAE inhibitor pevonedistat (MLN4924) synergizes with TNF-α to activate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Consensus: guidelines: best practices for detection, assessment and management of suspected acute drug‐induced liver injury during clinical trials in patients with nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicaltrials.takeda.com [clinicaltrials.takeda.com]
- 11. Phase 1 study of NEDD8 activating enzyme inhibitor pevonedistat in combination with chemotherapy in pediatric patients with recurrent or refractory solid tumors (ADVL1615) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diagnosis, management and prevention of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Pevonedistat Dosing & Efficacy: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing pevonedistat (B1684682) (also known as MLN4924) dosing schedules for maximum experimental efficacy. The following sections contain frequently asked questions (FAQs), troubleshooting guides for common in vitro and in vivo challenges, detailed experimental protocols, and quantitative data summaries to inform your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for pevonedistat?
A1: Pevonedistat is a first-in-class, selective inhibitor of the NEDD8-Activating Enzyme (NAE).[1][2] NAE is the crucial E1 enzyme that initiates the neddylation cascade, a post-translational modification process essential for the activity of Cullin-RING E3 Ligases (CRLs).[3] By forming a stable covalent adduct with NEDD8 in the NAE catalytic pocket, pevonedistat prevents the transfer of NEDD8 to cullin proteins.[3][4] This inactivation of CRLs leads to the accumulation of their substrates, which include key proteins involved in cell cycle control, DNA replication, and stress response.[5][6] The downstream consequences include cell cycle arrest, DNA damage, and ultimately, apoptosis or senescence in cancer cells.[4][7]
Q2: Why is an intermittent dosing schedule often recommended for pevonedistat?
A2: Intermittent dosing schedules were explored in clinical trials primarily to mitigate toxicities, particularly hepatotoxicity (elevated liver transaminases), which was a dose-limiting factor with more continuous dosing regimens.[7][8] Preclinical and clinical studies have demonstrated that intermittent dosing can maintain pharmacodynamic evidence of NAE inhibition while being better tolerated.[7][8] This strategy allows for recovery periods, reducing the risk of severe adverse events while still achieving therapeutic efficacy.
Q3: What are the key molecular markers to confirm pevonedistat's activity in my experimental model?
A3: To confirm target engagement and biological activity, you should assess two main downstream effects of NAE inhibition:
-
Inhibition of Cullin Neddylation: A successful treatment will decrease the amount of NEDD8 conjugated to cullin proteins. This can be visualized on a Western blot as a decrease in the higher molecular weight, neddylated cullin band and a corresponding increase in the lower molecular weight, un-neddylated form.[9]
-
Accumulation of CRL Substrates: The inactivation of CRLs leads to the buildup of their specific protein substrates. Commonly assessed substrates that are expected to increase following pevonedistat treatment include the DNA replication licensing factor CDT1 and the cyclin-dependent kinase inhibitors p21 and p27 .[5][6]
Q4: Does the p53 status of my cancer cells affect their response to pevonedistat?
A4: Yes, p53 status can significantly influence the cellular outcome following pevonedistat treatment. In neuroblastoma cell lines, for example, cells with wild-type p53 (p53WT) tend to undergo G0/G1 cell-cycle arrest and apoptosis.[10][11][12] In contrast, cells with mutant p53 (p53MUT) are more likely to experience G2-M arrest and DNA rereplication, a form of mitotic catastrophe.[10][11][12] Despite these mechanistic differences in vitro, pevonedistat has shown efficacy in reducing tumor weight in animal models regardless of p53 status.[11]
Signaling & Logic Diagrams
Below are diagrams illustrating the mechanism of pevonedistat, a suggested experimental workflow for optimizing its use, and the logical relationships in troubleshooting common issues.
Troubleshooting Guides
Guide 1: In Vitro Experiments
| Problem / Question | Potential Cause | Recommended Troubleshooting Steps |
| High IC50 value or no significant decrease in cell viability. | Innate or Acquired Resistance: The cell line may have high intrinsic expression of the ABCG2 drug efflux pump, which actively transports pevonedistat out of the cell.[1][13][14][15] | 1. Check ABCG2 Expression: Perform Western blot or qRT-PCR to compare ABCG2 protein and mRNA levels to sensitive cell lines.[13] 2. Use ABCG2 Inhibitor: Re-run the viability assay with pevonedistat in the presence of a known ABCG2 inhibitor (e.g., Ko143, YHO-13351). A significant drop in the IC50 value points to ABCG2-mediated resistance.[13][14][15] |
| Ineffective Target Inhibition: The drug may not be reaching its intracellular target (NAE) at a sufficient concentration. | 1. Confirm Target Engagement: Perform a Western blot for neddylated cullins. A lack of decrease in the neddylated (upper) band after treatment suggests a failure to inhibit NAE.[16] 2. Increase Dose/Time: Run a dose-response and time-course experiment (e.g., 0.1-5 µM for 24, 48, 72 hours) to ensure adequate exposure. | |
| Defective Apoptotic Signaling: The cell line may have upregulated anti-apoptotic proteins (e.g., FLIP, Bcl-2) that counteract pevonedistat's effects.[13] | 1. Assess Apoptotic Machinery: Check basal expression levels of key pro- and anti-apoptotic proteins via Western blot. 2. Consider Combination Therapy: Pevonedistat has shown synergy with agents that modulate apoptosis, such as rituximab (B1143277) or TRAIL agonists.[17][18] | |
| Target engagement is confirmed (cullins de-neddylated), but cells are not dying. | Cell Cycle Arrest vs. Apoptosis: The primary response in your cell line may be cytostatic (cell cycle arrest) rather than cytotoxic (apoptosis), potentially related to p53 status.[10][11] | 1. Analyze Cell Cycle: Use flow cytometry (propidium iodide staining) to assess cell cycle distribution after 24-48 hours of treatment. Look for G1 or S/G2 arrest.[17][19] 2. Measure Apoptosis: Perform an Annexin V/PI apoptosis assay to quantify the percentage of dying cells.[19] |
Guide 2: In Vivo Experiments
| Problem / Question | Potential Cause | Recommended Troubleshooting Steps |
| No significant tumor growth inhibition (TGI) in xenograft models. | Suboptimal Dosing Schedule: The dose, frequency, or route of administration may be insufficient to maintain target inhibition in the tumor. | 1. Increase Dose/Frequency: Based on tolerability (monitoring body weight and animal health), consider increasing the dose (e.g., from 50 mg/kg to 100 mg/kg) or the frequency of administration.[11] 2. Pharmacodynamic (PD) Study: In a satellite group of animals, collect tumors at various time points after dosing (e.g., 2, 8, 24 hours) to assess target inhibition via Western blot. This will determine if the effect is sustained. |
| Poor Drug Bioavailability: The formulation or route of administration may not be optimal for the model. | 1. Review Formulation: Ensure pevonedistat is properly solubilized according to the supplier's datasheet or literature protocols. 2. Consider Alternative Routes: While often administered subcutaneously or intravenously in preclinical models, review literature for the most effective route for your specific tumor model.[20][21] | |
| Significant toxicity observed (e.g., >15% body weight loss, lethargy). | Dosing Schedule is Too Aggressive: The dose or frequency is exceeding the maximum tolerated dose (MTD) for the specific animal strain and model. | 1. Reduce Dose: Decrease the pevonedistat dose while maintaining the same schedule. 2. Decrease Dosing Frequency: Lengthen the interval between doses (e.g., from twice daily to once daily, or from 3x/week to 2x/week) to allow for animal recovery. 3. Dose De-escalation Study: Formally determine the MTD in your specific model by testing several dose levels. |
Quantitative Data Summary
The following tables summarize in vitro sensitivity and representative in vivo dosing schedules for pevonedistat from published preclinical studies.
Table 1: Pevonedistat In Vitro IC50 Values in Cancer Cell Lines
| Cell Line Type | IC50 Range (nM) | Comments | Source(s) |
| Neuroblastoma | 136 - 400 | Sensitivity was observed to be independent of MYCN or p53 status. | [10][11][12] |
| Mantle Cell Lymphoma (MCL) | 78 - 8445 | A wide range of sensitivity was noted across different MCL cell lines. | [17] |
| Acute Myeloid Leukemia (AML) | ~100 - 250+ | THP-1 and MV4-11 cell lines were among the most sensitive. | [22] |
| Malignant Pleural Mesothelioma | < 500 (sensitive lines) | Approximately 38% of cell lines tested were highly sensitive. | [20] |
Table 2: Representative Pevonedistat In Vivo Dosing Schedules
| Cancer Model | Dosing Schedule | Efficacy Outcome | Source(s) |
| Neuroblastoma (Orthotopic Xenograft) | 50-100 mg/kg, s.c. | Significant decrease in tumor weight compared to vehicle. | [11] |
| Melanoma (Subcutaneous Xenograft) | 90 mg/kg, s.c., twice daily | Significant tumor growth inhibition (<50%). | [20] |
| AML (Subcutaneous Xenograft) | Subtherapeutic single-agent dose, combined with Azacitidine | Complete and sustained tumor regression in AZA-resistant models. | [21] |
Experimental Protocols
Protocol 1: Western Blot for Pevonedistat Target Engagement
This protocol details the steps to verify NAE inhibition by observing the de-neddylation of cullins and the accumulation of CRL substrates.
1. Cell Treatment and Lysis:
-
Plate cells to be 70-80% confluent at the time of harvest.
-
Treat cells with pevonedistat (e.g., at the predetermined IC50 concentration) and a vehicle control (e.g., DMSO) for 24-48 hours.
-
Wash cells once with ice-cold PBS. For adherent cells, scrape into PBS; for suspension cells, pellet by centrifugation.
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.[5]
2. SDS-PAGE and Protein Transfer:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli buffer and boiling for 5 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate proteins via electrophoresis.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.[5]
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[5]
-
Incubate the membrane overnight at 4°C with a primary antibody diluted in blocking buffer.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using an imaging system.
4. Analysis:
-
Compare the pevonedistat-treated lanes to the vehicle control.
-
Expected Result: A visible decrease in the intensity of the upper (neddylated) cullin band and an increase in the intensity of CRL substrate bands (CDT1, p21, etc.) relative to the loading control.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 3. Pevonedistat - Wikipedia [en.wikipedia.org]
- 4. A Neddylation inhibitor: Pevonedistat_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. ABCG2 Overexpression Contributes to Pevonedistat Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pevonedistat, a Nedd8-activating enzyme inhibitor, sensitizes neoplastic B-cells to death receptor-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
troubleshooting pevonedistat solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pevonedistat (B1684682) in in vitro assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended solvent for dissolving pevonedistat for in vitro assays?
A1: The recommended solvent for preparing a high-concentration stock solution of pevonedistat is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5] Pevonedistat is readily soluble in DMSO at concentrations as high as 89 mg/mL (200.66 mM).[3] It is important to use fresh, high-quality DMSO, as moisture absorption can reduce solubility.[3] Pevonedistat is generally considered insoluble in water.[3]
Q2: I'm observing precipitation after diluting my pevonedistat DMSO stock solution into cell culture media. What is causing this and how can I prevent it?
A2: This phenomenon, often called "solvent shock" or "crashing out," is common when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution like cell culture media.[6][7] The sudden change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment and precipitate.
Here are several strategies to prevent precipitation:
-
Optimize Dilution Method: Instead of adding the concentrated stock directly to the full volume of media, add the stock solution dropwise while gently stirring or vortexing the media.[7] An even better approach is to perform a serial or intermediate dilution in a smaller volume of media first.[6]
-
Use Pre-Warmed Media: The solubility of many compounds, including pevonedistat, can be temperature-dependent. Always use cell culture media that has been pre-warmed to your experimental temperature (e.g., 37°C).[6][7]
-
Check Final Concentration: Ensure that the final concentration of pevonedistat in your media does not exceed its maximum solubility under your specific experimental conditions.[6][7] You may need to perform a solubility test to determine the maximum workable concentration.
-
Lower Stock Solution Concentration: If possible, using a lower concentration for your DMSO stock solution will require a larger volume for dilution, which can sometimes help mitigate abrupt solvent changes.
Q3: What is the recommended method for preparing a pevonedistat stock solution?
A3: To prepare a stock solution, reconstitute the lyophilized pevonedistat powder in 100% DMSO.[2][5] For example, to create a 5 mM stock solution from 1 mg of powder (Molecular Weight: 443.2 g/mol ), you would add 451.2 μl of DMSO.[2] It is recommended to vortex the solution to ensure the compound is fully dissolved.[8]
Q4: How should I store my pevonedistat stock solution and diluted working solutions?
A4: Proper storage is crucial to maintain the potency and stability of pevonedistat solutions.
-
Lyophilized Powder: Store at -20°C, desiccated. In this form, it is stable for up to 24 months.[2]
-
DMSO Stock Solution: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[1][2][9] Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[2] Some sources suggest stability for up to a year at -80°C in solvent.[3][4][10][11]
-
Diluted Working Solutions: It is generally recommended to prepare working solutions fresh for each experiment and use them immediately.[9][10] Storing diluted solutions is not recommended as the stability in aqueous media over time can be variable and is not well-documented for all conditions.
Q5: What is the mechanism of action of pevonedistat?
A5: Pevonedistat is a first-in-class, potent, and selective inhibitor of the NEDD8-activating enzyme (NAE).[2][4][10][12][13] NAE is a critical component of the neddylation pathway, which is analogous to the ubiquitination pathway.[2][13] By inhibiting NAE, pevonedistat blocks the conjugation of the ubiquitin-like protein NEDD8 to cullin proteins.[2][13] This inactivation of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases, leads to the accumulation of CRL substrate proteins.[13] The accumulation of these substrates disrupts various cellular processes, including cell cycle progression, DNA replication, and signal transduction, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[12][13][14][15]
Data Presentation
Table 1: Pevonedistat Solubility
| Solvent | Solubility | Notes |
| DMSO | 10 mg/mL[2] | Use of fresh DMSO is recommended as moisture can reduce solubility.[3] |
| 62.5 mg/mL (140.92 mM)[4] | Sonication may be required.[4] | |
| 80 mg/mL (166.67 mM)[10][11] | Sonication is recommended.[10][11] | |
| 89 mg/mL (200.66 mM)[3] | ||
| Ethanol | 22 mg/mL[3] | |
| Water | Insoluble[3] | |
| Pevonedistat Hydrochloride in Water | 8 mg/mL (16.67 mM)[10][11] | Sonication is recommended.[10][11] |
Table 2: Pevonedistat Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 24 months | Store desiccated.[2] |
| DMSO Stock Solution | -20°C | Up to 3 months[2] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -80°C | Up to 1 year[3][4][10][11] | ||
| Diluted in 0.9% NaCl | 2-8°C | 14 days (at 50, 100, and 200 µg/mL) | Protected from light.[16] |
| Partially Used Vials (10 mg/mL) | 2-8°C | 7 days | Protected from light.[16] |
Experimental Protocols
Protocol 1: Preparation of Pevonedistat Stock Solution
Materials:
-
Pevonedistat (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade
Procedure:
-
Bring the vial of lyophilized pevonedistat and the DMSO to room temperature.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 5 mM or 10 mM).
-
Carefully add the calculated volume of DMSO to the vial of pevonedistat powder.
-
Vortex the vial for 1-2 minutes until the powder is completely dissolved.[8] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Protocol 2: Dilution of Pevonedistat for Cell-Based Assays
Materials:
-
Pevonedistat DMSO stock solution
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Thaw an aliquot of the pevonedistat DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium.
-
Method A: Direct Dilution (for lower final concentrations):
-
Method B: Serial Dilution (recommended to prevent precipitation):
-
Create an intermediate dilution of the pevonedistat stock solution in a small volume of pre-warmed cell culture medium.
-
Add the intermediate dilution to the final volume of cell culture medium to achieve the desired final concentration.
-
-
Gently mix the final working solution.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.[8]
-
Add the prepared pevonedistat working solution to your cell cultures and proceed with your experiment.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pevonedistat | MLN4924 | NAE inhibitor | TargetMol [targetmol.com]
- 5. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pevonedistat hydrochloride | NEDD8 activase inhibitor | TargetMol [targetmol.com]
- 11. Pevonedistat 盐酸盐|T16117|TargetMol - ChemicalBook [m.chemicalbook.com]
- 12. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pevonedistat (MLN4924): mechanism of cell death induction and therapeutic potential in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physicochemical stability of pevonedistat at 50, 100 and 200 µg/mL diluted in 0.9% sodium chloride and at 10 mg/mL in partially used vials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pevonedistat Combination Therapies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pevonedistat (B1684682) combination therapies. The aim is to help improve the therapeutic index of these combinations by addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of pevonedistat and the rationale for its use in combination therapies?
Pevonedistat is a first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is essential for the neddylation pathway, a process that attaches the ubiquitin-like protein NEDD8 to target proteins.[2][4] The best-characterized targets of NAE are the Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[2][5] By inhibiting NAE, pevonedistat prevents the activation of CRLs, leading to the accumulation of CRL substrate proteins.[5][6] This disrupts various cellular processes critical for cancer cell survival and proliferation, including cell cycle progression, DNA replication, and signal transduction, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[1][2][7]
The rationale for using pevonedistat in combination therapies is to enhance its anti-tumor activity, overcome resistance, and potentially reduce toxicity by using lower doses of each agent. Synergistic effects have been observed with various agents. For instance, in combination with azacitidine (AZA), pevonedistat has been shown to increase DNA damage and cell death compared to either drug alone.[1][8]
Q2: We are observing decreased efficacy of our pevonedistat combination in our cancer cell line over time. What are the potential mechanisms of resistance?
Acquired resistance to pevonedistat can be a significant challenge. The most prominent clinically relevant mechanism of resistance is the overexpression of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[9][10][11] ABCG2 is a drug efflux pump that actively transports pevonedistat out of the cell, reducing its intracellular concentration and efficacy.[10][12] While mutations in the NAEβ subunit have been identified in preclinical models, they have not been commonly detected in patients who have relapsed or are refractory to pevonedistat treatment.[9][10][11] Another potential mechanism could be the upregulation of anti-apoptotic proteins.[10]
Q3: How can we overcome ABCG2-mediated resistance to pevonedistat in our experimental models?
There are several strategies to counteract ABCG2-mediated resistance in a research setting. One approach is the co-administration of ABCG2 inhibitors, such as YHO-13351 or fumitremorgin C, which have been shown to restore sensitivity to pevonedistat in resistant cells.[9][11] Another strategy is the genetic silencing of ABCG2 using techniques like shRNA or siRNA to reduce the expression of the transporter.[9][11]
Q4: What are the most common toxicities observed with pevonedistat combinations in clinical trials, and how can we monitor for them in our preclinical models?
In clinical trials, common adverse events (AEs) associated with pevonedistat combinations include fatigue, nausea, constipation, diarrhea, and hematological toxicities such as neutropenia, anemia, and thrombocytopenia.[1][13][14] A significant dose-limiting toxicity (DLT) is the elevation of liver enzymes (AST/ALT).[8][15][16]
In preclinical in vivo models, it is crucial to monitor for these toxicities. This can be achieved through:
-
Regular body weight and clinical observation: To assess overall health and signs of distress.
-
Complete blood counts (CBCs): To monitor for hematological toxicities.
-
Serum biochemistry: To measure liver enzyme levels (ALT, AST) and other markers of organ function.
-
Histopathological analysis: Of major organs (liver, spleen, bone marrow) at the end of the study to identify any tissue damage.
Troubleshooting Guides
Problem 1: High level of in vitro cytotoxicity in non-malignant control cell lines.
| Potential Cause | Troubleshooting Step |
| Concentration too high | Perform a dose-response curve to determine the IC50 for both cancer and non-malignant cell lines to identify a therapeutic window. |
| Off-target effects | Verify the on-target effect of pevonedistat by performing a Western blot for neddylated and unneddylated cullins. A decrease in the neddylated form would confirm NAE inhibition. |
| Cell line sensitivity | Some non-malignant cell lines may have a higher dependence on the neddylation pathway. Consider using a different control cell line or primary cells. |
Problem 2: Inconsistent results in synergy assays with a combination partner.
| Potential Cause | Troubleshooting Step |
| Suboptimal dosing schedule | The timing and sequence of drug administration can significantly impact synergy. Experiment with different schedules (e.g., sequential vs. concurrent administration). |
| Incorrect concentration ratio | Perform a checkerboard assay with varying concentrations of both pevonedistat and the combination agent to identify the optimal synergistic ratio. |
| Assay variability | Ensure consistent cell seeding density and incubation times. Use a robust synergy calculation method (e.g., Chou-Talalay method). |
Problem 3: Lack of in vivo efficacy despite promising in vitro synergy.
| Potential Cause | Troubleshooting Step |
| Poor bioavailability or unfavorable pharmacokinetics | Conduct pharmacokinetic studies to determine the plasma and tumor concentrations of pevonedistat and the combination agent in your animal model. The dosing schedule may need to be adjusted. |
| Development of in vivo resistance | Analyze tumor samples from treated animals for the expression of resistance markers, such as ABCG2. |
| Tumor microenvironment factors | The tumor microenvironment can influence drug response. Consider using more complex in vivo models, such as patient-derived xenografts (PDXs), which better recapitulate the human tumor microenvironment. |
Quantitative Data Summary
Table 1: Pevonedistat Combination Therapies in Clinical Trials
| Combination | Cancer Type | Phase | Key Efficacy Endpoints | Common Grade ≥3 Adverse Events | Reference |
| Pevonedistat + Azacitidine | Higher-Risk MDS | II | Median EFS: 21.0 months (vs. 16.6 months with AZA alone) | Neutropenia, Febrile Neutropenia, Anemia, Thrombocytopenia | [1][17][18] |
| Pevonedistat + Azacitidine | AML (older, unfit for intensive chemo) | Ib | ORR: 50% | Febrile Neutropenia, Anemia | [1][8] |
| Pevonedistat + Docetaxel | Advanced Solid Tumors | Ib | ORR: 16% | Liver enzyme elevations, Febrile Neutropenia, Thrombocytopenia | [13][16] |
| Pevonedistat + Carboplatin (B1684641) + Paclitaxel | Advanced Solid Tumors | Ib | ORR: 35% | Liver enzyme elevations, Febrile Neutropenia, Thrombocytopenia | [13][16] |
| Pevonedistat + Ibrutinib (B1684441) | Relapsed/Refractory B-cell NHL | I | ORR: 65% | Bruising, Diarrhea, Atrial Fibrillation | [14][19] |
| Pevonedistat + Ruxolitinib (B1666119) | Myelofibrosis | I | Anemia response in some patients | Platelet reduction, Lymphocyte reduction | [20] |
EFS: Event-Free Survival; ORR: Overall Response Rate; MDS: Myelodysplastic Syndromes; AML: Acute Myeloid Leukemia; NHL: Non-Hodgkin Lymphoma.
Experimental Protocols
Protocol 1: Generation of Pevonedistat-Resistant Cell Lines
This protocol is adapted from methodologies used to generate drug-resistant cancer cell lines.[9][10]
-
Cell Culture: Begin with a parental cancer cell line known to be sensitive to pevonedistat.
-
Initial Exposure: Treat cells with a starting concentration of pevonedistat equivalent to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of pevonedistat.
-
Sub-culturing: Allow the cells to recover and repopulate between each dose escalation.
-
Selection: Continue this process over several months until a cell population is selected that can proliferate in the presence of a high concentration of pevonedistat (e.g., >10 µM).
-
Validation: Confirm the resistant phenotype by comparing the IC50 of the resistant cell line to the parental cell line using a cell viability assay.
Protocol 2: Western Blotting for Neddylation Pathway Inhibition and Resistance Markers
This protocol allows for the assessment of pevonedistat's on-target activity and the investigation of resistance mechanisms.
-
Cell Lysis: Lyse pevonedistat-sensitive and -resistant cells (both treated and untreated) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Neddylation pathway markers: Neddylated Cullin, Total Cullin, pIκBα, CDT1, WEE1.
-
Resistance marker: ABCG2.
-
Loading control: β-actin or GAPDH.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: In Vitro Cell Viability Assay
This assay is used to determine the cytotoxic effects of pevonedistat and its combinations.[6][21]
-
Cell Seeding: Plate cancer cells in triplicate in a 96-well plate at a suitable density (e.g., 5,000 cells/well).
-
Treatment: Add varying concentrations of pevonedistat, the combination agent, or the combination of both to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assessment: Add a viability reagent (e.g., AlamarBlue, MTT, or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Visualizations
Caption: Mechanism of action of pevonedistat in inhibiting the neddylation pathway.
References
- 1. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Pevonedistat used for? [synapse.patsnap.com]
- 3. Pevonedistat | C21H25N5O4S | CID 16720766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. ABCG2 Overexpression Contributes to Pevonedistat Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phase Ib study of pevonedistat, a NEDD8-activating enzyme inhibitor, in combination with docetaxel, carboplatin and paclitaxel, or gemcitabine, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pevonedistat, a Nedd8-activating enzyme inhibitor, in combination with ibrutinib in patients with relapsed/refractory B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 16. Phase Ib study of pevonedistat, a NEDD8-activating enzyme inhibitor, in combination with docetaxel, carboplatin and paclitaxel, or gemcitabine, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pevonedistat plus Azacitidine Combination Improves Outcomes in Higher-Risk MDS - Oncology Practice Management [oncpracticemanagement.com]
- 18. targetedonc.com [targetedonc.com]
- 19. researchgate.net [researchgate.net]
- 20. A phase I trial of pevonedistat in combination with ruxolitinib for the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of NAE Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NEDD8-Activating Enzyme (NAE) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are NAE inhibitors and what is their primary mechanism of action?
A1: NAE inhibitors are a class of therapeutic agents that block the function of the NEDD8-Activating Enzyme (NAE).[1] NAE is the crucial first enzyme in the neddylation pathway, a post-translational modification process that attaches the ubiquitin-like protein NEDD8 to target proteins.[1][2] The most well-characterized substrates of neddylation are cullin proteins, which are essential components of Cullin-RING E3 ubiquitin ligases (CRLs).[2][3] By inhibiting NAE, these drugs prevent the activation of CRLs, leading to the accumulation of CRL substrate proteins. This disruption of protein degradation can induce cellular responses like cell cycle arrest, apoptosis, and senescence, making NAE inhibitors a promising strategy for cancer therapy.[2][4][5]
Q2: What are the known off-target effects of the NAE inhibitor MLN4924 (pevonedistat)?
A2: While MLN4924 is a potent NAE inhibitor, several off-target effects have been identified. Notably, at nanomolar concentrations, MLN4924 can trigger the dimerization of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the MAPK and PI3K/AKT signaling pathways.[3][4] This can unexpectedly promote cancer cell motility and proliferation.[3][4] Additionally, an off-target effect of MLN4924 can lead to a significant increase in PD-L1 accumulation, which may contribute to immunosuppression in the tumor microenvironment.[4]
Q3: My NAE inhibitor is showing toxicity in cell lines where the NAE pathway is not expected to be essential. What could be the cause?
A3: This scenario strongly suggests that the observed toxicity is due to off-target effects. Small molecule inhibitors can interact with multiple proteins other than their intended target, leading to unintended biological consequences.[6] It is crucial to validate that the observed phenotype is a direct result of NAE inhibition and not an off-target liability.
Q4: How can I distinguish between on-target and off-target effects of my NAE inhibitor?
A4: A robust method to differentiate on-target from off-target effects is to use genetic approaches to validate the drug's mechanism of action. For instance, using CRISPR/Cas9 to knock out the gene encoding NAE (specifically the UBA3 subunit) in your cell line of interest. If the knockout cells are resistant to your inhibitor, it strongly suggests the drug's efficacy is mediated through its intended target.[6] Conversely, if the knockout cells remain sensitive to the inhibitor, the observed effects are likely off-target.[6]
Troubleshooting Guide
Problem 1: Inconsistent results or unexpected pro-proliferative effects observed with MLN4924 treatment.
-
Possible Cause: Activation of off-target signaling pathways. MLN4924 has been shown to activate EGFR, leading to downstream activation of MAPK and PI3K/AKT pathways which can promote cell proliferation and motility.[3][4]
-
Troubleshooting Steps:
-
Confirm Pathway Activation: Perform Western blot analysis to check for the phosphorylation status of key proteins in the EGFR, MAPK (e.g., ERK), and PI3K/AKT (e.g., AKT) pathways in cells treated with your NAE inhibitor. An increase in phosphorylation would indicate off-target activation.
-
Combination Therapy: Consider co-treating your cells with the NAE inhibitor and a specific inhibitor of the off-target pathway (e.g., an EGFR inhibitor). If the combination abrogates the pro-proliferative effects, it points to an off-target mechanism.[4]
-
Dose-Response Analysis: Evaluate a wide range of inhibitor concentrations. Off-target effects may be more prominent at higher concentrations. Determine if the pro-proliferative effects are observed within the same concentration range as on-target NAE inhibition (e.g., accumulation of CRL substrates).
-
Problem 2: Difficulty in confirming the selectivity of a novel NAE inhibitor.
-
Possible Cause: The inhibitor may have activity against other related enzymes or unintended protein targets.
-
Troubleshooting Steps:
-
In Vitro Enzyme Assays: Test the inhibitor's activity against closely related enzymes, such as the ubiquitin-activating enzyme (UAE).[7] This will help determine its selectivity for NAE.
-
Broad Kinase Profiling: Submit the compound for a broad kinase panel screening (e.g., KINOMEScan) to identify potential off-target kinase interactions.[7] This provides a comprehensive overview of its selectivity profile.
-
Cell-Based Selectivity Assays: Use cell-based assays to assess the inhibitor's effect on different ubiquitin-like protein pathways. For example, a Western blot for Ubc12-NEDD8, UBE2C-Ub, and Ubc9-SUMO thioester levels can show selectivity for the neddylation pathway over the ubiquitin and SUMO pathways.[7]
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Selected NAE Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity vs. UAE | Reference |
| MLN4924 (pevonedistat) | NAE | 4 | >1000-fold | [3] |
| TAS4464 | NAE | 0.995 | >1000-fold | [3] |
| SOMCL-19-133 | NAE | 0.36 | >2855-fold | [7] |
Experimental Protocols
Protocol 1: Western Blot for NAE Pathway Inhibition
This protocol is to assess the on-target activity of an NAE inhibitor by measuring the accumulation of CRL substrates.
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of the NAE inhibitor or vehicle control for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CRL substrates (e.g., p21, Cdt1, p-IκBα) and neddylated cullins overnight at 4°C.[3][7][8] Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Cell Viability Assay
This protocol is to determine the cytotoxic effects of an NAE inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the NAE inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT, or SRB) to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance) using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.
Visualizations
Caption: On-target mechanism of NAE inhibitors in the neddylation pathway.
Caption: Off-target signaling activation by MLN4924.
Caption: Workflow for distinguishing on-target vs. off-target effects.
References
- 1. What are NAE inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibiting neddylation: A new strategy for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer drug discovery by targeting cullin neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Refinement of Pevonedistat and Chemotherapy Co-administration
This technical support center is designed for researchers, scientists, and drug development professionals investigating the co-administration of pevonedistat (B1684682) and chemotherapy. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of synergy between pevonedistat and chemotherapy?
Pevonedistat is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1] By inhibiting NAE, pevonedistat prevents the activation of Cullin-RING ligases (CRLs), leading to the accumulation of CRL substrate proteins. This disruption of protein homeostasis can induce cell cycle arrest, senescence, and apoptosis in cancer cells.[1] The synergistic effect with chemotherapy often arises from a multi-pronged attack on cancer cells. For instance, pevonedistat can enhance the DNA damage caused by chemotherapeutic agents and sensitize cancer cells to apoptosis.[2][3] Preclinical studies have shown that pevonedistat can upregulate the pro-apoptotic protein NOXA, which can increase the sensitivity of cancer cells to other apoptosis-inducing agents.[4]
Q2: We are observing higher than expected IC50 values for pevonedistat in our cell line. What are the potential causes?
Several factors could contribute to unexpectedly high IC50 values:
-
Intrinsic or Acquired Resistance: The primary mechanism of acquired resistance to pevonedistat is the overexpression of the ABCG2 (also known as BCRP) drug efflux pump, which actively transports pevonedistat out of the cell.[5] Mutations in the NAEβ subunit (UBA3), though less common in clinical settings, can also confer resistance by altering the drug's binding to its target.[1]
-
High Basal NF-κB Activity: Cell lines with high constitutive NF-κB activity might be less sensitive to pevonedistat's pro-apoptotic effects, as NF-κB is a pro-survival pathway.[6]
-
Experimental Variability: Ensure consistent cell seeding density, drug concentration, and incubation times. The choice of viability assay can also influence the results.
Q3: How should we schedule the co-administration of pevonedistat and chemotherapy in our in vitro experiments: simultaneously or sequentially?
The optimal administration schedule (simultaneous vs. sequential) can be cell-line and drug-combination dependent.[7]
-
Simultaneous Co-administration: This approach is often used to assess synergistic effects where both drugs are expected to work on complementary pathways at the same time.
-
Sequential Administration: Pre-treatment with one agent might be necessary to "prime" the cells for the second agent. For example, pre-treating with a chemotherapy agent that induces DNA damage might make the cells more susceptible to pevonedistat-induced apoptosis. Conversely, pre-treatment with pevonedistat could arrest cells in a specific phase of the cell cycle, making them more vulnerable to a cell-cycle-specific chemotherapeutic.[7] It is recommended to test both simultaneous and sequential (e.g., 24-hour pre-incubation with one drug before adding the second) schedules to determine the most effective combination strategy for your specific experimental system.
Q4: We are observing excessive toxicity in our co-administration experiments, even at low concentrations. What could be the cause?
Unexpectedly high toxicity can occur due to synergistic or potentiated effects. Consider the following:
-
Lowering Concentrations: The synergistic nature of the combination may require using lower concentrations of both pevonedistat and the chemotherapeutic agent than when used as single agents.
-
Off-target Effects: At higher concentrations, off-target effects of either drug could be amplified in combination.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the combined insult on cellular pathways.
-
Hepatotoxicity: In clinical settings, elevations in liver enzymes (AST/ALT) have been a notable side effect of pevonedistat, especially at higher doses. While less common in vitro, it's a factor to consider if you are using liver-derived cell lines.[8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent results in cell viability assays | - Uneven cell seeding- Drug precipitation- Edge effects in multi-well plates | - Ensure a single-cell suspension before seeding.- Visually inspect drug solutions for precipitates.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No synergistic effect observed | - Suboptimal drug ratio- Inappropriate administration schedule- Cell line is resistant to the combination | - Perform a checkerboard analysis with a range of concentrations for both drugs to identify synergistic ratios.- Test both simultaneous and sequential administration protocols.- Investigate potential resistance mechanisms (e.g., ABCG2 expression). |
| Difficulty in detecting NAEβ by Western blot | - Low antibody affinity- Inefficient protein extraction | - Use a validated antibody for the UBA3 subunit.- Optimize lysis buffer and protein extraction protocol to ensure enrichment of nuclear proteins if necessary. |
| High background in apoptosis assays | - Over-confluent cells- Harsh cell handling | - Seed cells at a lower density to avoid spontaneous apoptosis.- Use gentle trypsinization and centrifugation steps. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on pevonedistat and its combination with chemotherapy.
Table 1: Preclinical Efficacy of Pevonedistat in Various Cancer Cell Lines
| Cell Line | Cancer Type | Pevonedistat IC50 (nM) | Reference |
| Neuroblastoma Cell Lines | Neuroblastoma | 136–400 | [9] |
| AML Cell Lines | Acute Myeloid Leukemia | Synergistic with Azacitidine (CI < 1) | [2] |
| MCL Cell Lines | Mantle Cell Lymphoma | Synergistic with Cytarabine | [5] |
| 786-0 | Renal Cell Carcinoma | LD50: 109.6 µM (single agent), 7.36 µM (with VSVΔ51) | [10] |
CI: Combination Index; LD50: Lethal Dose 50%
Table 2: Clinical Data on Pevonedistat Combination Therapies
| Combination Therapy | Cancer Type | Pevonedistat Dose (MTD) | Overall Response Rate (ORR) | Reference |
| Pevonedistat + Docetaxel | Advanced Solid Tumors | 25 mg/m² | 16% | [11][12] |
| Pevonedistat + Carboplatin (B1684641) + Paclitaxel | Advanced Solid Tumors | 20 mg/m² | 35% | [11][12] |
| Pevonedistat + Azacitidine | Acute Myeloid Leukemia | 20 mg/m² | 50% | [2] |
| Pevonedistat + Irinotecan + Temozolomide | Pediatric Solid Tumors | 35 mg/m² (RP2D) | PR in 2 patients | [3] |
MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose; PR: Partial Response
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of pevonedistat, chemotherapy, or the combination. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired drug concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Immunoblotting for Resistance Markers (ABCG2 and NAEβ/UBA3)
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCG2 or UBA3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Signaling Pathways and Experimental Workflows
Pevonedistat Mechanism of Action and Synergy with Chemotherapy
References
- 1. pvreporter.com [pvreporter.com]
- 2. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of NEDD8 activating enzyme inhibitor pevonedistat in combination with chemotherapy in pediatric patients with recurrent or refractory solid tumors (ADVL1615) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Pevonedistat, a Nedd8-activating enzyme inhibitor, sensitizes neoplastic B-cells to death receptor-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Effect of Simultaneous versus Sequential Combined Treatment of Histone Deacetylase Inhibitor Valproic Acid with Etoposide on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanded safety analysis of pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukemia and myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase Ib study of pevonedistat, a NEDD8-activating enzyme inhibitor, in combination with docetaxel, carboplatin and paclitaxel, or gemcitabine, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase Ib study of pevonedistat, a NEDD8-activating enzyme inhibitor, in combination with docetaxel, carboplatin and paclitaxel, or gemcitabine, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pevonedistat Technical Support Center: Mitigating Dose-Limiting Toxicities
Welcome to the technical support center for pevonedistat (B1684682), a first-in-class NEDD8-activating enzyme (NAE) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and mitigating the dose-limiting toxicities (DLTs) associated with this compound in a preclinical research setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities (DLTs) of pevonedistat observed in clinical and preclinical studies?
A1: The principal DLTs associated with pevonedistat are hepatotoxicity and myelosuppression.[1][2]
-
Hepatotoxicity: This is the most common DLT, manifesting as reversible, asymptomatic elevations in liver transaminases (ALT/AST) and, in some cases, hyperbilirubinemia.[1][3][4] In early clinical studies, the severity of hepatotoxicity was found to be dependent on the dosing schedule.[3][4][5]
-
Myelosuppression: Hematologic toxicities, including neutropenia, febrile neutropenia, and thrombocytopenia, have also been reported as DLTs, though they are generally less frequent than hepatotoxicity.[1][2]
-
Other Toxicities: At higher doses, multi-organ failure (MOF) has been noted as a dose-limiting toxicity.[6] Common, non-dose-limiting adverse events include fatigue and nausea.[2]
Q2: What is the underlying mechanism of pevonedistat-induced hepatotoxicity?
A2: The hepatotoxicity of pevonedistat is linked to its mechanism of action. By inhibiting the NEDD8-activating enzyme (NAE), pevonedistat prevents the activation of Cullin-RING ligases (CRLs), leading to the accumulation of various CRL substrate proteins.[6] Two key mechanisms are implicated in liver toxicity:
-
NRF2 Accumulation: Pevonedistat treatment leads to the accumulation of NRF2, a transcription factor that regulates oxidative stress responses.[4] While NRF2 activation is often protective, its sustained accumulation due to CRL inhibition can contribute to cellular stress and toxicity in hepatocytes.
-
Sensitization to TNF-α: Pevonedistat has been shown to lower the activation threshold for tumor necrosis factor-alpha (TNF-α)-mediated cell death.[6] This synergistic effect can lead to apoptosis in liver cells, especially in the presence of inflammatory cytokines.[7] Pevonedistat inhibits the NF-κB pro-survival signaling pathway, which is normally activated by TNF-α, thereby tipping the balance towards cell death.[7]
Q3: How does the dosing schedule impact pevonedistat's toxicity profile?
A3: The dosing schedule is a critical factor in managing pevonedistat's toxicities. Clinical studies have shown that intermittent dosing schedules are better tolerated than more continuous ones. A schedule of administration on Days 1, 3, and 5 of a 21-day cycle was found to be associated with less severe hepatotoxicity compared to a schedule of five consecutive days of treatment (Days 1-5).[3][4][5] The intermittent schedule may permit the recovery of normal liver function between doses, thereby mitigating cumulative toxicity.[3]
Troubleshooting Guides for Preclinical Research
This section provides practical guidance for specific issues that may arise during in vitro and in vivo experiments with pevonedistat.
Guide 1: In Vitro Cytotoxicity Assays
Problem: High variability or unexpectedly low potency (high IC50 values) in cell viability assays.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Cell Line Health & Characteristics | Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can significantly alter cellular responses to drugs. Passage Number: Use cells from a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[8] |
| Compound Handling & Storage | Fresh Dilutions: Prepare fresh serial dilutions of pevonedistat from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Proper Storage: Store the solid compound and stock solutions as recommended by the manufacturer, typically protected from light and moisture.[8] |
| Assay Conditions | Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level. Include a "vehicle-only" control group.[8] Incubation Time: Pevonedistat's cytotoxic effects are time-dependent. A 72-hour incubation is a common starting point, but this may need optimization for your specific cell line.[9] Seeding Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment and do not become over-confluent. |
| Reagent & Plate Issues | Edge Effects: To minimize evaporation from outer wells, which can concentrate the drug, consider not using the outermost wells of the 96-well plate for experimental data or ensure proper humidification in the incubator.[8] Reagent Quality: Use fresh, properly stored assay reagents (e.g., MTT, MTS, AlamarBlue) to avoid high background noise.[8] |
Guide 2: Monitoring Pharmacodynamic Markers (e.g., NRF2 Accumulation)
Problem: Failure to detect the accumulation of CRL substrates (e.g., NRF2, CDT1) by Western blot after pevonedistat treatment.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Treatment Conditions | Time Course: The accumulation of substrates is transient. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal time point for detecting maximum protein accumulation in your cell model. Dose Selection: Ensure the pevonedistat concentration is sufficient to inhibit NAE. Use a concentration at or above the known IC50 for your cell line. Consider a dose-response experiment. |
| Sample Preparation | Lysis Buffer: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation during sample preparation. Nuclear Extraction: NRF2 is a transcription factor that translocates to the nucleus upon activation. If total NRF2 levels are unchanged, perform nuclear fractionation to specifically assess nuclear NRF2 accumulation.[10][11] Use a nuclear loading control like Lamin B1 for normalization.[10] |
| Western Blotting Technique | Antibody Validation: Ensure the primary antibody for your target protein (e.g., NRF2) is validated for Western blotting in your species of interest. Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane (e.g., using Ponceau S staining). Loading Control: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes. |
| Cellular Context | Basal Protein Levels: Some cell lines may have very low basal expression of the substrate protein, making it difficult to detect an increase. Consider using a positive control, such as treating cells with a known NRF2 activator like sulforaphane.[10] |
Guide 3: Managing In Vivo Toxicities
Problem: Observing signs of hepatotoxicity (e.g., elevated ALT/AST) or myelosuppression in animal models.
| Observed Toxicity | Mitigation & Management Strategy |
| Elevated Liver Enzymes (ALT/AST) | Dose & Schedule Optimization: This is the primary mitigation strategy. If toxicity is observed, consider reducing the dose. Based on clinical data, switching to an intermittent dosing schedule (e.g., dosing every other day or on a Days 1, 3, 5 schedule) is highly recommended over consecutive daily dosing.[3][4] Dose Holds: For transient, Grade 1-2 elevations, a brief hold on dosing until enzyme levels return to baseline or Grade 1 can be implemented before resuming at the same or a reduced dose.[1] |
| Myelosuppression (Neutropenia, Thrombocytopenia) | Monitoring: Perform regular complete blood counts (CBCs) to monitor for changes in neutrophil and platelet counts. Dose Reduction/Holds: Similar to hepatotoxicity, if significant myelosuppression is observed, implement a dose reduction or dose hold until counts recover. Supportive Care: In cases of severe neutropenia, consider the use of supportive care measures such as prophylactic antibiotics if consistent with institutional animal care guidelines. |
| General Morbidity (Weight Loss, Lethargy) | Supportive Care: Ensure animals have easy access to food and water. Provide nutritional supplements if necessary. Dose Modification: Significant morbidity is an indicator of poor tolerance and necessitates a dose reduction or termination of the experiment for that animal. |
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials, which can help guide dose selection and toxicity monitoring in preclinical studies.
Table 1: Dose-Limiting Toxicities and Maximum Tolerated Doses (MTDs) in Select Clinical Trials
| Trial Population | Dosing Schedule | MTD | Dose-Limiting Toxicities Observed | Reference |
| Advanced Solid Tumors | Days 1-5, 21-day cycle (Schedule A) | 50 mg/m² | Severe Hepatotoxicity (Hyperbilirubinemia, Elevated AST) | [3][4] |
| Advanced Solid Tumors | Days 1, 3, 5, 21-day cycle (Schedules B/C) | 50-67 mg/m² | Hepatotoxicity (Hyperbilirubinemia, Elevated AST) | [3][4] |
| Relapsed/Refractory Lymphoma/Myeloma | Days 1, 2, 8, 9, 21-day cycle (Schedule A) | 110 mg/m² | Febrile Neutropenia, Transaminase Elevations, Muscle Cramps | [2] |
| Relapsed/Refractory Lymphoma/Myeloma | Days 1, 4, 8, 11, 21-day cycle (Schedule B) | 196 mg/m² | Thrombocytopenia | [2] |
| AML/MDS (with Azacitidine) | Days 1, 3, 5, 28-day cycle | 20 mg/m² | Transient AST/ALT and Bilirubin Elevations | [1] |
AML: Acute Myeloid Leukemia; MDS: Myelodysplastic Syndromes
Key Experimental Protocols
Protocol 1: In Vitro Assessment of Pevonedistat Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of pevonedistat in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Pevonedistat hydrochloride
-
Vehicle (e.g., sterile DMSO)
-
Cell viability reagent (e.g., MTS or AlamarBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of pevonedistat serial dilutions in complete medium from a primary stock solution (e.g., 10 mM in DMSO). Include a vehicle-only control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X pevonedistat dilutions or vehicle control to the appropriate wells. This brings the final volume to 200 µL and the drug concentration to 1X.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent). Incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Blank-subtract the readings. Normalize the data by expressing the viability of treated wells as a percentage of the vehicle-treated control wells. Plot the percentage viability against the log of the pevonedistat concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: In Vivo Monitoring of Pevonedistat-Induced Hepatotoxicity in a Mouse Model
Objective: To monitor and assess liver toxicity in mice treated with pevonedistat.
Materials:
-
Tumor-bearing mice (e.g., xenograft or syngeneic models)
-
Pevonedistat formulated for in vivo administration
-
Blood collection supplies (e.g., heparinized capillary tubes for retro-orbital sampling)
-
Serum separator tubes
-
Clinical chemistry analyzer
-
Formalin and histology supplies
Procedure:
-
Baseline Measurement: Prior to the first dose, collect a baseline blood sample from all animals to assess normal liver function.
-
Pevonedistat Administration: Administer pevonedistat according to the planned dose and schedule (e.g., 60 mg/kg, intraperitoneally, on a Days 1, 3, 5 schedule).[12]
-
Routine Monitoring:
-
Body Weight and Clinical Signs: Record the body weight of each animal daily or at least three times per week. Observe for clinical signs of toxicity such as lethargy, ruffled fur, or loss of appetite.
-
Blood Sampling: Collect blood samples at regular intervals. A suggested schedule is 24 hours after the 3rd or 5th dose, and then weekly. Process the blood to obtain serum.
-
-
Serum Chemistry Analysis: Analyze serum samples for key liver injury markers:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Total Bilirubin (TBIL)
-
Alkaline Phosphatase (ALP)
-
-
Endpoint Analysis:
-
At the end of the study (or if an animal reaches a humane endpoint), perform a terminal blood collection.
-
Euthanize the animal and perform a necropsy. Weigh the liver.
-
Fix a section of the liver in 10% neutral buffered formalin for histopathological analysis (H&E staining) to assess for necrosis, inflammation, or other signs of tissue damage.
-
Protocol 3: Assessing Synergistic Cytotoxicity of Pevonedistat and TNF-α
Objective: To determine if pevonedistat sensitizes cancer cells to TNF-α-induced cell death.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2) or other cancer cell line of interest
-
Pevonedistat
-
Recombinant TNF-α
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for treatment and analysis without overgrowth. Allow to adhere overnight.
-
Establish Treatment Groups:
-
Vehicle Control
-
Pevonedistat alone (e.g., at IC20 concentration)
-
TNF-α alone (e.g., 10-20 ng/mL)[12]
-
Pevonedistat and TNF-α combination
-
-
Cell Treatment:
-
Treat cells with the sub-lethal dose of pevonedistat for a specified pre-incubation time (e.g., 1 hour).[12]
-
Add TNF-α to the appropriate wells.
-
Incubate for a defined period (e.g., 24 hours).
-
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Apoptosis Staining: Stain cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Data Analysis: Compare the percentage of apoptotic cells (Annexin V positive) in the combination treatment group to the single-agent and control groups. A significantly higher percentage of apoptosis in the combination group indicates synergistic cytotoxicity.
Visualizations: Pathways and Workflows
Pevonedistat's Mechanism and Toxicity Pathway
Caption: Mechanism of pevonedistat action leading to CRL inactivation and downstream toxicities.
Experimental Workflow: In Vivo Hepatotoxicity Assessment
Caption: Workflow for monitoring and managing hepatotoxicity in preclinical pevonedistat studies.
Troubleshooting Logic: Inconsistent IC50 Values
Caption: A logical decision tree for troubleshooting inconsistent in vitro potency results.
References
- 1. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance Pevonedistat's Anti-Tumor Activity
Welcome to the technical support center for pevonedistat (B1684682) research. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on strategies to enhance the anti-tumor activity of pevonedistat. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding pevonedistat's mechanism of action, strategies to improve its efficacy, and mechanisms of resistance.
Q1: What is the primary mechanism of action of pevonedistat?
Pevonedistat is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE). NAE is a critical component of the neddylation pathway, which is responsible for the attachment of the ubiquitin-like protein NEDD8 to substrate proteins. The primary targets of neddylation are the cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting NAE, pevonedistat prevents the activation of CRLs, leading to the accumulation of CRL substrate proteins. This disrupts various cellular processes, including cell cycle progression, DNA replication, and signal transduction, ultimately resulting in cancer cell apoptosis and senescence.[1]
Q2: What are the most promising combination strategies to enhance pevonedistat's anti-tumor activity?
Combining pevonedistat with other anti-cancer agents has shown significant promise in preclinical and clinical studies. Key strategies include:
-
With Hypomethylating Agents (HMAs): The combination of pevonedistat with azacitidine has been extensively studied in myeloid malignancies like acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[1][2][3][4] This combination has been shown to increase DNA damage and cell death compared to either agent alone.[1]
-
With BCL-2 Inhibitors: The combination with venetoclax, a BCL-2 inhibitor, has demonstrated synergistic effects in AML models. Pevonedistat and azacitidine upregulate NOXA, which neutralizes the anti-apoptotic protein MCL-1, a known resistance mechanism to venetoclax.[5]
-
With Standard Chemotherapy: Pevonedistat has been evaluated in combination with several standard chemotherapy regimens, including docetaxel, carboplatin, and paclitaxel, in patients with advanced solid tumors.[6][7]
-
With Oncolytic Viruses: Pevonedistat can sensitize cancer cells to oncolytic viruses like VSVΔ51 by suppressing the type 1 interferon response, thereby enhancing viral replication and tumor cell lysis.[8]
-
With Rituximab: In mantle cell lymphoma models, pevonedistat has been shown to enhance the activity of rituximab.[9]
Q3: My cells are showing resistance to pevonedistat. What are the known resistance mechanisms?
The most well-characterized mechanism of acquired resistance to pevonedistat is the overexpression of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[10][11] ABCG2 is a drug efflux pump that actively transports pevonedistat out of the cell, reducing its intracellular concentration and efficacy. While mutations in the NAEβ subunit have been identified in preclinical models, they are not commonly observed in clinical samples from patients who have relapsed.[10][12]
Q4: How can I overcome ABCG2-mediated resistance to pevonedistat in my experiments?
Resistance mediated by ABCG2 overexpression can be reversed by co-treatment with ABCG2 inhibitors. Preclinical studies have shown that inhibitors such as YHO-13351 and fumitremorgin C can restore sensitivity to pevonedistat in resistant cell lines.[10][11]
Section 2: Troubleshooting Guides
This section provides practical advice for specific issues you may encounter during your experiments.
Issue 1: Inconsistent results in cell viability assays with pevonedistat.
-
Possible Cause: Cell density at the time of treatment.
-
Troubleshooting Tip: Ensure consistent cell seeding density across all wells and plates. Cell viability can be influenced by confluency.
-
-
Possible Cause: Pevonedistat degradation.
-
Troubleshooting Tip: Prepare fresh dilutions of pevonedistat from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Troubleshooting Tip: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain a humidified environment.
-
Issue 2: Difficulty in establishing a pevonedistat-resistant cell line.
-
Possible Cause: Insufficient drug concentration or exposure time.
-
Troubleshooting Tip: Start with a low concentration of pevonedistat (e.g., IC20) and gradually increase the concentration in a stepwise manner as the cells develop resistance. This process can take several months.
-
-
Possible Cause: Cell line is inherently highly sensitive or unable to develop resistance.
-
Troubleshooting Tip: Some cell lines may not be able to develop resistance. If you are unsuccessful after a prolonged period, consider trying a different cell line.
-
Issue 3: Low efficiency in detecting ABCG2 overexpression by Western blot.
-
Possible Cause: ABCG2 is a membrane protein and may be difficult to extract.
-
Troubleshooting Tip: Use a lysis buffer specifically designed for membrane protein extraction, which may include stronger detergents. Consider preparing membrane-enriched fractions for your Western blot.
-
-
Possible Cause: Poor antibody performance.
-
Troubleshooting Tip: Ensure you are using an antibody validated for Western blotting and for the species you are working with. Optimize antibody concentration and incubation times. Include a positive control cell line known to overexpress ABCG2.
-
Section 3: Data Presentation
The following tables summarize quantitative data from key preclinical and clinical studies on pevonedistat combination therapies and resistance.
Table 1: Pevonedistat in Combination with Chemotherapy in Advanced Solid Tumors (Phase Ib Study) [6]
| Combination Arm | Number of Patients | Overall Response Rate (ORR) |
| Pevonedistat + Docetaxel | 22 | 16% |
| Pevonedistat + Carboplatin + Paclitaxel | 26 | 35% |
Table 2: Pevonedistat plus Azacitidine versus Azacitidine Alone in Higher-Risk Myelodysplastic Syndromes (MDS) (Phase 2 Study) [2][3]
| Outcome | Pevonedistat + Azacitidine | Azacitidine Alone | Hazard Ratio (HR) |
| Median Event-Free Survival (EFS) | 21.0 months | 16.6 months | 0.67 |
| Median Overall Survival (OS) | 21.8 months | 19.0 months | 0.80 |
| Complete Response (CR) Rate | 52% | 27% | N/A |
Table 3: Pevonedistat plus Azacitidine and Venetoclax in Relapsed/Refractory AML (Phase I Study)
| Pevonedistat Dose Level | Number of Patients | Most Common Grade ≥3 Adverse Events |
| 10 mg/m² | 6 | Neutropenia (31%), Thrombocytopenia (13%), Febrile Neutropenia (19%), Anemia (19%), Hypertension (19%), Sepsis (19%) |
| 15 mg/m² | N/A | N/A |
| 20 mg/m² | N/A | N/A |
Note: The original search results did not provide a breakdown of patient numbers and adverse events for all dose levels in this Phase I trial.
Table 4: IC50 Values for Pevonedistat in Sensitive and Resistant Cell Lines
| Cell Line | Cancer Type | Pevonedistat IC50 (Sensitive) | Pevonedistat IC50 (Resistant) | Fold Resistance |
| A2780 | Ovarian | Not specified | >10 µM | Not specified |
Note: Specific IC50 values for the sensitive parental line were not provided in the initial search results.
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying pevonedistat.
Protocol 1: Generation of Pevonedistat-Resistant Cell Lines
This protocol describes a general method for developing pevonedistat-resistant cancer cell lines through continuous exposure to the drug.
Materials:
-
Pevonedistat-sensitive parental cancer cell line
-
Complete cell culture medium
-
Pevonedistat (MLN4924)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Initial Seeding: Plate the parental cells at a low density in a T-25 flask.
-
Initial Drug Exposure: Once the cells have attached, replace the medium with fresh medium containing a low concentration of pevonedistat (e.g., the IC20, the concentration that inhibits 20% of cell growth).
-
Monitoring and Subculturing: Monitor the cells for growth. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of pevonedistat.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the pevonedistat concentration by a small increment (e.g., 1.5 to 2-fold).
-
Repeat: Repeat the process of monitoring, subculturing, and dose escalation over several months.
-
Confirmation of Resistance: Once the cells can proliferate in a high concentration of pevonedistat (e.g., >10 µM), confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 value to the parental cell line.
-
Stability Check: To ensure the resistance is stable, culture the resistant cells in drug-free medium for several passages and then re-assess their sensitivity to pevonedistat.
Protocol 2: Immunoblotting for ABCG2 Detection
This protocol outlines the steps for detecting the expression of the ABCG2 protein by Western blotting.
Materials:
-
Pevonedistat-sensitive and -resistant cell lines
-
Lysis buffer for membrane proteins (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ABCG2
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the sensitive and resistant cells with the appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ABCG2 and the loading control antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the intensity of the ABCG2 band between the sensitive and resistant cell lines, normalizing to the loading control.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol describes how to assess cell viability after treatment with pevonedistat using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
96-well opaque-walled plates
-
Cancer cell lines
-
Complete culture medium
-
Pevonedistat
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of pevonedistat for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of the culture medium.
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Section 5: Visualizations
This section provides diagrams created using Graphviz to illustrate key concepts.
Caption: Mechanism of action of pevonedistat.
Caption: ABCG2-mediated resistance to pevonedistat.
Caption: Workflow for studying pevonedistat resistance.
References
- 1. A Study of Pevonedistat and Venetoclax Combined With Azacitidine to Treat Acute Myeloid Leukemia (AML) in Adults Unable to Receive Intensive Chemotherapy [ctv.veeva.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Study finds new clinical trial drug boosts ability of oncolytic virus to target and kill cancer [tfri.ca]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncologymedinfo.com [oncologymedinfo.com]
- 12. OUH - Protocols [ous-research.no]
Pevonedistat Clinical Trials: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pevonedistat (B1684682). The information is designed to address specific challenges that may be encountered during experimental design and clinical trial enrollment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for pevonedistat?
A1: Pevonedistat is a first-in-class, small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is essential for the neddylation pathway, a process that conjugates the ubiquitin-like protein NEDD8 to target proteins.[1] By inhibiting NAE, pevonedistat prevents the activation of cullin-RING ligases (CRLs), which are crucial for the ubiquitination and subsequent degradation of proteins involved in cell cycle control, DNA replication, and apoptosis.[1] This disruption of protein degradation leads to cell cycle arrest and programmed cell death in cancer cells.[1]
Q2: What are the main challenges in enrolling patients in pevonedistat clinical trials for Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML)?
A2: Enrolling patients in pevonedistat clinical trials for MDS and AML faces several hurdles. A significant challenge is the presence of overly restrictive inclusion and exclusion criteria, which can unnecessarily limit the pool of eligible participants.[3] Many patients with MDS are older and have comorbidities, which often makes them ineligible for trials with stringent health requirements.[2] Specific factors that limit enrollment include age restrictions, poor performance status, and a history of other cancers.[2] Furthermore, general barriers to clinical trial participation, such as lack of awareness, limited access to trial sites, and socioeconomic factors, also play a role.[2][4]
Q3: What are common reasons for screen failures in pevonedistat and similar oncology trials?
A3: Screen failures, where a potential participant does not proceed to enrollment after screening, are common in oncology trials. The most frequent reason is not meeting the specific inclusion criteria.[5] Other significant causes for screen failure include patients declining to participate after giving initial consent, the development of a new medical issue between screening and enrollment, and laboratory values falling outside the protocol-specified range.[6] Logistical challenges, such as the inability to stay near the trial site, can also contribute to screen failures.[5]
Q4: What are the most frequently observed adverse events in pevonedistat clinical trials?
A4: In clinical trials, particularly when combined with azacitidine, the most common treatment-emergent adverse events of any grade for pevonedistat include constipation, nausea, fatigue, and anemia.[1] More severe (Grade ≥3) adverse events frequently reported are neutropenia, febrile neutropenia, anemia, and thrombocytopenia.[1][7] Hepatotoxicity (liver injury) has also been noted as a dose-limiting toxicity in some studies.[1][7]
Troubleshooting Guides
Problem: Difficulty meeting patient accrual targets for a pevonedistat clinical trial.
| Potential Cause | Troubleshooting Steps |
| Overly Restrictive Eligibility Criteria | Review and amend the protocol's inclusion/exclusion criteria to ensure they are not unnecessarily restrictive and reflect the real-world patient population.[3][8] Consider aligning criteria with the specific safety profile of pevonedistat. |
| Lack of Patient Awareness | Implement targeted outreach and education programs for patients and healthcare providers in the relevant therapeutic areas.[4] Utilize digital platforms and patient advocacy groups to disseminate information about the trial. |
| Competition from Other Trials | Collaborate with other research institutions to potentially expand the recruitment network. Highlight the unique aspects of the pevonedistat trial to both clinicians and potential participants. |
| High Screen Failure Rate | Conduct a thorough analysis of screen failure reasons to identify common patterns.[5][6] Pre-screening activities can help identify potentially ineligible candidates earlier in the process, saving resources. |
Data Presentation
Table 1: Patient Demographics in a Phase 1b Pevonedistat + Azacitidine Trial in AML
| Characteristic | Value |
| Number of Patients | 64 |
| Median Age (years) | 75 (range, 61-89) |
| Male | 53% |
| ECOG Performance Status 0-1 | 78% |
| De novo AML | 56% |
| Secondary AML | 44% |
| Median Marrow Blast Percentage | 38.5% (range, 5-92) |
| Intermediate-Risk Cytogenetics | 50% |
| Adverse-Risk Cytogenetics | 28% |
| Favorable-Risk Cytogenetics | 3% |
Source: Data synthesized from a Phase 1b study of pevonedistat in combination with azacitidine.[3]
Table 2: Efficacy Outcomes from the Phase 3 PANTHER Study (Pevonedistat + Azacitidine vs. Azacitidine Alone)
| Endpoint | Pevonedistat + Azacitidine | Azacitidine Alone | Hazard Ratio (95% CI) | P-value |
| Intent-to-Treat Population (n=454) | ||||
| Median Event-Free Survival (months) | 17.7 | 15.7 | 0.968 (0.757-1.238) | 0.557 |
| Median Overall Survival (months) | 20.3 | 16.8 | 0.881 (0.697-1.115) | 0.181 |
| Higher-Risk MDS Cohort (n=324) | ||||
| Median Event-Free Survival (months) | 19.2 | 15.6 | 0.887 (0.659-1.193) | 0.431 |
| Median Overall Survival (months) | 21.6 | 17.5 | 0.785 | 0.092 |
Source: Data from the global, randomized Phase 3 PANTHER trial.[9] Note: The study did not meet its primary endpoint of a statistically significant improvement in event-free survival.[10][11][12]
Experimental Protocols
Protocol 1: Pharmacodynamic Assay for NAE Inhibition in Tumor Biopsies
Objective: To confirm target engagement of pevonedistat by measuring the inhibition of NAE and the accumulation of downstream substrates in tumor tissue.
Methodology:
-
Tissue Collection: Obtain tumor biopsies from patients at baseline (pre-dose) and at specified time points post-pevonedistat infusion.
-
Immunohistochemistry (IHC):
-
Fix tissue samples in formalin and embed in paraffin (B1166041).
-
Section the paraffin blocks and mount on slides.
-
Perform antigen retrieval using an appropriate buffer and heat.
-
Incubate sections with primary antibodies against:
-
Pevonedistat-NEDD8 adduct (to directly measure drug-target interaction).
-
CDT1 (a CRL substrate that accumulates upon NAE inhibition).
-
NRF2 (another CRL substrate).
-
-
Use a suitable secondary antibody and detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Image Analysis:
-
Scan the stained slides.
-
Quantify the staining intensity and percentage of positive cells for each marker at baseline and post-treatment.
-
An increase in CDT1 and NRF2 staining post-treatment indicates successful NAE inhibition.[13]
-
Protocol 2: Measurement of Pevonedistat Plasma Concentration
Objective: To determine the pharmacokinetic profile of pevonedistat in patients.
Methodology:
-
Sample Collection: Collect serial blood samples in tubes containing K2EDTA as an anticoagulant at pre-specified time points before, during, and after pevonedistat infusion.[14]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of pevonedistat in plasma.[14]
-
Use a deuterated internal standard (e.g., TAK-924-d8) for accurate quantification.[14]
-
Prepare a calibration curve using known concentrations of pevonedistat.
-
Extract pevonedistat and the internal standard from the plasma samples.
-
Inject the extracted samples into the LC-MS/MS system.
-
Quantify the pevonedistat concentration based on the calibration curve.
-
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, AUC, and half-life.[14]
Mandatory Visualizations
Caption: Pevonedistat inhibits NAE, leading to substrate accumulation and apoptosis.
Caption: Workflow of a randomized pevonedistat clinical trial.
References
- 1. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdnewsline.com [mdnewsline.com]
- 3. Reducing clinical trial eligibility barriers for patients with MDS: an icMDS position statement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biodexapharma.com [biodexapharma.com]
- 5. Audit of screen failure in 15 randomised studies from a low and middle-income country - ecancer [ecancer.org]
- 6. Determinants of patient screen failures in Phase 1 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pevonedistat (MLN4924), a First-in-Class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukaemia and myelodysplastic syndromes: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reducing clinical trial eligibility barriers for patients with MDS: an icMDS position statement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Takeda’s pevonedistat fails to meet primary goal in Phase III leukaemia trial [clinicaltrialsarena.com]
- 12. Takeda Blood Cancer Drug Fails in Phase III - BioSpace [biospace.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
Validation & Comparative
Pevonedistat vs. Other Proteasome Inhibitors in Mantle Cell Lymphoma: A Comparative Guide
I have gathered a significant amount of information on pevonedistat (B1684682) and other proteasome inhibitors (bortezomib, carfilzomib (B1684676), ixazomib) in MCL. I have details on their mechanisms of action, preclinical data including some IC50 values for pevonedistat in MCL cell lines, and clinical trial results, mostly from single-arm or combination studies. I also found some protocols for key experiments like cell viability and apoptosis assays, and western blotting for the NF-kB pathway.
However, a direct head-to-head comparison of pevonedistat with other proteasome inhibitors in MCL, both in preclinical and clinical settings, is still lacking in the search results. This makes a direct quantitative comparison in tables challenging. For instance, I have IC50 values for pevonedistat against MCL cell lines, but I haven't found a study that directly compares these with the IC50 values of bortezomib (B1684674), carfilzomib, or ixazomib (B1672701) in the same cell lines under the same experimental conditions. Similarly, the clinical data is from different trials with different patient populations and treatment regimens, making a direct comparison of response rates difficult and potentially misleading.
To address this, I will need to synthesize the available information to create a comprehensive comparison, while clearly acknowledging the limitations of the data. I can create tables that present the available data for each drug side-by-side, with appropriate caveats. I can also create the requested diagrams and provide the detailed experimental protocols based on the information I have found.
Given the extensive information I have already gathered, I believe I can now proceed to generate the comparison guide. I will structure the response to first provide a comparative overview, then delve into the mechanisms of action with a signaling pathway diagram, present the preclinical and clinical data in tables with necessary explanations, provide detailed experimental protocols, and finally, create the workflow diagrams. I will ensure all information is appropriately cited. Therefore, I will now proceed with generating the response.
For Researchers, Scientists, and Drug Development Professionals
Mantle cell lymphoma (MCL) is an aggressive B-cell non-Hodgkin lymphoma with a clear need for novel therapeutic strategies. The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis and a validated therapeutic target in MCL. This guide provides a detailed comparison of pevonedistat, a first-in-class NEDD8-activating enzyme (NAE) inhibitor, with established proteasome inhibitors (PIs) such as bortezomib, carfilzomib, and ixazomib, in the context of MCL.
Executive Summary
Pevonedistat offers a distinct mechanism of action by targeting an upstream enzyme in the UPS, the NEDD8-activating enzyme, leading to the inactivation of Cullin-RING ligases (CRLs). This contrasts with direct 20S proteasome inhibitors like bortezomib, carfilzomib, and ixazomib. While direct head-to-head clinical comparisons are limited, preclinical data suggest pevonedistat's potent anti-tumor activity in MCL models. Clinically, pevonedistat has shown promising efficacy in combination therapies, particularly with the BTK inhibitor ibrutinib (B1684441). Established proteasome inhibitors have proven efficacy in MCL, both as single agents and in combination regimens, but are associated with specific toxicity profiles, including peripheral neuropathy and cardiotoxicity. This guide will delve into the mechanistic differences, comparative preclinical and clinical data, and detailed experimental protocols to evaluate these agents.
Mechanism of Action: A Tale of Two Targets in the Ubiquitin-Proteasome System
The antitumor activity of both pevonedistat and traditional proteasome inhibitors converges on the disruption of protein degradation, leading to the accumulation of pro-apoptotic proteins and cell cycle inhibitors. However, their primary targets within the UPS are distinct.
Pevonedistat: Targeting the Neddylation Cascade
Pevonedistat inhibits the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1][2] Neddylation is a post-translational modification essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), which are responsible for targeting a vast number of proteins for proteasomal degradation.[3] By inhibiting NAE, pevonedistat prevents the neddylation of cullins, leading to CRL inactivation.[3] This results in the accumulation of CRL substrates, including the NF-κB inhibitor IκBα, leading to the suppression of the pro-survival NF-κB pathway.[4][5] The accumulation of other CRL substrates, such as the cell cycle regulators p21 and p27, can induce cell cycle arrest and apoptosis.[2][6]
Proteasome Inhibitors: Direct Blockade of the Proteasome
Bortezomib, carfilzomib, and ixazomib directly target the 20S catalytic core of the proteasome.[7][8] Bortezomib and ixazomib are reversible inhibitors, while carfilzomib is an irreversible inhibitor.[8][9] By blocking the chymotrypsin-like activity of the β5 subunit of the proteasome, these drugs prevent the degradation of polyubiquitinated proteins.[7] This leads to the accumulation of numerous proteins, including IκBα (inhibiting NF-κB), the tumor suppressor p53, and pro-apoptotic proteins of the Bcl-2 family, ultimately triggering apoptosis and cell cycle arrest in MCL cells.[4][7]
Preclinical Data Comparison
Direct comparative preclinical studies are scarce. However, available data allow for an indirect comparison of the in vitro activity of these agents in MCL cell lines.
Table 1: In Vitro Activity of Pevonedistat and Proteasome Inhibitors in MCL Cell Lines
| Drug | MCL Cell Line | IC50 | Exposure Time | Reference |
| Pevonedistat | Granta | 78 nM | 48h | [2] |
| Mino | ~100-500 nM | 48h | [4] | |
| HBL-2 | ~100-500 nM | 48h | [4] | |
| Z-138 | >1 µM | 48h | [4] | |
| Jeko-1 | >1 µM | 48h | [4] | |
| Rec-1 | 8445 nM | 48h | [2] | |
| Bortezomib | Granta-519 | ~5 nM | 72h | [10] |
| JVM-2 | ~7 nM | 72h | [10] | |
| Carfilzomib | N/A | N/A | N/A | No direct MCL IC50 data found in searches. |
| Ixazomib | N/A | N/A | N/A | No direct MCL IC50 data found in searches. |
N/A: Not available in the searched literature. It is important to note that IC50 values can vary significantly between studies due to different experimental conditions.
In vivo studies have demonstrated that pevonedistat, as a single agent, prolongs the survival of MCL-bearing mouse models.[2] Similarly, bortezomib has shown significant anti-tumor activity in MCL xenograft models.[7] Pevonedistat has also exhibited synergistic or additive effects when combined with bortezomib in MCL cell lines.[2][6]
Clinical Data Comparison
A direct comparison of clinical trial data is challenging due to variations in study design, patient populations, and treatment lines. The following tables summarize key efficacy data from separate clinical trials.
Table 2: Clinical Efficacy of Pevonedistat in Relapsed/Refractory MCL
| Trial (NCT) | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Reference |
| Phase 1 (NCT03479268) | Pevonedistat + Ibrutinib | R/R MCL (n=8) | 100% | 37.5% (3 CRs) | [11][12] |
Table 3: Clinical Efficacy of Proteasome Inhibitors in Relapsed/Refractory MCL
| Drug | Trial | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Reference |
| Bortezomib | PINNACLE | Bortezomib monotherapy | R/R MCL (n=155) | 32% | 8% | 9.2 months | 6.7 months | [13][14] |
| Carfilzomib | Phase 2 | Carfilzomib monotherapy | R/R MM (Bortezomib-exposed) | 55% (≥PR) | N/A | 11.7 months | 4.1 months | [15] |
| Ixazomib | TOURMALINE-MM1 | Ixazomib + Lenalidomide + Dexamethasone (B1670325) | R/R MM (n=360) | 78.3% | 11.7% | 20.5 months | 20.6 months | [16][17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the activity of pevonedistat and proteasome inhibitors in MCL.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the dose-dependent effect of a compound on the viability of MCL cell lines.
Protocol:
-
Cell Seeding: Seed MCL cell lines (e.g., Granta, Mino, Jeko-1) in opaque-walled 96-well plates at a density of 0.5 × 10^6 cells/mL in a final volume of 100 µL of complete culture medium.[2]
-
Drug Treatment: Prepare serial dilutions of pevonedistat (e.g., 0-4 µM) or other proteasome inhibitors in culture medium.[2] Add the drug solutions to the wells. Include vehicle control (e.g., DMSO) and no-cell control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[18]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[18]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and necrosis in MCL cells following drug treatment.
Protocol:
-
Cell Treatment: Seed MCL cells in 6-well plates and treat with the desired concentrations of pevonedistat or other proteasome inhibitors for a specified time (e.g., 48 hours).[6]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[18]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[18]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube.[18]
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for NF-κB Pathway Proteins
Objective: To assess the effect of drug treatment on the levels of key proteins in the NF-κB signaling pathway (e.g., p-IκBα, total IκBα, nuclear p65).
Protocol:
-
Protein Extraction:
-
Treat MCL cells with the compound for the desired time.
-
Harvest cells and perform cytoplasmic and nuclear fractionation using a commercial kit or a standard protocol involving hypotonic and high-salt buffers.[19]
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[20]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[20]
-
Incubate the membrane with primary antibodies against p-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Experimental and Logical Workflows
Conclusion
Pevonedistat represents a novel and promising therapeutic agent for MCL, with a distinct mechanism of action that differentiates it from currently approved proteasome inhibitors. While direct comparative data remains limited, preclinical studies highlight its potent anti-tumor activity in MCL models. The encouraging results from combination studies, particularly with ibrutinib, warrant further investigation in larger clinical trials. For researchers and drug development professionals, understanding the nuances of these different UPS inhibitors is crucial for designing rational combination strategies and overcoming resistance mechanisms in the treatment of Mantle Cell Lymphoma.
References
- 1. High response rate to bortezomib with or without dexamethasone in patients with relapsed or refractory multiple myeloma: results of a global phase 3b expanded access program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib for the treatment of mantle cell lymphoma: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Preclinical Discovery and Development of Bortezomib for the Treatment of Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacr.org [aacr.org]
- 9. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
- 12. Pevonedistat, a Nedd8-activating enzyme inhibitor, in combination with ibrutinib in patients with relapsed/refractory B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Bortezomib in patients with relapsed or refractory mantle cell lymphoma: updated time-to-event analyses of the multicenter phase 2 PINNACLE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase 2 single-center study of carfilzomib 56 mg/m2 with or without low-dose dexamethasone in relapsed multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. rarecancernews.com [rarecancernews.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Validating Pevonedistat's On-Target Effects In Vivo: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, validating the on-target effects of a therapeutic candidate is a critical step in preclinical development. This guide provides a comparative analysis of pevonedistat (B1684682) (MLN4924), a first-in-class inhibitor of the NEDD8-activating enzyme (NAE), with other emerging NAE inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying biological pathways and experimental workflows.
Introduction to Pevonedistat and NAE Inhibition
Pevonedistat is a small molecule inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1][2] This pathway is analogous to the ubiquitination cascade and plays a vital role in regulating the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By forming a covalent adduct with NEDD8, pevonedistat blocks NAE activity, leading to the inactivation of CRLs.[3] This results in the accumulation of various CRL substrate proteins, many of which are tumor suppressors involved in cell cycle control, DNA replication, and stress responses.[4][5] The disruption of these processes ultimately leads to cancer cell cycle arrest, apoptosis, and senescence.[2][5]
Comparison of NAE Inhibitors: In Vivo On-Target Effects
While pevonedistat is the most clinically advanced NAE inhibitor, other molecules such as TAS4464 and SOMCL-19-133 have emerged with distinct properties. This section compares the available in vivo data on their on-target efficacy.
A direct head-to-head comparison of all three inhibitors in the same in vivo model is not yet available in the public domain. The following data is compiled from separate studies, and direct cross-study comparisons should be made with caution.
| NAE Inhibitor | In Vivo Model | Key On-Target Effects Observed | Efficacy | Reference |
| Pevonedistat (MLN4924) | CCRF-CEM xenograft | Inhibition of cullin neddylation, accumulation of CRL substrates (CDT1, NRF2, p-IκBα). | Significant tumor growth inhibition with twice-weekly administration. | [4] |
| Neuroblastoma orthotopic xenograft | Decreased tumor weight independent of p53 status. | Effective at decreasing tumor weight. | [6] | |
| TAS4464 | CCRF-CEM xenograft | More sustained inhibition of cullin neddylation compared to pevonedistat. Accumulation of CRL substrates and apoptosis-related factors. | More efficacious than pevonedistat, with weekly administration leading to complete tumor regression. | [4] |
| SOMCL-19-133 | HCT-116 and MV-4-11 xenografts | Data on in vivo on-target effects (cullin neddylation, substrate accumulation) not explicitly quantified in the provided search results. | Profound in vivo anti-tumor efficacy with both oral and subcutaneous administration. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to validate the on-target effects of NAE inhibitors in vivo.
Western Blot Analysis of Neddylated Cullins and CRL Substrates in Tumor Xenografts
This protocol details the detection of changes in protein neddylation and the accumulation of CRL substrates in tumor tissue following treatment with an NAE inhibitor.
1. Tumor Lysate Preparation:
-
Excise tumors from treated and control animals and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
2. SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Neddylated Cullin (using an anti-NEDD8 antibody, which will show a shift in the cullin band)
-
Total Cullin (e.g., anti-CUL1)
-
CRL substrates (e.g., anti-CDT1, anti-p21)
-
Loading control (e.g., anti-β-actin or anti-GAPDH)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane five times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunohistochemical (IHC) Staining of CRL Substrates in Paraffin-Embedded Tumor Tissues
This protocol allows for the visualization and semi-quantification of CRL substrate accumulation within the tumor microenvironment.
1. Tissue Preparation:
-
Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin.
-
Cut 4-5 µm sections and mount on positively charged slides.
2. Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 1 hour.
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final wash in distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
4. Staining:
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a serum-based blocking solution for 1 hour.
-
Incubate with the primary antibody (e.g., anti-CDT1 or anti-p21) overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash and incubate with an avidin-biotin-peroxidase complex for 30 minutes.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
5. Analysis:
-
Image the slides using a light microscope.
-
Semi-quantify the staining intensity and the percentage of positive cells, for example, using an H-score.[7]
In Vivo Tumor Growth Monitoring using Bioluminescence Imaging
This non-invasive method allows for the longitudinal monitoring of tumor burden in living animals.
1. Cell Line Preparation:
-
Transduce the cancer cell line of interest with a lentiviral vector expressing luciferase.
-
Select for a stable luciferase-expressing cell line.
2. Animal Procedures:
-
Implant the luciferase-expressing tumor cells into the appropriate location (e.g., subcutaneously or orthotopically) in immunocompromised mice.
-
Allow tumors to establish to a predetermined size.
-
Randomize animals into treatment and control groups.
3. Imaging:
-
Anesthetize the mice using isoflurane.
-
Administer the luciferase substrate (D-luciferin) via intraperitoneal injection.
-
After a consistent uptake time (typically 10-15 minutes), image the mice using an in vivo imaging system (e.g., IVIS).
-
Acquire bioluminescent images and quantify the signal intensity (photons/second) from a defined region of interest over the tumor.[8]
4. Data Analysis:
-
Plot the bioluminescent signal over time for each group to monitor tumor growth or regression.
-
Calculate tumor growth inhibition based on the differences in signal between the treated and control groups.
Conclusion
Validating the on-target effects of NAE inhibitors like pevonedistat in vivo is a multifaceted process that relies on a combination of robust animal models and specific pharmacodynamic assays. The data presented here indicates that while pevonedistat is a potent NAE inhibitor, newer agents like TAS4464 may offer improved potency and more sustained target inhibition in vivo. The provided protocols offer a foundation for researchers to design and execute experiments to rigorously evaluate the in vivo efficacy and mechanism of action of NAE inhibitors. As the field of neddylation inhibition continues to evolve, standardized and well-controlled comparative studies will be crucial for identifying the most promising therapeutic candidates for clinical development.
References
- 1. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in Cancer Treatment by Targeting the Neddylation Pathway [frontiersin.org]
- 3. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Pevonedistat in Acute Myeloid Leukemia: A Comparative Guide to Combination Therapy vs. Monotherapy
For Researchers, Scientists, and Drug Development Professionals
Pevonedistat (B1684682), a first-in-class inhibitor of the NEDD8-activating enzyme (NAE), has emerged as a promising therapeutic agent in acute myeloid leukemia (AML). By blocking the neddylation pathway, pevonedistat disrupts the function of cullin-RING ligases (CRLs), leading to the accumulation of tumor-suppressive proteins and ultimately inducing cancer cell apoptosis.[1][2] This guide provides a comprehensive comparison of pevonedistat combination therapies versus monotherapy in AML, supported by clinical trial data and preclinical experimental evidence.
Efficacy in Combination with Azacitidine: Clinical Trial Data
Clinical investigations have primarily focused on combining pevonedistat with the hypomethylating agent azacitidine. The rationale for this combination is supported by preclinical studies demonstrating synergistic anti-leukemic activity.[2]
Phase 3 PANTHER Trial (NCT03268954)
The largest randomized trial to date, the PANTHER study, evaluated the efficacy and safety of pevonedistat plus azacitidine compared to azacitidine alone in patients with higher-risk myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and low-blast AML (20-30% blasts).[3][4][5] While the trial did not meet its primary endpoint of event-free survival (EFS) in the intent-to-treat (ITT) population, subgroup analyses suggested potential benefits.[1][3][5][6]
Table 1: Efficacy Outcomes in the PANTHER Phase 3 Trial [3][4][5]
| Outcome | Pevonedistat + Azacitidine (n=227) | Azacitidine Monotherapy (n=227) | Hazard Ratio (95% CI) | P-value |
| Intent-to-Treat (ITT) Population | ||||
| Median Event-Free Survival (EFS) | 17.7 months | 15.7 months | 0.968 (0.757-1.238) | 0.557 |
| Median Overall Survival (OS) | 20.3 months | 16.8 months | 0.881 (0.697-1.115) | 0.181 |
| Higher-Risk MDS Subgroup | ||||
| Median EFS | 19.2 months | 15.6 months | 0.887 (0.659-1.193) | 0.431 |
| Median OS | 21.6 months | 17.5 months | 0.785 (0.593-1.039) | 0.092 |
| Low-Blast AML (20-30% blasts) Subgroup | ||||
| Median OS | 14.5 months | 14.7 months | 1.107 | 0.664 |
Phase 2 Trial (Sekeres et al.)
An earlier randomized Phase 2 study provided encouraging results for the combination therapy, particularly in the higher-risk MDS subgroup, which prompted the larger Phase 3 trial.[7][8][9]
Table 2: Efficacy Outcomes in the Phase 2 Trial [7][8]
| Outcome | Pevonedistat + Azacitidine | Azacitidine Monotherapy | Hazard Ratio (95% CI) | P-value |
| Intent-to-Treat (ITT) Population | ||||
| Median EFS | 21.0 months | 16.6 months | 0.67 | 0.076 |
| Median OS | 21.8 months | 19.0 months | 0.80 (0.51-1.26) | 0.334 |
| Overall Response Rate (ORR) | 71% | 60% | ||
| Higher-Risk MDS Subgroup | ||||
| Median EFS | 20.2 months | 14.8 months | 0.54 (0.29-1.00) | 0.045 |
| Median OS | 23.9 months | 19.1 months | 0.70 (0.39-1.27) | 0.240 |
| Complete Remission (CR) Rate | 52% | 27% | ||
| Overall Response Rate (ORR) | 79% | 57% |
The Triplet Combination: Pevonedistat, Venetoclax (B612062), and Azacitidine
Preclinical data have shown that pevonedistat and azacitidine upregulate the pro-apoptotic protein NOXA, which enhances sensitivity to the BCL-2 inhibitor venetoclax.[2][10] This provided the rationale for a triplet combination therapy.
A Phase 1/2 study by Short et al. evaluated the safety and efficacy of pevonedistat, venetoclax, and azacitidine in newly diagnosed secondary AML and in MDS or CMML after hypomethylating agent failure.[11]
Table 3: Efficacy of Pevonedistat, Venetoclax, and Azacitidine in AML [11]
| Outcome | AML Cohort (n=32) |
| Median Age | 74 years |
| CR/CRi Rate | 66% |
| Median OS | 8.1 months |
| CR: Complete Remission; CRi: Complete Remission with incomplete hematologic recovery. |
Another Phase 2 study directly compared the triplet combination to venetoclax and azacitidine. The study was stopped early, and the results showed no significant difference in EFS or OS between the two arms.[12]
Table 4: Pevonedistat + Venetoclax + Azacitidine vs. Venetoclax + Azacitidine [12]
| Outcome | Pevonedistat + Venetoclax + Azacitidine (n=83) | Venetoclax + Azacitidine (n=81) | Hazard Ratio (95% CI) | P-value |
| Complete Remission (CR) Rate | 45% | 49% | ||
| Composite CR (CR + CRi) Rate | 77% | 72% | ||
| Median Event-Free Survival (EFS) | Not Significantly Different | Not Significantly Different | 0.99 (0.61-1.60) | 0.477 |
| Median Overall Survival (OS) | Not Significantly Different | Not Significantly Different | 1.42 (0.82-2.49) | 0.896 |
Safety and Tolerability
A key observation across clinical trials is that the addition of pevonedistat to azacitidine did not significantly increase myelosuppression or the overall incidence of severe adverse events compared to azacitidine monotherapy.[3][7]
Table 5: Common Grade ≥3 Adverse Events (Pevonedistat + Azacitidine vs. Azacitidine) [3][7]
| Adverse Event | PANTHER Phase 3: Pevo + Aza | PANTHER Phase 3: Aza | Phase 2 (Sekeres et al.): Pevo + Aza | Phase 2 (Sekeres et al.): Aza |
| Neutropenia | 31% | 33% | 33% | 27% |
| Anemia | 33% | 34% | 19% | 27% |
| Thrombocytopenia | 30% | 30% | 19% | 23% |
| Febrile Neutropenia | Not Reported | Not Reported | 26% | 29% |
In the triplet combination study, the most common grade 3-4 adverse events were infections (35%) and febrile neutropenia (25%).[11]
Mechanism of Action and Signaling Pathways
Pevonedistat inhibits the NAE, which is the initiating enzyme in the neddylation cascade. This leads to the inactivation of cullin-RING E3 ubiquitin ligases, resulting in the accumulation of their substrates. Key substrates include the cell cycle inhibitor p27 and the DNA replication licensing factor CDT1. The accumulation of these proteins leads to cell cycle arrest and apoptosis.[2]
Caption: Pevonedistat inhibits NAE, blocking CRL-mediated protein degradation.
The synergy with azacitidine and venetoclax is mediated, in part, through the upregulation of the pro-apoptotic protein NOXA. Both pevonedistat and azacitidine contribute to increased NOXA expression, which in turn inhibits the anti-apoptotic protein MCL-1. This sensitizes AML cells to BCL-2 inhibition by venetoclax.
Caption: Pevonedistat and azacitidine upregulate NOXA, enhancing venetoclax-induced apoptosis.
Experimental Protocols
The preclinical and correlative studies supporting the clinical development of pevonedistat combinations have utilized a range of standard laboratory techniques.
Cell Viability and Apoptosis Assays
-
Objective: To assess the cytotoxic and pro-apoptotic effects of pevonedistat alone and in combination with other agents on AML cell lines and primary patient samples.
-
Methodology:
-
Cell Culture: AML cell lines (e.g., MV4-11, MOLM-13) or primary AML blasts are cultured under standard conditions.
-
Drug Treatment: Cells are treated with varying concentrations of pevonedistat, azacitidine, and/or venetoclax for specified durations (e.g., 48-72 hours).[13][14]
-
Viability Assessment: Cell viability can be measured using assays such as AlamarBlue, which detects metabolic activity.[15]
-
Apoptosis Detection: Apoptosis is quantified by flow cytometry after staining with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and a viability dye like 7-AAD or Propidium Iodide (to distinguish apoptotic from necrotic cells).[13][14][15]
-
Caption: Workflow for assessing apoptosis in AML cells treated with pevonedistat.
Western Blotting
-
Objective: To detect changes in the expression and post-translational modification of key proteins in the neddylation and apoptosis pathways.
-
Methodology:
-
Protein Extraction: Whole-cell lysates are prepared from AML cells following drug treatment.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins (e.g., neddylated-CUL1, cleaved PARP, cleaved caspases, NOXA, MCL-1).[13][16]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection via chemiluminescence.
-
Conclusion
While pevonedistat monotherapy has shown limited clinical activity, its combination with azacitidine has demonstrated encouraging, albeit not statistically significant in the pivotal Phase 3 trial, improvements in some patient subgroups, particularly those with higher-risk MDS. The addition of pevonedistat to azacitidine is well-tolerated, without a significant increase in myelosuppression. The triplet combination with venetoclax has a strong preclinical rationale, but initial clinical data have not yet shown a definitive benefit over the venetoclax and azacitidine doublet. Further research is needed to identify patient populations who are most likely to benefit from pevonedistat-based combination therapies and to optimize these treatment regimens. The non-myelosuppressive profile of pevonedistat continues to make it an attractive partner for combination with other anti-leukemic agents.[8]
References
- 1. Takeda Provides Update on Phase 3 PANTHER (Pevonedistat-3001) Trial [takedaoncology.com]
- 2. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. PHASE 2 STUDY OF PEVONEDISTAT + AZACITIDINE VERSUS AZACITIDINE IN PATIENTS WITH HIGHER-RISK MYELODYSPLASTIC SYNDROMES/CHRONIC MYELOMONOCYTIC LEUKEMIA OR LOW-BLAST ACUTE MYELOGENOUS LEUKEMIA (NCT02610777) | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 8. cancernursingtoday.com [cancernursingtoday.com]
- 9. Research Portal [scholarship.miami.edu]
- 10. Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase 1/2 study of azacitidine, venetoclax and pevonedistat in newly diagnosed secondary AML and in MDS or CMML after failure of hypomethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase I study of pevonedistat, azacitidine, and venetoclax in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]
Independent Validation of Pevonedistat's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data independently validating the mechanism of action of pevonedistat (B1684682) (MLN4924), a first-in-class inhibitor of the NEDD8-activating enzyme (NAE). By summarizing key findings and detailing experimental protocols, this document serves as a valuable resource for researchers investigating novel cancer therapeutics.
Pevonedistat's established mechanism of action is the inhibition of NAE, a critical enzyme in the neddylation pathway. This pathway regulates the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[1] Inhibition of NAE by pevonedistat prevents the conjugation of NEDD8 to cullin proteins, leading to the inactivation of CRLs. Consequently, CRL substrate proteins, which are pivotal in cell cycle progression, DNA replication, and signal transduction, accumulate, ultimately triggering cancer cell death through apoptosis, cell cycle arrest, and senescence.[1]
Comparative Efficacy of Pevonedistat Across Cancer Cell Lines
Multiple independent studies have corroborated the cytotoxic effects of pevonedistat across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a wide spectrum of sensitivity, indicating that the cellular context and genetic background of the cancer cells can influence their response to pevonedistat.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A375 | Melanoma | 1200 | [2] |
| Mel39 | Melanoma | 143 | [2] |
| HCT-116 | Colorectal Carcinoma | 4.7 | [3] |
| MV-4-11 | Leukemia | <200 | [4] |
| NCI-H1975 | Non-small cell lung cancer | <200 | [4] |
| Retinoblastoma Xenografts | Retinoblastoma | EC50 ≈ 1000 | [5] |
Pevonedistat Induces Cell Cycle Arrest
A hallmark of pevonedistat's mechanism of action is the induction of cell cycle arrest, a direct consequence of the accumulation of key cell cycle regulatory proteins. The specific phase of cell cycle arrest can vary depending on the cancer cell type and the status of tumor suppressor proteins like p53.
| Cell Line | Cancer Type | Pevonedistat Concentration | Duration of Treatment | Effect on Cell Cycle | Reference |
| Malignant T-cells | T-cell Lymphoma | Not Specified | Not Specified | G2 arrest | [6] |
| Retinoblastoma Cells | Retinoblastoma | Not Specified | Not Specified | G1 or G2/M arrest | [5] |
Pevonedistat's Impact on Key Signaling Pathways
The inhibition of NAE by pevonedistat sets off a cascade of events that disrupt critical cellular signaling pathways, leading to the observed anti-cancer effects.
Caption: Pevonedistat inhibits NAE, leading to CRL inactivation and substrate accumulation.
Experimental Workflow for Validating Pevonedistat's Mechanism of Action
The following diagram outlines a typical experimental workflow to independently validate the mechanism of action of pevonedistat.
Caption: A typical experimental workflow for validating pevonedistat's mechanism of action.
Detailed Experimental Protocols
Western Blot Analysis
Objective: To detect the inhibition of cullin neddylation and the accumulation of CRL substrates (CDT1, p21, WEE1) in response to pevonedistat treatment.
Materials:
-
Cancer cell lines
-
Pevonedistat (MLN4924)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-NEDD8
-
Rabbit anti-CDT1 (e.g., Abcam, ab202067)
-
Rabbit anti-p21
-
Rabbit anti-WEE1
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of pevonedistat (e.g., 0.1, 0.3, 1 µM) or DMSO (vehicle control) for the desired time points (e.g., 24, 48 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and visualize the protein bands using an ECL detection system.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of pevonedistat on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Pevonedistat
-
Complete cell culture medium
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with pevonedistat as described for the Western blot analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay using Annexin V Staining
Objective: To quantify the induction of apoptosis by pevonedistat.
Materials:
-
Cancer cell lines
-
Pevonedistat
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with pevonedistat as described previously.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Immunofluorescence for CDT1 Localization
Objective: To visualize the accumulation and nuclear localization of CDT1 following pevonedistat treatment.
Materials:
-
Cancer cell lines grown on coverslips
-
Pevonedistat
-
PBS
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-CDT1 (e.g., Abcam, ab202067)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with pevonedistat.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-CDT1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips onto microscope slides.
-
Imaging: Visualize the subcellular localization of CDT1 using a fluorescence microscope.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of MLN4924 (Pevonedistat) as a Potential Therapeutic Agent in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 4. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical studies reveal MLN4924 is a promising new retinoblastoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pevonedistat in High-Risk Myelodysplastic Syndromes: A Comparative Analysis Against the Standard of Care
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pevonedistat (B1684682), an investigational agent, with the standard of care for high-risk myelodysplastic syndromes (MDS). This analysis is supported by experimental data from the pivotal Phase 3 PANTHER trial.
High-risk myelodysplastic syndromes (MDS) are a group of challenging hematologic malignancies with a poor prognosis. For years, the standard of care for patients not eligible for allogeneic stem cell transplantation has been hypomethylating agents (HMAs), such as azacitidine.[1][2] However, outcomes remain suboptimal, necessitating the development of novel therapeutic strategies. This guide focuses on pevonedistat, a first-in-class inhibitor of the NEDD8-activating enzyme (NAE), and its performance in combination with azacitidine compared to azacitidine alone.[3]
Mechanism of Action: Targeting the Neddylation Pathway
Pevonedistat introduces a novel mechanism to the treatment of high-risk MDS by inhibiting the NEDD8-activating enzyme (NAE).[3] NAE is a critical component of the neddylation pathway, a process analogous to ubiquitination that regulates the function of cullin-RING ligases (CRLs). CRLs are responsible for the ubiquitination and subsequent degradation of a significant portion of the proteome, including proteins involved in cell cycle control and apoptosis.[4][5]
By inhibiting NAE, pevonedistat prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, which can trigger cell cycle arrest and apoptosis in cancer cells.[3][4] The synergistic effect of pevonedistat with azacitidine is thought to arise from the combined impact on DNA damage and cell death pathways.[3]
Clinical Efficacy: The PANTHER Trial
The pivotal Phase 3 PANTHER (Pevonedistat-3001) trial was a global, randomized study that evaluated the efficacy and safety of pevonedistat in combination with azacitidine versus azacitidine monotherapy in patients with newly diagnosed higher-risk MDS, chronic myelomonocytic leukemia (CMML), or low-blast acute myeloid leukemia (AML).[6][7]
Efficacy in High-Risk Myelodysplastic Syndromes
The primary endpoint of the PANTHER trial was event-free survival (EFS).[6] In the intent-to-treat population, the addition of pevonedistat to azacitidine did not result in a statistically significant improvement in EFS compared to azacitidine alone.[6][7]
| Efficacy Endpoint | Pevonedistat + Azacitidine (n=227) | Azacitidine Alone (n=227) | Hazard Ratio (95% CI) | p-value |
| Intent-to-Treat Population | ||||
| Median Event-Free Survival | 17.7 months | 15.7 months | 0.968 (0.757-1.238) | 0.557 |
| Higher-Risk MDS Cohort (n=324) | ||||
| Median Event-Free Survival | 19.2 months | 15.6 months | 0.887 (0.659-1.193) | 0.431 |
| Median Overall Survival | 21.6 months | 17.5 months | 0.785 | 0.092 |
Data from the PANTHER Phase 3 Trial.[6][7]
While the primary endpoint was not met, a numerical improvement in median overall survival was observed in the higher-risk MDS cohort for the combination therapy.[6] Furthermore, a post-hoc analysis suggested a potential overall survival benefit for patients with higher-risk MDS who received more than three or six cycles of treatment.[6][7] For those receiving more than three cycles, the median OS was 23.8 months with the combination versus 20.6 months with azacitidine alone (p=0.021).[6] For those receiving more than six cycles, the median OS was 27.1 months versus 22.5 months (p=0.008), respectively.[6]
Safety and Tolerability
The addition of pevonedistat to azacitidine did not introduce new safety signals and the dose intensity of azacitidine was maintained.[6][7] The rates of common grade ≥3 hematologic treatment-emergent adverse events were comparable between the two arms.[6]
| Grade ≥3 Adverse Event | Pevonedistat + Azacitidine | Azacitidine Alone |
| Anemia | 33% | 34% |
| Neutropenia | 31% | 33% |
| Thrombocytopenia | 30% | 30% |
Data from the PANTHER Phase 3 Trial.[6]
Experimental Protocols: PANTHER Trial Methodology
The PANTHER trial was a global, randomized, open-label, multicenter, Phase 3 study.[6]
Patient Population: The trial enrolled patients with newly diagnosed, higher-risk MDS, higher-risk CMML, or AML with 20% to 30% blasts.[6]
Treatment Regimens:
-
Pevonedistat + Azacitidine Arm: Patients received pevonedistat at a dose of 20 mg/m² as a one-hour intravenous infusion on days 1, 3, and 5 of each 28-day cycle. Azacitidine was administered at a dose of 75 mg/m² on days 1 through 5, and 8, and 9.[8]
-
Azacitidine Alone Arm: Patients received azacitidine monotherapy at the same dose and schedule.[8]
Endpoints:
-
Primary Endpoint: Event-free survival (EFS), defined as the time from randomization to the first occurrence of death or transformation to AML.[6]
-
Secondary Endpoints: Included overall survival (OS), overall response rate (ORR), complete remission (CR) rate, and safety.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pevonedistat (MLN4924): mechanism of cell death induction and therapeutic potential in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pevonedistat - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pevonedistat and Other Investigational NAE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neddylation pathway, a crucial post-translational modification process, has emerged as a promising target in oncology. This pathway is centrally regulated by the NEDD8-activating enzyme (NAE), which makes it an attractive point for therapeutic intervention. Pevonedistat (B1684682) (MLN4924), a first-in-class small molecule inhibitor of NAE, has been extensively investigated in clinical trials for various hematologic malignancies and solid tumors.[1][2] This guide provides a comparative study of pevonedistat and other investigational NAE inhibitors, with a focus on preclinical data to objectively assess their performance and mechanisms of action.
Mechanism of Action: Targeting the Neddylation Cascade
Pevonedistat and other investigator NAE inhibitors share a common mechanism of action. They function by forming a covalent adduct with NEDD8 in the active site of NAE, which blocks the transfer of NEDD8 to its conjugating enzyme.[3][4] This inhibition of the neddylation cascade leads to the inactivation of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[5] The subsequent accumulation of CRL substrate proteins, which are key regulators of cell cycle progression, DNA replication, and stress responses, ultimately triggers cancer cell apoptosis and senescence.[1][3][6]
Comparative Preclinical Data: Pevonedistat vs. TAS4464
TAS4464 is another potent and selective investigational NAE inhibitor that has undergone preclinical and early clinical development.[1][7] Preclinical studies provide a basis for comparing the potency and efficacy of these two agents. A third investigational NAE inhibitor, SOMCL-19-133, has also been identified as a highly potent and selective agent.[8]
In Vitro Potency
Biochemical and cellular assays have been employed to determine the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) of pevonedistat and TAS4464.
| Agent | NAE IC50 (nM) | Cell Line | GI50 (nM) |
| Pevonedistat (MLN4924) | 10.5[1] | HCT-116 (Colon) | 37[1] |
| A375 (Melanoma) | 160[1] | ||
| Calu-6 (Lung) | 190[1] | ||
| PC-3 (Prostate) | 280[1] | ||
| CCRF-CEM (Leukemia) | 23[1] | ||
| TAS4464 | 0.955[9][10] | HCT-116 (Colon) | 1.1[1] |
| A375 (Melanoma) | 3.5[1] | ||
| Calu-6 (Lung) | 4.3[1] | ||
| PC-3 (Prostate) | 4.4[1] | ||
| CCRF-CEM (Leukemia) | 0.8[1] | ||
| SOMCL-19-133 | 0.36[8] | HCT-116 (Colon) | 1.2[8] |
| RKO (Colon) | 2.1[8] | ||
| A549 (Lung) | 1.3[8] | ||
| K562 (Leukemia) | 0.3[8] |
Table 1: Comparative in vitro potency of NAE inhibitors.
As shown in Table 1, TAS4464 demonstrated significantly greater potency in inhibiting NAE and cell growth across various cancer cell lines compared to pevonedistat.[1] SOMCL-19-133 also shows high potency, comparable to or exceeding that of TAS4464 in the tested cell lines.[8]
In Vivo Efficacy
The antitumor activity of pevonedistat and TAS4464 has been evaluated in human tumor xenograft models.
| Agent | Xenograft Model | Dosing Schedule | Outcome |
| Pevonedistat (MLN4924) | CCRF-CEM (Leukemia) | 120 mg/kg, twice weekly | Tumor growth inhibition |
| TAS4464 | CCRF-CEM (Leukemia) | 100 mg/kg, weekly | Complete tumor regression |
| Pevonedistat | Neuroblastoma | 100 mg/kg | Significant decrease in tumor weight |
| TAS4464 | Multiple (hematologic and solid) | Weekly or twice a week | Prominent antitumor activity |
Table 2: Comparative in vivo efficacy of NAE inhibitors.[1][11][12]
In a head-to-head comparison using a CCRF-CEM xenograft model, weekly administration of TAS4464 at 100 mg/kg was more efficacious than twice-weekly administration of pevonedistat at 120 mg/kg, leading to complete tumor regression without significant weight loss.[11] Pevonedistat has also demonstrated significant antitumor activity in neuroblastoma xenograft models.[12] TAS4464 has shown prominent antitumor activity across multiple human tumor xenograft models of both hematologic and solid tumors.[1][9]
Experimental Protocols
Biochemical NAE Inhibition Assay
The inhibitory activity of compounds on NAE is determined by measuring the transfer of NEDD8 from the E1 enzyme to the E2 enzyme. A common method is a homogeneous time-resolved fluorescence (HTRF) assay.
-
Reaction Setup : The reaction mixture contains recombinant NAE (E1), NEDD8, Ubc12 (E2), and ATP in an appropriate buffer.
-
Compound Incubation : Test compounds are serially diluted and incubated with the reaction mixture.
-
Detection : The reaction is stopped, and fluorescently labeled antibodies specific for NEDD8 and a tag on the E2 enzyme are added. The HTRF signal is proportional to the amount of NEDD8 transferred to the E2 enzyme.
-
Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[8]
Cell Viability Assay
Cell viability is assessed to determine the cytotoxic effects of the NAE inhibitors. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.
-
Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a range of concentrations of the investigational agent for a specified period (e.g., 72 hours).[13]
-
Lysis and Luminescence Measurement : The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis : GI50 values are determined by plotting cell viability against drug concentration.[14]
Western Blot Analysis of Cullin Neddylation
This technique is used to confirm the on-target activity of NAE inhibitors by observing the reduction of neddylated cullins and the accumulation of CRL substrates.
-
Cell Lysis : Cells treated with the NAE inhibitor are lysed to extract proteins.
-
Protein Quantification : Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is incubated with primary antibodies specific for neddylated and total cullins, as well as CRL substrates (e.g., p21, Cdt1).
-
Detection : Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]
In Vivo Xenograft Studies
Xenograft models are used to evaluate the antitumor efficacy of NAE inhibitors in a living organism.
-
Tumor Implantation : Human cancer cells are subcutaneously injected into immunodeficient mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Treatment : Mice are randomized into treatment and control groups. The investigational agent is administered according to a specific dosing schedule.[15]
-
Tumor Measurement : Tumor volume is measured regularly using calipers.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size, and the antitumor efficacy is assessed by comparing tumor growth between the treated and control groups.[16]
Conclusion
Pevonedistat has paved the way for targeting the neddylation pathway in cancer therapy. However, the landscape of investigational NAE inhibitors is evolving, with newer agents like TAS4464 and SOMCL-19-133 demonstrating superior preclinical potency. The comparative data presented in this guide highlights the potential of these second-generation NAE inhibitors. Further clinical investigation is warranted to determine if this enhanced preclinical activity translates into improved therapeutic outcomes for patients. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on this promising class of anticancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are NAE inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Advances in Cancer Treatment by Targeting the Neddylation Pathway [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Phase 1 study of NEDD8 activating enzyme inhibitor pevonedistat in combination with chemotherapy in pediatric patients with recurrent or refractory solid tumors (ADVL1615) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Cell viability assay [bio-protocol.org]
- 14. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
Synergistic Effects of Pevonedistat and Venetoclax: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-tumor effects of pevonedistat (B1684682) and venetoclax (B612062). It summarizes key experimental data, details underlying methodologies, and visualizes the mechanisms of action and experimental workflows.
The combination of pevonedistat, a first-in-class NEDD8-activating enzyme (NAE) inhibitor, and venetoclax, a selective BCL-2 inhibitor, has demonstrated significant synergistic activity in preclinical models of acute myeloid leukemia (AML) and has been investigated in clinical trials.[1][2][3] This synergy is primarily attributed to their complementary mechanisms of action targeting key survival pathways in cancer cells.
Mechanism of Synergistic Action
Pevonedistat inhibits the NAE, leading to the accumulation of substrates of Cullin-RING ligases (CRLs), which are involved in protein degradation.[4][5] This disruption of the ubiquitin-proteasome system results in the upregulation of the pro-apoptotic protein NOXA (encoded by the PMAIP1 gene).[1][6] NOXA is a natural inhibitor of the anti-apoptotic protein MCL-1, a common mechanism of resistance to venetoclax.[1][6]
Venetoclax, on the other hand, directly inhibits the anti-apoptotic protein BCL-2.[7][8][9] By binding to BCL-2, venetoclax releases pro-apoptotic proteins, triggering the intrinsic apoptosis pathway.[7][10]
The synergistic effect arises from pevonedistat's ability to neutralize MCL-1 via NOXA upregulation, thereby sensitizing cancer cells to BCL-2 inhibition by venetoclax.[1][2] This dual targeting of two critical anti-apoptotic proteins leads to enhanced cancer cell death.
Preclinical Synergy Data
Preclinical studies in AML cell lines have quantitatively demonstrated the synergistic interaction between pevonedistat and venetoclax. The Zero Interaction Potency (ZIP) model is often used to assess synergy, where a higher score indicates stronger synergy.
| Cell Line | Synergy Score (ZIP model) | Finding | Reference |
| Various AML cell lines (panel of 18) | Synergistic in 15 of 18 cell lines; highly synergistic in 9 of 18 | The combination of pevonedistat and venetoclax shows widespread synergy in AML. | [1][6] |
| MV4-11 (in vivo xenograft) | Combination treatment led to significant tumor growth inhibition compared to single agents | The synergistic effect observed in vitro translates to in vivo efficacy. | [1] |
| OCI-AML2 (in vivo xenograft) | The triple combination with azacitidine showed durable anti-leukemic activity. | Pevonedistat and venetoclax synergy is enhanced with the addition of a hypomethylating agent. | [1] |
Clinical Efficacy in AML
The combination of pevonedistat and venetoclax, often in a triplet regimen with azacitidine, has been evaluated in clinical trials for patients with AML.
| Trial Identifier | Patient Population | Treatment Regimen | Key Efficacy Results | Reference |
| NCT04172844 (Phase I) | Relapsed/Refractory AML | Pevonedistat + Azacitidine + Venetoclax | Overall Response Rate (ORR): 46.7%; Complete Remission (CR) in venetoclax-naïve patients: 71.4% (5 of 7) | [2][3] |
| NCT03862157 (Phase I/II) | Newly Diagnosed Secondary AML | Pevonedistat + Azacitidine + Venetoclax | CR/CRi Rate: 66% | [11][12] |
| NCT04266795 (Phase II, Randomized) | Newly Diagnosed AML unfit for intensive chemotherapy | Pevonedistat + Azacitidine + Venetoclax vs. Azacitidine + Venetoclax | No significant difference in CR rate (45% vs 49%) or Event-Free Survival. Higher composite CR rate in patients with IDH1/2 mutations (95% vs 62%). | [13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
Cell Viability and Synergy Analysis
This workflow outlines the process for determining the synergistic effect of pevonedistat and venetoclax on cancer cell lines.
Protocol Details:
-
Cell Culture: AML cell lines are cultured in appropriate media and conditions.[1]
-
Cell Seeding: Cells are seeded in 96- or 384-well plates at a predetermined density.[1]
-
Drug Preparation and Treatment: Pevonedistat and venetoclax are serially diluted to create a dose-response matrix. Cells are treated with single agents or combinations.[1][6]
-
Incubation: Plates are incubated for a specified period, typically 24 to 72 hours.[1]
-
Viability Assessment: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels.
-
Synergy Calculation: The synergy between the two drugs is calculated using a suitable model, such as the Zero Interaction Potency (ZIP) model.[1][6]
Apoptosis Assay
Flow cytometry is commonly used to quantify apoptosis following drug treatment.
Protocol Details:
-
Treatment: Cells are treated with pevonedistat, venetoclax, or the combination for a defined period.
-
Staining: Cells are harvested and stained with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared.
In Vivo Xenograft Studies
Animal models are essential to confirm the in vivo efficacy of the drug combination.
Protocol Details:
-
Cell Implantation: Immunocompromised mice are subcutaneously or systemically engrafted with human AML cells.[1]
-
Tumor Growth and Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, pevonedistat alone, venetoclax alone, and the combination.[1]
-
Monitoring: Tumor volume and animal body weight are monitored regularly.
-
Endpoint: At the end of the study, tumors are excised and weighed, and further analysis (e.g., immunoblotting) can be performed.[1]
Conclusion
The combination of pevonedistat and venetoclax represents a promising therapeutic strategy, particularly in hematologic malignancies like AML. The strong preclinical rationale, supported by robust in vitro and in vivo data demonstrating synergy, has paved the way for clinical investigation. While the triplet combination with azacitidine did not show a significant improvement in event-free survival in all patient populations in a phase 2 study, there are indications of benefit in specific molecularly defined subgroups, such as those with IDH1/2 mutations.[13][14] Further research is warranted to identify the patient populations most likely to benefit from this combination and to optimize the treatment regimen. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to build upon these findings.
References
- 1. Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I study of pevonedistat, azacitidine, and venetoclax in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study of pevonedistat, azacitidine, and venetoclax in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]
- 4. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Pevonedistat used for? [synapse.patsnap.com]
- 6. Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 7. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 8. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 9. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 10. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase 1/2 study of azacitidine, venetoclax and pevonedistat in newly diagnosed secondary AML and in MDS or CMML after failure of hypomethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. tandfonline.com [tandfonline.com]
- 14. kimia-pharma.co [kimia-pharma.co]
Safety Operating Guide
Proper Disposal Procedures for the Novel Compound Naepl
The following guide provides a comprehensive framework for the safe handling, management, and disposal of the novel compound "Naepl." As Naepl is a new chemical entity, it must be treated as hazardous waste unless characterized otherwise.[1][2] This protocol is designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance.
Initial Hazard Assessment and Waste Characterization
Before beginning any experiment, the first step is to understand the potential hazards.[3] Since a Safety Data Sheet (SDS) for a novel compound like Naepl may not be available, it is crucial to review the SDS of any precursors or structurally similar compounds to anticipate risks.[1][4] For the purposes of this guide, Naepl is a chlorinated organic compound with potential toxicity and reactivity.
Key Principles:
-
Assume Hazardous Nature : Treat Naepl and all materials it contacts as hazardous waste.[1]
-
Waste Minimization : Design experiments to use the smallest feasible quantities of Naepl to reduce the volume of waste generated.
-
Consult EHS : Always work with your institution's Environmental Health and Safety (EHS) department to develop a specific waste management plan.[4]
Waste Segregation and Container Management
Proper segregation is critical to prevent dangerous chemical reactions.[3][5] Naepl waste must be collected in dedicated containers and must not be mixed with other waste streams.[1]
Segregation Guidelines:
-
Aqueous vs. Organic : Collect aqueous solutions containing Naepl separately from organic solvent solutions.[1]
-
Incompatible Materials : Store Naepl waste away from incompatible materials, particularly strong acids and oxidizing agents.[5]
-
Dedicated Containers : Use separate, clearly labeled containers for each type of Naepl waste (solid, liquid, sharps).[1]
Container Requirements:
-
Compatibility : Containers must be made of a material chemically compatible with Naepl solutions (e.g., borosilicate glass or high-density polyethylene (B3416737) for chlorinated solvents).[6][7]
-
Condition : Containers must be in good condition, free from leaks or cracks, with a secure, screw-top cap.[5][7]
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Naepl," and a list of all components by percentage or volume.[3][5][7] The date when waste was first added must also be recorded.[3]
-
Closure : Waste containers must be kept closed at all times, except when adding waste.[7][8]
Quantitative Data for Naepl Disposal
The following table summarizes key hypothetical data points for managing Naepl waste. This information should be confirmed with your EHS department and incorporated into your laboratory's standard operating procedures.
| Parameter | Guideline Value | Notes |
| pH Range for Aqueous Waste | 6.0 - 9.0 | Do not neutralize with strong acids. Use a mild base like sodium bicarbonate if adjustment is needed. |
| Incompatible Materials | Strong Acids, Strong Oxidizers, Metals | Mixing can cause a violent reaction or release of toxic gas.[5] |
| Recommended Container Type | Glass or HDPE Bottle (Liquid); Lined, Puncture-Resistant Drum (Solid) | Ensure compatibility with chlorinated organic compounds.[1][6] |
| Satellite Accumulation Area (SAA) Storage Limit | 12 months or when container is full | Containers must be moved from the SAA within three days of being full.[5] |
| Personal Protective Equipment (PPE) | Nitrile Gloves, Safety Goggles, Lab Coat | Always handle Naepl and its waste inside a certified chemical fume hood.[2] |
Experimental Protocol: Naepl Spill Decontamination
This protocol details the procedure for cleaning a small spill (<100 mL) of a dilute Naepl solution. For larger spills, evacuate the area and contact your institution's EHS emergency line.[2]
Objective: To safely contain, neutralize, and collect spilled Naepl material for proper disposal.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, chemical-resistant nitrile gloves.[2]
-
Chemical Spill Kit containing:
-
Absorbent pads or vermiculite
-
Sodium bicarbonate (for neutralization)
-
Two pairs of forceps or tongs
-
A designated "Hazardous Waste" bag or container for solid waste
-
Procedure:
-
Alert Personnel : Immediately alert others in the laboratory of the spill.
-
Don PPE : Ensure you are wearing the appropriate PPE before approaching the spill.
-
Contain the Spill : Cordon off the spill area. Use absorbent pads to surround the spill and prevent it from spreading.
-
Neutralize the Material : Sprinkle sodium bicarbonate powder generously over the spill area, starting from the outside and working inward.
-
Absorb the Liquid : Once any reaction has ceased, place absorbent pads over the neutralized spill to absorb the liquid.
-
Collect Contaminated Materials : Using forceps, carefully place all contaminated absorbent pads, gloves, and other materials into a designated hazardous waste bag or container.[2]
-
Decontaminate the Surface : Wipe the spill area with a cloth soaked in a suitable solvent (e.g., ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous solid waste.
-
Label and Store Waste : Seal the waste container, label it with "Hazardous Waste," "Naepl Spill Debris," and the date. Store it in your lab's Satellite Accumulation Area (SAA).[5]
-
Report the Incident : Document the spill and cleanup procedure according to your institution's policies.
Disposal Workflow and Final Procedures
The ultimate disposal of Naepl waste must be managed through your institution's EHS office, which will arrange for pickup by a licensed hazardous waste contractor.[2][9]
Prohibited Disposal Methods:
-
Drain Disposal : Under no circumstances should Naepl or its solutions be poured down the sink.[6][7]
-
Trash Disposal : Solid waste contaminated with Naepl, including empty containers that have not been triple-rinsed, must not be placed in the regular trash.[7]
-
Evaporation : Do not allow volatile solvents containing Naepl to evaporate in a fume hood as a means of disposal.[1]
Final Disposal Steps:
-
Request Pickup : Once a waste container is full or has reached its storage time limit, submit a chemical collection request to your EHS department.[10]
-
Decontaminate Containers : Empty containers that held Naepl must be triple-rinsed with a suitable solvent.[4][7] This rinsate must be collected and disposed of as hazardous liquid waste.[4][7] Only after this procedure can the container be disposed of in the regular trash or recycled.[7]
Diagram 1: Decision Workflow for Naepl Waste Management
Caption: Logical workflow for the safe collection and disposal of Naepl waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
Essential Safety and Handling Protocols for Naphthalene
Disclaimer: The following information pertains to Naphthalene. The term "Naepl" is not a recognized chemical identifier, and it is presumed to be a typographical error. The guidance provided is based on the properties and hazards associated with Naphthalene.
This document provides immediate, essential safety and logistical information for handling Naphthalene in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal practices.
Personal Protective Equipment (PPE) and Safety Measures
Proper selection and use of Personal Protective Equipment are critical to minimize exposure to Naphthalene. The following table summarizes the required PPE and other essential safety parameters.
| Parameter | Specification | Citation |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | [1][2] |
| Hand Protection | Solvent-resistant gloves (e.g., Nitrile, PVC, or Neoprene). Barrier® gloves are also recommended. | [3][4] |
| Respiratory Protection | Use in a certified chemical fume hood or a ducted biosafety cabinet. If airborne concentrations exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge and a P100 filter is required. | [3][5] |
| Skin and Body Protection | Lab coat, protective clothing to prevent skin exposure. For molten Naphthalene, wear heat-resistant, elbow-length gloves and trousers or overalls outside of boots. | [1][2] |
| Occupational Exposure Limits (OELs) | OSHA PEL: TWA 10 ppm (50 mg/m³). NIOSH REL: TWA 10 ppm (50 mg/m³), STEL 15 ppm (75 mg/m³). ACGIH TLV: TWA 10 ppm (52 mg/m³). | [4][6] |
| Emergency Equipment | Eyewash station and safety shower must be readily available. | [2] |
Detailed Handling and Disposal Protocols
The following protocols provide step-by-step guidance for the safe handling and disposal of Naphthalene.
Pre-Handling and Preparation
-
Training: All personnel must be trained on the hazards of Naphthalene, proper handling, and emergency procedures before working with the substance.[3]
-
Area Designation: Designate a specific area for handling Naphthalene, such as a chemical fume hood, and label it appropriately.[5]
-
Gather Materials: Ensure all necessary PPE is available and in good condition. Have spill control materials (absorbent pads, etc.) and designated waste containers ready.
-
Eliminate Ignition Sources: Naphthalene is a flammable solid. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[3][7][8]
Handling Procedure
-
Don PPE: Put on the required personal protective equipment as specified in the table above.
-
Work in a Ventilated Area: All operations involving Naphthalene should be carried out in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Avoid Dust Formation: Handle Naphthalene in a way that minimizes the generation of dust. If cleaning up powder, moisten it first or use a HEPA-filter vacuum.[3]
-
Dispensing: Carefully weigh or measure the required amount of Naphthalene. Keep containers tightly closed when not in use.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the handling area.[7]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[7] Decontaminate all equipment used.
Spill and Emergency Procedures
-
Evacuation: In case of a large spill, evacuate personnel from the immediate area and control entry.[3]
-
Ventilation: Ensure the area is well-ventilated.
-
Spill Cleanup:
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, lifting the upper and lower eyelids. Seek medical attention.[3][10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with large amounts of soap and water.[3]
-
Inhalation: Move the person to fresh air. If breathing has stopped, begin artificial respiration. Seek medical attention.[3]
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth. Do not induce vomiting.[8][9]
-
Disposal Plan
-
Waste Segregation: All Naphthalene-contaminated waste, including gloves, paper towels, and empty containers, must be collected in a separate, designated hazardous waste container.[5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," with "Naphthalene" and a "Cancer Hazard" warning.[5]
-
Storage: Store the waste container in a cool, well-ventilated area, away from incompatible materials and ignition sources, while awaiting pickup.[1]
-
Disposal: Dispose of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations. Do not dispose of Naphthalene down the drain or in the regular trash.[8][9]
Visual Workflow for Handling Naphthalene
The following diagram illustrates the logical workflow for the safe handling of Naphthalene, from preparation to disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. nj.gov [nj.gov]
- 4. baybuildinggroup.com.au [baybuildinggroup.com.au]
- 5. static.igem.org [static.igem.org]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Naphthalene [cdc.gov]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. download.basf.com [download.basf.com]
- 10. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
